molecular formula C5H11NO2 B177132 3-Aminopentanoic acid CAS No. 186364-78-3

3-Aminopentanoic acid

Cat. No.: B177132
CAS No.: 186364-78-3
M. Wt: 117.15 g/mol
InChI Key: QFRURJKLPJVRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopentanoic acid is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRURJKLPJVRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563412
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18664-78-3, 186364-78-3
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186364-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 18664-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Aminopentanoic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, holds potential interest in various scientific domains, including medicinal chemistry and drug development, due to the unique structural and metabolic properties of β-amino acids. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural occurrence, and the experimental methodologies crucial for its study. While specific historical and quantitative data for this compound remain limited in publicly accessible literature, this document synthesizes available information and presents analogous data from related short-chain β-amino acids to provide a foundational understanding for researchers. Detailed experimental protocols for synthesis, isolation, and analysis are provided, alongside visual workflows and pathway diagrams to facilitate comprehension and further investigation.

Discovery and Synthesis

The precise historical details of the first synthesis of this compound are not prominently documented in readily available scientific literature. However, the synthesis of β-amino acids, in general, has been a subject of interest in organic chemistry for over a century. Early methods for the synthesis of related β-amino acids often involved variations of classical organic reactions.

One of the foundational methods for synthesizing α-amino acids, the Strecker synthesis, can be conceptually adapted for β-amino acids, although other routes are more common. More direct and widely applied methods for the synthesis of β-amino acids include the Hofmann rearrangement of succinimide derivatives and the Michael addition of amines to α,β-unsaturated carbonyl compounds.

A plausible and common laboratory-scale synthesis of this compound would involve the Michael addition of ammonia to an appropriate α,β-unsaturated ester, followed by hydrolysis.

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a short-chain β-amino acid like this compound via a Michael addition reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps cluster_product Product start1 α,β-Unsaturated Ester (e.g., Ethyl pent-2-enoate) step1 Michael Addition start1->step1 start2 Amine Source (e.g., Ammonia) start2->step1 inter β-Amino Ester step1->inter Forms C-N bond step2 Hydrolysis (Acid or Base catalyzed) inter->step2 step3 Purification (e.g., Crystallization, Chromatography) step2->step3 Crude product end_product This compound step3->end_product G cluster_precursors Potential Precursors cluster_enzymes Enzymatic Conversion cluster_product Product precursor1 Pent-2-enoic acid enzyme1 Aminotransferase precursor1->enzyme1 precursor2 Valine enzyme2 Aminomutase precursor2->enzyme2 Rearranges amino group product This compound enzyme1->product Adds amino group enzyme2->product G cluster_sample Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis sample Biological Sample (e.g., cell pellet, tissue) extraction Homogenization in Extraction Solvent (e.g., 80% Methanol) sample->extraction separation Centrifugation to remove cell debris and proteins extraction->separation purification Solid Phase Extraction (SPE) or Ion-Exchange Chromatography separation->purification Supernatant analysis GC-MS or LC-MS/MS purification->analysis Purified Extract

An In-depth Technical Guide to the Biosynthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a β-amino acid, holds significant interest in pharmaceutical and biotechnological applications due to its role as a building block for peptidomimetics and other bioactive molecules. Unlike proteinogenic α-amino acids, a dedicated natural biosynthetic pathway for this compound has not been elucidated. This technical guide provides a comprehensive overview of the current understanding and state-of-the-art methodologies for the production of this compound, with a focus on chemo-enzymatic and engineered biological systems. This document details proposed biosynthetic routes, quantitative data from related β-amino acid syntheses, detailed experimental protocols, and visualizations of the proposed enzymatic cascades.

Introduction: The Landscape of β-Amino Acid Synthesis

β-amino acids are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can confer resistance to proteolytic degradation and induce stable secondary structures. While a variety of natural products contain β-amino acid moieties, dedicated metabolic pathways for the de novo synthesis of simple, non-proteinogenic β-amino acids like this compound are not well-established.

Current research efforts are predominantly focused on two main avenues for β-amino acid production:

  • Chemical Synthesis: Traditional organic synthesis methods, such as the Arndt-Eistert homologation, conjugate addition to α,β-unsaturated esters, and catalytic hydrogenations, have been developed. More recent advances include palladium-catalyzed aminocarbonylation and nickel-catalyzed carboxylation of aziridines.

  • Chemo-enzymatic and Engineered Biosynthetic Pathways: These approaches leverage the high selectivity and milder reaction conditions of enzymes to produce enantiopure β-amino acids. Engineered enzymes, particularly transaminases, are at the forefront of this research.

This guide will focus on the latter, providing a detailed exploration of a proposed engineered biosynthetic pathway for this compound.

Proposed Engineered Biosynthetic Pathway for this compound

An efficient and stereoselective route to this compound can be envisioned through the biocatalytic amination of its corresponding β-keto acid, 3-oxopentanoic acid. This approach is gaining traction for the synthesis of various β-amino acids due to the increasing availability of engineered ω-transaminases with broadened substrate scopes.

The proposed two-step pathway is as follows:

  • Synthesis of 3-Oxopentanoic Acid: The precursor, 3-oxopentanoic acid (also known as β-ketopentanoate), can be synthesized through various chemical routes. For instance, a Claisen condensation of propionyl-CoA and acetyl-CoA could theoretically yield the precursor, although chemical synthesis from readily available starting materials is more common for laboratory-scale production.

  • Enzymatic Transamination: An engineered ω-transaminase can then be employed to catalyze the asymmetric amination of 3-oxopentanoic acid to yield optically pure this compound. This reaction requires an amine donor, such as isopropylamine, which is converted to acetone.

The following diagram illustrates the proposed chemo-enzymatic pathway for the synthesis of (S)-3-aminopentanoic acid.

3-Aminopentanoic_Acid_Biosynthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Propionyl_CoA Propionyl-CoA 3_Oxopentanoic_Acid 3-Oxopentanoic Acid Propionyl_CoA->3_Oxopentanoic_Acid Claisen Condensation Acetyl_CoA Acetyl-CoA Acetyl_CoA->3_Oxopentanoic_Acid 3_Oxopentanoic_Acid_enz 3-Oxopentanoic Acid 3_Oxopentanoic_Acid->3_Oxopentanoic_Acid_enz Precursor Engineered_Transaminase Engineered ω-Transaminase (ω-TA) 3_Oxopentanoic_Acid_enz->Engineered_Transaminase Isopropylamine Isopropylamine Isopropylamine->Engineered_Transaminase 3_Aminopentanoic_Acid (S)-3-Aminopentanoic Acid Engineered_Transaminase->3_Aminopentanoic_Acid Acetone Acetone Engineered_Transaminase->Acetone

An In-Depth Technical Guide to the Enantiomers of 3-Aminopentanoic Acid: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a β-amino acid, possesses a chiral center at the third carbon, giving rise to two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. While β-amino acids are of growing interest in medicinal chemistry and drug development due to their unique structural and biological properties, a comprehensive understanding of the individual enantiomers of this compound remains notably limited in publicly available scientific literature. This technical guide synthesizes the currently available information on these enantiomers, including their physicochemical properties, general synthetic and resolution strategies, and potential biological activities based on analogous compounds. A significant knowledge gap exists regarding their specific pharmacological profiles and mechanisms of action, highlighting critical areas for future research.

Introduction

Chirality plays a pivotal role in drug design and development, as enantiomers of a chiral molecule can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This compound is a non-proteinogenic β-amino acid, a class of compounds known to form stable secondary structures in peptides and act as valuable chiral building blocks in organic synthesis. The structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABAergic systems, a key area of interest for neurological and psychiatric drug development.

This guide aims to provide a detailed overview of the current state of knowledge regarding the (R) and (S) enantiomers of this compound, addressing their synthesis, separation, and properties, while also underscoring the significant gaps in the existing research.

Physicochemical Properties

Quantitative experimental data on the specific properties of the individual enantiomers of this compound are scarce. However, computational data from publicly available databases provide some insight into their general characteristics.

Property(R)-3-Aminopentanoic Acid(S)-3-Aminopentanoic Acid
Molecular Formula C₅H₁₁NO₂[1]C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [1]117.15 g/mol [2]
CAS Number 131347-76-7[1]14389-77-6[2]
Computed XLogP3-AA -2.5[1]-2.5[2]
Computed Hydrogen Bond Donor Count 2[1]2[2]
Computed Hydrogen Bond Acceptor Count 3[1]3[2]
Computed Rotatable Bond Count 3[1]3[2]
Computed Exact Mass 117.078978594 Da[1]117.078978594 Da[2]
Computed Topological Polar Surface Area 63.3 Ų[1]63.3 Ų[2]

Note: The data presented in this table are computationally generated and may not reflect experimentally determined values.

Synthesis and Chiral Resolution

General Synthetic Approaches

The synthesis of racemic this compound can be approached through various established organic chemistry routes. The subsequent separation of the enantiomers or an asymmetric synthesis from the outset would be required to obtain the pure (R) and (S) forms.

Chiral Resolution

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical step for studying their individual properties. Common methods for chiral resolution of amino acids include:

  • Formation of Diastereomeric Salts: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts.[3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] The desired enantiomer can then be recovered by removing the chiral auxiliary.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral compounds, including amino acids.

A generalized workflow for the chiral resolution of racemic this compound via diastereomeric salt formation is depicted below.

G racemate Racemic this compound diastereomers Mixture of Diastereomeric Salts racemate->diastereomers Reaction chiral_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) chiral_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt_r Isolated (R,R) Salt separation->salt_r Less Soluble salt_s Soluble (S,R) Salt separation->salt_s More Soluble liberation_r Acid/Base Treatment salt_r->liberation_r liberation_s Acid/Base Treatment salt_s->liberation_s enantiomer_r (R)-3-Aminopentanoic Acid liberation_r->enantiomer_r enantiomer_s (S)-3-Aminopentanoic Acid liberation_s->enantiomer_s

Caption: Generalized workflow for chiral resolution.

Biological Activity and Potential Signaling Pathways

There is a significant lack of direct experimental data on the distinct biological activities of the (R) and (S) enantiomers of this compound. However, studies on the structurally related compound, 4-aminopentanoic acid, provide a basis for hypothesizing potential biological targets.

Research on the enantiomers of 4-aminopentanoic acid has shown that they can act as false neurotransmitters within the GABAergic system.[4] Specifically, the (R)-enantiomer of 4-aminopentanoic acid demonstrated greater uptake into cerebral synaptosomes and a more pronounced effect on endogenous GABA levels compared to the (S)-enantiomer.[4] Both enantiomers exhibited weak agonist or antagonist activity at various GABA receptor subtypes.[4]

Given these findings, it is plausible that the enantiomers of this compound may also interact with GABA receptors (GABAA, GABAB, and GABAC), which are crucial ligand-gated ion channels and G-protein coupled receptors, respectively, that mediate inhibitory neurotransmission in the central nervous system. The stereochemistry at the C3 position would likely influence the binding affinity and functional activity at these receptors.

A hypothetical signaling pathway illustrating the potential interaction of a this compound enantiomer with a GABAA receptor is presented below.

G cluster_membrane Cell Membrane GABA_R GABAA Receptor (Ligand-gated Cl- channel) channel_opening Conformational Change & Channel Opening GABA_R->channel_opening enantiomer (R/S)-3-Aminopentanoic Acid binding Binding to Receptor enantiomer->binding binding->GABA_R cl_influx Cl- Influx channel_opening->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Hypothetical GABAergic signaling pathway.

Experimental Protocols

Due to the lack of specific published studies, detailed experimental protocols for the synthesis, resolution, and biological evaluation of the enantiomers of this compound cannot be provided at this time. Researchers interested in investigating these compounds would need to adapt existing methodologies for β-amino acids.

Conclusion and Future Directions

The enantiomers of this compound represent a significant unexplored area in medicinal chemistry and pharmacology. While their basic physicochemical properties can be estimated, there is a critical need for empirical studies to determine their precise characteristics. The development and publication of robust enantioselective synthetic routes or efficient chiral resolution protocols are paramount for enabling further research.

Future investigations should focus on:

  • Enantioselective Synthesis and Resolution: Developing and detailing specific, high-yield methods to obtain enantiomerically pure (R)- and (S)-3-aminopentanoic acid.

  • Pharmacological Profiling: Systematically evaluating the binding affinities and functional activities of each enantiomer at a panel of CNS receptors, with a primary focus on GABA receptor subtypes.

  • In Vitro and In Vivo Studies: Assessing the effects of each enantiomer in cellular and animal models of neurological and psychiatric disorders to elucidate their therapeutic potential and toxicological profiles.

A thorough investigation into the distinct properties of the enantiomers of this compound holds the potential to uncover novel therapeutic agents with improved efficacy and safety profiles for the treatment of a range of CNS disorders. The current knowledge gap presents a clear opportunity for significant contributions to the fields of drug discovery and neuroscience.

References

3-Aminopentanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Non-Proteinogenic Beta-Amino Acid

Abstract

3-Aminopentanoic acid is a non-proteinogenic beta-amino acid, a class of molecules gaining increasing attention in medicinal chemistry and drug development. Their inherent structural differences from their alpha-amino acid counterparts can impart unique pharmacological properties, including enhanced metabolic stability and the ability to form novel secondary structures in peptides. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, potential synthetic routes, and likely biological targets. In the absence of extensive specific data for this molecule, this document also presents detailed, representative experimental protocols for its synthesis and biological evaluation, providing a foundational framework for researchers.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome.[1] NPAAs, particularly beta-amino acids, are of significant interest in drug discovery. The shift of the amino group to the beta-carbon introduces a level of conformational flexibility and resistance to proteolytic degradation not seen in alpha-amino acids.[1] This makes them valuable building blocks for peptidomimetics and other novel therapeutic agents. This compound, with its simple alkyl side chain, serves as a fundamental scaffold in this class. Understanding its synthesis, properties, and potential biological interactions is a key step toward unlocking the therapeutic potential of more complex beta-amino acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C5H11NO2[2]
Molecular Weight 117.15 g/mol [2]
IUPAC Name This compound[2]
CAS Number 18664-78-3[2]
SMILES CCC(CC(=O)O)N[2]
XLogP3 0.02[3]
Polar Surface Area 63.32 Ų[3]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]

Synthesis of this compound

Below is a representative experimental protocol for the synthesis of a beta-amino acid using a Hofmann rearrangement, which could be adapted for this compound starting from pentanedioic acid monoamide.

Representative Experimental Protocol: Synthesis of a β-Amino Acid via Hofmann Rearrangement

Materials:

  • Pentanedioic acid monoamide (or appropriate precursor)

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • Preparation of the N-bromoamide: In a round-bottom flask, dissolve the starting amide in a solution of NaOH in water at 0°C. While stirring vigorously, slowly add a stoichiometric amount of bromine, maintaining the temperature below 10°C. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Rearrangement to the Isocyanate: To the cold solution of the N-bromoamide, add a concentrated solution of NaOH. Heat the mixture to 70-80°C to induce the Hofmann rearrangement. The reaction progress can be monitored by the disappearance of the N-bromoamide.

  • Hydrolysis to the Amine: Continue heating the reaction mixture to hydrolyze the intermediate isocyanate. This step will liberate the primary amine and carbon dioxide.

  • Isolation and Purification: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 5-6. This will protonate the amine and precipitate any unreacted starting material. Filter the solution. The filtrate, containing the hydrochloride salt of the beta-amino acid, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Potential Biological Activity and Signaling Pathways

As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), this compound is a candidate for interaction with GABA receptors.[13] Furthermore, as an amino acid, it has the potential to influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism that responds to amino acid availability.[14][15]

Interaction with GABA Receptors

GABA is the primary inhibitory neurotransmitter in the central nervous system.[13] Its receptors, particularly the GABA-A and GABA-B subtypes, are important drug targets for conditions like anxiety, epilepsy, and insomnia. Beta-amino acids can act as agonists, antagonists, or allosteric modulators of these receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Receptor GABA Receptor (GABA-A / GABA-B) GABA_Vesicle->GABA_Receptor Release Ion_Channel Ion Channel (e.g., Cl-) GABA_Receptor->Ion_Channel Opens/Modulates Signaling_Cascade Intracellular Signaling GABA_Receptor->Signaling_Cascade Activates 3-Aminopentanoic_Acid This compound 3-Aminopentanoic_Acid->GABA_Receptor Potential Interaction

Figure 1: Potential Interaction of this compound with the GABAergic Synapse.
Modulation of the mTOR Signaling Pathway

The mTOR pathway is a critical cellular signaling node that integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to regulate processes like protein synthesis, cell growth, and autophagy.[14][15][16] The availability of amino acids is a key signal for mTORC1 activation.

mTOR_Signaling Amino_Acids Amino Acids (e.g., this compound) Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activate mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruit to Lysosome Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 2: Overview of Amino Acid Sensing by the mTORC1 Pathway.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological effects, the following sections provide detailed, representative protocols for assessing its interaction with GABA receptors and its influence on the mTOR signaling pathway.

GABA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for GABA receptors in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • [3H]-GABA or other suitable radioligand (e.g., [3H]-muscimol for GABA-A)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay: In test tubes, combine the membrane preparation, [3H]-GABA (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • Incubation: Incubate the tubes at 4°C for 20-30 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand, Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a GABA Receptor Binding Assay.
mTOR Signaling Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the mTORC1 signaling pathway in a cell culture model by measuring the phosphorylation of key downstream targets.

Materials:

  • Cell line responsive to amino acid stimulation (e.g., HEK293T, C2C12 myoblasts)

  • Cell culture medium and supplements

  • Amino acid-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency.

  • Amino Acid Starvation: Replace the culture medium with amino acid-free medium and incubate for 1-2 hours to downregulate basal mTORC1 activity.

  • Stimulation: Treat the starved cells with varying concentrations of this compound for a defined period (e.g., 15-60 minutes). Include positive (e.g., complete medium or leucine) and negative (starvation medium) controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Starvation Amino Acid Starvation Cell_Culture->Starvation Stimulation Stimulation with This compound Starvation->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Figure 4: Workflow for Assessing mTOR Signaling via Western Blot.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been publicly reported. For small, non-proteinogenic amino acids, key pharmacokinetic parameters to consider include absorption (oral bioavailability), distribution (including blood-brain barrier penetration), metabolism, and excretion.[17] Beta-amino acids, when incorporated into peptides, are known to increase resistance to enzymatic degradation, which may translate to a longer half-life for the free amino acid as well.[17]

Table 2 outlines the key pharmacokinetic parameters that would need to be determined for a comprehensive understanding of this compound's in vivo behavior.

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the effective oral dose.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by half.Dictates the dosing interval.
Blood-Brain Barrier Permeability The ability of the compound to cross from the systemic circulation into the central nervous system.Crucial for CNS-targeted therapies.

Conclusion and Future Directions

This compound represents a simple yet intriguing non-proteinogenic beta-amino acid with potential applications in drug discovery. While specific biological and pharmacokinetic data are currently lacking, its structural similarity to endogenous signaling molecules suggests plausible interactions with key pathways such as GABAergic neurotransmission and mTOR signaling. The representative protocols provided in this guide offer a starting point for the systematic investigation of these potential activities.

Future research should focus on:

  • Developing and publishing a robust, scalable synthesis for this compound.

  • Screening the compound against a panel of receptors, with a primary focus on GABA-A and GABA-B receptors, to determine its binding affinity and functional activity.

  • Investigating its effects on the mTOR signaling pathway in various cell types to understand its role in cellular metabolism and growth.

  • Conducting in vivo pharmacokinetic studies in animal models to determine its ADME profile and assess its potential for systemic and CNS delivery.

Elucidating these fundamental properties will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

physical and chemical properties of 3-Aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a molecule of growing interest in various scientific domains, including medicinal chemistry and drug development. Its structural characteristics, differing from the common α-amino acids, impart unique conformational properties to peptides and other molecules into which it is incorporated. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. While some experimental data is limited, a combination of predicted and available information provides a solid foundation for its use.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight 117.15 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidGeneric supplier data
Boiling Point (Predicted) 230.1 ± 23.0 °C at 760 mmHg--INVALID-LINK--[2]
pKa₁ (Carboxylic Acid) (Predicted) ~4.0Generic prediction for β-amino acids
pKa₂ (Amine) (Predicted) ~10.4Generic prediction for β-amino acids
XLogP3 -1.3--INVALID-LINK--[1]
Solubility

As a zwitterionic molecule at physiological pH, this compound is expected to be soluble in water and other polar solvents. Its solubility in non-polar organic solvents is likely to be limited.

Stereoisomers

This compound possesses a chiral center at the third carbon, leading to the existence of two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. These stereoisomers may exhibit different biological activities and are of particular interest in the synthesis of chiral drugs and peptidomimetics.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, established methods for β-amino acids can be readily adapted.

Synthesis of β-Amino Acids: General Approaches

Several synthetic strategies can be employed for the preparation of β-amino acids like this compound. These methods offer routes to both racemic and enantiomerically pure forms.

  • From Michael Addition: A common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the reaction of an amine with a derivative of pent-2-enoic acid.

  • From Malonic Acid and Aldehydes: The reaction of an aldehyde with malonic acid and ammonia (or an amine) in a Knoevenagel-type condensation followed by reduction and decarboxylation can yield β-amino acids.

  • Asymmetric Synthesis: Enantioselective methods are crucial for accessing specific stereoisomers. These can involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.

Workflow for a Generic Michael Addition Synthesis

start Start: Sample containing This compound step1 Derivatization with OPA/FMOC-Cl start->step1 step2 Injection into HPLC System step1->step2 step3 Separation on Reversed-Phase Column step2->step3 step4 Detection (UV/Fluorescence) step3->step4 end End: Chromatogram for Quantification and Identification step4->end cluster_known Known Beta-Alanine Metabolism cluster_hypothetical Hypothetical this compound Interactions Pyrimidine_Degradation Pyrimidine Degradation Beta_Alanine β-Alanine Pyrimidine_Degradation->Beta_Alanine Carnosine_Synthesis Carnosine Synthesis Beta_Alanine->Carnosine_Synthesis Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde Potential_Enzyme Potential Transaminase or Decarboxylase Beta_Alanine->Potential_Enzyme Potential structural analog interaction Aminopentanoic_Acid This compound Aminopentanoic_Acid->Potential_Enzyme Peptide_Incorporation Incorporation into Novel Peptides Aminopentanoic_Acid->Peptide_Incorporation Metabolite Hypothetical Metabolite Potential_Enzyme->Metabolite

References

An In-depth Technical Guide to 3-Aminopentanoic Acid: Structural Analogues and Derivatives as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopentanoic acid, its structural analogues, and derivatives, with a focus on their potential as neuromodulatory agents. This compound, a β-amino acid, serves as a scaffold for the development of compounds with diverse pharmacological activities, particularly those targeting the central nervous system. Due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds are of significant interest for the development of novel anticonvulsant, anxiolytic, and analgesic drugs. This document details the synthesis, physicochemical properties, biological activities, and structure-activity relationships of various classes of this compound derivatives. It also provides detailed experimental protocols for their synthesis and biological evaluation, along with graphical representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is a non-proteinogenic β-amino acid that has garnered considerable attention in the field of medicinal chemistry. Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, makes it a valuable starting point for the design of novel therapeutic agents.[1] The dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Consequently, the development of GABA analogues and modulators of the GABAergic system remains a key focus of drug discovery efforts.

This guide explores the landscape of this compound structural analogues and derivatives, covering their synthesis, biological evaluation, and potential therapeutic applications. We will delve into various classes of these compounds, including N-substituted derivatives, C-substituted analogues, esters, amides, and cyclic derivatives. A central focus will be on elucidating the structure-activity relationships (SAR) that govern their pharmacological profiles, providing a rational basis for the design of more potent and selective drug candidates.

Physicochemical Properties of this compound

The fundamental properties of the parent compound, this compound, are essential for understanding the modifications that can be made to its structure to alter its biological activity.

PropertyValueReference
Molecular FormulaC₅H₁₁NO₂[4]
Molecular Weight117.15 g/mol [4]
IUPAC NameThis compound[4]
CAS Number18664-78-3[4]
pKa (predicted)4.0 (carboxyl), 10.5 (amino)
LogP (predicted)-1.5

Structural Analogues and Derivatives

The core structure of this compound can be modified at several positions to generate a diverse library of analogues and derivatives with potentially improved pharmacological properties. Key modifications include substitutions at the amino group (N-derivatives), the carbon backbone (C-alkyl and C-aryl derivatives), and the carboxylic acid group (esters and amides), as well as the formation of cyclic structures.

C-Substituted Analogues: The Case of 2-n-propyl-3-aminopentanoic Acid

One of the most clinically relevant classes of GABAergic drugs is derived from the anticonvulsant valproic acid. An amino analogue of valproic acid, 2-n-propyl-3-aminopentanoic acid, has been synthesized and evaluated for its anticonvulsant activity.[5]

CompoundStructureBiological ActivityReference
2-n-propyl-3-aminopentanoic acidAnticonvulsant activity in the subcutaneous pentylenetetrazol (scMet) test. Highly toxic at higher doses.[5]
N-Substituted Derivatives

Modification of the amino group of this compound can significantly impact the compound's polarity, ability to cross the blood-brain barrier, and receptor binding affinity. N-acylation, N-alkylation, and N-arylation are common strategies to explore the SAR of this position. For instance, N-acyl derivatives of various amino acids have been synthesized and shown to possess a broad range of biological activities.[3]

Esters and Amides

Conversion of the carboxylic acid moiety to an ester or an amide can alter the pharmacokinetic profile of the parent compound, potentially improving its oral bioavailability and duration of action. These derivatives can also act as prodrugs, releasing the active carboxylic acid in vivo.

Cyclic Analogues

Cyclization of the this compound backbone can lead to conformationally constrained analogues. These rigid structures can provide valuable insights into the bioactive conformation required for receptor binding and can lead to compounds with enhanced selectivity and potency.

Biological Activity and Mechanism of Action

The primary mechanism of action for many this compound derivatives is believed to be the modulation of the GABAergic system. This can occur through several mechanisms:

  • Direct agonism or antagonism at GABA receptors (GABAA and GABAB): Some analogues may directly bind to and activate or block GABA receptors.

  • Modulation of GABA metabolism: Inhibition of enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), can lead to increased synaptic GABA concentrations.

  • Inhibition of GABA reuptake: Blocking the GABA transporters (GATs) can also increase the synaptic availability of GABA.

The anticonvulsant effects of these compounds are often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet) test.[6]

GABAergic Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and potential points of intervention for this compound derivatives.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 Target_GAT GAT-1 Inhibition GAT1_pre->Target_GAT GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor (Cl- Channel) GABA_synapse->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA_synapse->GABA_B Binds to Cl_ion Cl- GABA_A->Cl_ion Influx Target_GABA_A GABA-A Modulation GABA_A->Target_GABA_A K_ion K+ GABA_B->K_ion Efflux Ca_ion Ca2+ GABA_B->Ca_ion Influx Blocked Target_GABA_B GABA-B Modulation GABA_B->Target_GABA_B Hyperpolarization Hyperpolarization (Inhibition) Target_GABA_T GABA-T Inhibition

Caption: Schematic of a GABAergic synapse showing potential targets for this compound derivatives.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of the amino group of this compound.

Workflow for N-Acylation

N_Acylation_Workflow start Start step1 Dissolve this compound in aqueous base (e.g., NaOH). start->step1 step2 Cool the solution to 0-5 °C. step1->step2 step3 Add acyl chloride or anhydride dropwise with vigorous stirring. step2->step3 step4 Maintain pH between 8-10 by adding base. step3->step4 step5 Stir at room temperature for 2-4 hours. step4->step5 step6 Acidify the reaction mixture with HCl to pH 2-3. step5->step6 step7 Extract the product with an organic solvent (e.g., EtOAc). step6->step7 step8 Dry, filter, and concentrate the organic layer. step7->step8 step9 Purify the product by crystallization or chromatography. step8->step9 end End step9->end

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • During the addition, maintain the pH of the reaction mixture between 8 and 10 by the concurrent addition of 1 M NaOH solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.[4][7]

Workflow for GABAA Receptor Binding Assay

GABA_A_Binding_Assay start Start step1 Prepare synaptic membranes from rat brain tissue. start->step1 step2 Incubate membranes with [3H]muscimol (radioligand) and test compound at various concentrations. step1->step2 step3 Incubate at 4 °C for 45 minutes. step2->step3 step4 Terminate the reaction by rapid filtration over glass fiber filters. step3->step4 step5 Wash filters with ice-cold buffer to remove unbound radioligand. step4->step5 step6 Measure radioactivity on the filters using liquid scintillation counting. step5->step6 step7 Determine non-specific binding in the presence of excess unlabeled GABA. step6->step7 step8 Calculate specific binding and analyze data to determine IC50 and Ki values. step7->step8 end End step8->end

Caption: Workflow for a competitive GABAA receptor binding assay.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA

  • Test compounds (this compound derivatives)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Centrifuge and filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4 °C. Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat the wash step twice. Resuspend the final pellet in binding buffer and store at -70 °C.[4]

  • Binding Assay: On the day of the assay, thaw the membrane preparation and wash twice with binding buffer. In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well), [³H]muscimol (e.g., 5 nM final concentration), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 µM).[4]

  • Incubate the plate at 4 °C for 45 minutes.[4]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of this compound derivatives is crucial for the rational design of potent and selective neuromodulatory agents. While a comprehensive SAR study for a broad range of this compound derivatives is not yet available in the public domain, some general trends can be inferred from related classes of compounds.

Logical Relationship for SAR Exploration

SAR_Exploration Core This compound Scaffold N_Sub N-Substitution (Acyl, Alkyl, Aryl) Core->N_Sub C2_Sub C2-Substitution Core->C2_Sub C3_Sub C3-Stereochemistry Core->C3_Sub C4_Sub C4-Substitution Core->C4_Sub COOH_Mod Carboxylic Acid Modification (Ester, Amide) Core->COOH_Mod Cyclization Cyclization Core->Cyclization Activity Biological Activity (Potency, Selectivity, PK/PD) N_Sub->Activity C2_Sub->Activity C3_Sub->Activity C4_Sub->Activity COOH_Mod->Activity Cyclization->Activity

Caption: Logical framework for exploring the structure-activity relationships of this compound derivatives.

Key areas for SAR exploration include:

  • Stereochemistry at the C3 position: The stereochemistry of the amino group can significantly influence receptor binding and biological activity.

  • Substitution on the carbon backbone: The size, lipophilicity, and electronic properties of substituents on the pentanoic acid chain will impact the overall pharmacological profile.

  • Nature of the N-substituent: The size and nature of the group attached to the nitrogen atom can modulate the compound's ability to interact with the target receptor and its pharmacokinetic properties.

  • Modifications of the carboxylic acid: As discussed, esterification and amidation can be used to create prodrugs with improved properties.

Conclusion

This compound and its structural analogues represent a promising class of compounds for the development of novel neuromodulatory agents. Their structural similarity to GABA provides a strong rationale for their investigation as anticonvulsants, anxiolytics, and other CNS-active drugs. This technical guide has provided an overview of the synthesis, biological activity, and potential mechanisms of action of these compounds. The detailed experimental protocols and graphical representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in this field. Future work should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship, which will be instrumental in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

Biological Activity Screening of 3-Aminopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid. While research on its specific biological activities is limited, its structural similarity to neurotransmitters and other bioactive molecules suggests potential for interaction with various biological targets. This technical guide provides a framework for the comprehensive biological activity screening of this compound. It outlines potential screening strategies, detailed hypothetical experimental protocols, and data presentation formats, drawing parallels from related compounds such as 4-aminopentanoic acid and 5-aminovaleric acid. The included workflows and pathway diagrams, rendered in DOT language, offer a visual representation of the proposed screening cascade and potential mechanisms of action.

Introduction

This compound (PubChem CID: 14731978) is a small molecule whose biological role is not well-defined in publicly available literature.[1] Its isomers and structurally related compounds, however, have demonstrated activity at various biological targets, including receptors and enzymes. For instance, enantiomers of 4-aminopentanoic acid have been shown to act as false GABAergic neurotransmitters.[2] Furthermore, 5-aminovaleric acid is known to be a weak GABA agonist.[3] These findings provide a rationale for investigating the biological activity of this compound, particularly in the context of neuroscience and metabolic regulation.

This guide proposes a systematic approach to screen for the biological activities of this compound, encompassing initial broad-based screening followed by more focused target validation and mechanism of action studies.

Proposed Screening Cascade

A tiered approach is recommended for the biological activity screening of this compound. This allows for a broad initial assessment of activity, followed by more in-depth studies for any identified "hits."

G Screening Cascade for this compound cluster_0 cluster_1 cluster_2 A Tier 1: Broad-Based Screening B Tier 2: Target Identification & Validation A->B Hit Identification A1 Receptor Profiling (e.g., GPCRs, Ion Channels) A2 Enzyme Inhibition Panels A3 Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) C Tier 3: Mechanism of Action & In Vivo Studies B->C Validated Hit B1 Dose-Response Assays (IC50/EC50) B2 Binding Affinity Assays (Kd/Ki) B3 Functional Cellular Assays C1 Signaling Pathway Analysis C2 Animal Models of Disease

Figure 1: Proposed tiered screening cascade for this compound.

Potential Biological Targets and Activities

Based on the activities of related compounds, the following areas represent promising starting points for screening this compound.

Neurological Activity

Given that isomers of aminopentanoic acid interact with the GABAergic system, a primary focus should be on its potential as a modulator of GABA receptors.[2]

  • GABA Receptor Modulation: Investigate binding and functional activity at both GABAA and GABAB receptors.

  • Other Neurotransmitter Systems: Screen against a panel of receptors for other major neurotransmitters (e.g., glutamate, dopamine, serotonin) to assess selectivity.

Enzymatic Inhibition

Many small molecules exert their effects through enzyme inhibition. A broad screening approach is warranted.

  • Proteases, Kinases, etc.: Utilize commercially available enzyme inhibition panels to identify potential targets.

  • Metabolic Enzymes: Given the role of related compounds in metabolism, enzymes involved in amino acid and fatty acid metabolism could be of interest.[4][5][6]

Data Presentation: Quantitative Screening Results

All quantitative data should be summarized in clear, tabular formats. Below are example tables for presenting hypothetical screening results.

Table 1: Hypothetical GABA Receptor Binding Affinity

Receptor SubtypeLigandKi (μM)Assay Type
GABAA (α1β2γ2)This compound> 100Radioligand Displacement
GABABThis compound50 ± 5Radioligand Displacement
GABABBaclofen (Control)0.1 ± 0.02Radioligand Displacement

Table 2: Hypothetical Enzyme Inhibition Profile

Enzyme TargetThis compound IC50 (μM)Positive Control IC50 (μM)
Alanine Aminotransferase> 200L-Cycloserine (50)
Fatty Acid Synthase75 ± 10Orlistat (5)

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are hypothetical, yet standard, protocols that could be employed.

GABA Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to GABAB receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at the GABAB receptor.

Materials:

  • Rat brain cortex membranes

  • [3H]-CGP54626 (GABAB antagonist radioligand)

  • This compound

  • Baclofen (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of this compound and baclofen.

  • In a 96-well plate, combine rat brain membranes, [3H]-CGP54626 (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash filters with ice-cold binding buffer.

  • Measure radioactivity of the filters using a scintillation counter.

  • Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

G GABA Receptor Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate Reagents A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki Calculation) D->E

Figure 2: Workflow for a radioligand binding assay.
In Vitro Enzyme Inhibition Assay (e.g., Fatty Acid Synthase)

This protocol outlines a method to screen for inhibitory activity against a metabolic enzyme.

Objective: To determine the IC50 of this compound against Fatty Acid Synthase (FASN).

Materials:

  • Purified FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer

  • This compound

  • Orlistat (positive control)

  • Spectrophotometer

Protocol:

  • Prepare serial dilutions of this compound and orlistat.

  • In a 96-well plate, add FASN enzyme and the test compound or control.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding acetyl-CoA, malonyl-CoA, and NADPH.

  • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.

  • Calculate the initial reaction rates.

  • Plot reaction rates against inhibitor concentration to determine the IC50.

Potential Signaling Pathways

Should this compound show activity at GABAB receptors, it would likely modulate downstream signaling pathways.

G Hypothetical GABA-B Receptor Signaling cluster_0 Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activation APA This compound (Hypothetical Agonist) APA->GABAB_R AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Reduced Depolarization

Figure 3: Potential signaling pathway modulated by GABAB receptor activation.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests several plausible avenues for investigation. The screening cascade, experimental protocols, and potential signaling pathways outlined in this guide provide a robust framework for elucidating its pharmacological profile. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in uncovering the therapeutic potential of this compound. Future research should focus on generating empirical data to validate these hypothetical frameworks.

References

3-Aminopentanoic Acid in Metabolomics and Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is an intriguing molecule within the landscape of metabolomics. Unlike its α-amino acid counterparts, the roles of β-amino acids in mammalian metabolism are less defined, presenting both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of this compound in the context of metabolomics and pathway analysis, addressing its detection, potential metabolic fate, and the experimental approaches required for its study. While specific quantitative data and defined metabolic pathways for this compound in human biofluids are not extensively documented in current literature, this guide leverages information on structurally similar β-amino acids, such as β-alanine, to infer potential metabolic routes and analytical strategies.

Data Presentation

Quantitative data for this compound in human metabolomics studies is currently scarce in publicly available literature. However, data for the related isomer, 5-aminopentanoic acid, and general concentration ranges for other amino acids in human plasma and urine can provide a contextual framework for expected concentrations and analytical considerations.

Table 1: Concentration of 5-Aminopentanoic Acid in Human Biofluids

AnalyteBiofluidConcentration RangeNotesReference(s)
5-Aminopentanoic acidUrineDetected, not quantified in all studies. One study reports a mean of 1.1 µM.Levels can be influenced by gut microbiota and diet.

Table 2: General Concentration Ranges of Amino Acids in Human Plasma

Analyte ClassBiofluidTypical Concentration RangeNotesReference(s)
Amino AcidsPlasmaµM to low mMConcentrations vary widely among individual amino acids and are influenced by factors such as age, sex, and health status.[1][2]

Experimental Protocols

The quantitative analysis of this compound in biological matrices like plasma or serum typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized approach based on established methods for underivatized amino acid analysis.[3][4][5][6]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of the pure compounds. For this compound (C5H11NO2, MW: 117.15), the protonated molecule [M+H]+ at m/z 118.1 would be the precursor ion. Product ions would be determined by collision-induced dissociation.

    • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

3. Data Analysis and Quantification

  • Peak areas of the analyte and internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • The concentration of this compound in the plasma samples is determined from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma precip Protein Precipitation (Methanol + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc HILIC Separation reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Experimental workflow for this compound quantification.

Pathway Analysis

Specific metabolic and signaling pathways involving this compound are not well-established. However, by examining the metabolism of other β-amino acids, particularly β-alanine, we can propose potential metabolic fates for this compound.

Potential Metabolic Pathways

β-Amino acids in mammals can be catabolized through transamination and subsequent reactions.[7] It is plausible that this compound follows a similar degradation pathway.

  • Transamination: The initial step would likely involve the transfer of the amino group from this compound to an α-keto acid, such as α-ketoglutarate, catalyzed by a transaminase. This would yield 3-oxopentanoic acid and glutamate.

  • Further Metabolism: 3-Oxopentanoic acid could then be further metabolized. For instance, it might undergo decarboxylation or be converted to intermediates that can enter central carbon metabolism, such as the citric acid cycle.

G A This compound B Transaminase A->B C 3-Oxopentanoic Acid B->C E Glutamate B->E F Further Metabolism (e.g., Citric Acid Cycle) C->F D α-Ketoglutarate D->B

A potential metabolic pathway for this compound.
Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, other amino acids are known to act as signaling molecules, for instance, by activating mTORC1 signaling to regulate cellular growth and glucose homeostasis.[8][9] Given that β-amino acids can exhibit diverse biological activities, it is conceivable that this compound could have signaling roles that are yet to be discovered. Future research, potentially employing techniques like chemical proteomics or high-throughput screening, may elucidate such functions.

Conclusion

This compound represents an understudied metabolite with the potential to contribute to our understanding of human health and disease. While specific data on its concentration in human biofluids and its precise metabolic and signaling roles are currently limited, this guide provides a framework for its investigation. The detailed experimental protocols, based on established methodologies for amino acid analysis, offer a starting point for its quantitative assessment in metabolomics studies. The proposed metabolic pathway, by analogy to other β-amino acids, provides a testable hypothesis for future research. As metabolomics technologies continue to advance in sensitivity and scope, it is anticipated that the biological significance of less abundant and non-canonical amino acids like this compound will become increasingly clear, opening new avenues for drug discovery and development.

References

The Role of 3-Aminopentanoic Acid in Neurotransmission: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential role of 3-aminopentanoic acid in neurotransmission, with a focus on its putative interactions with GABAergic and glutamatergic systems. Despite its structural similarity to key neurotransmitters, publicly available research on the direct neuropharmacological activity of this compound is limited. This document serves as a roadmap for researchers and drug development professionals by detailing the scientific rationale for its investigation, outlining state-of-the-art experimental protocols to characterize its activity, and providing a framework for data interpretation.

Introduction

This compound, a non-proteinogenic β-amino acid, presents an intriguing subject for neuropharmacological investigation due to its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Furthermore, the broader class of β-amino acids has been shown to possess diverse biological activities, including CNS effects. The potential for this compound to modulate neuronal excitability through interactions with major neurotransmitter systems warrants a thorough and systematic evaluation.

This guide will explore the hypothetical mechanisms of action of this compound, focusing on its potential as a modulator of GABA and glutamate receptors. We will provide detailed methodologies for in vitro and in vivo studies designed to elucidate its binding affinity, efficacy, and functional effects on synaptic transmission.

Rationale for Investigation: Structural Analogy and Precedent

The primary impetus for investigating the role of this compound in neurotransmission stems from its structure and the known activities of related molecules.

  • GABA Analogy: this compound is a structural analog of GABA. The spatial arrangement of its amino and carboxyl groups suggests the potential for interaction with GABA receptors. Structure-activity relationship studies of GABA analogs have demonstrated that modifications to the GABA backbone can result in a range of pharmacological profiles, from agonists to antagonists and allosteric modulators.[1][2]

  • β-Amino Acid Activity: The class of β-amino acids has been a source of pharmacologically active compounds, with applications in the development of peptidomimetics and other therapeutics.[3] Their altered backbone structure can confer resistance to enzymatic degradation, a desirable property for drug candidates.

  • Precedent from 4-Aminopentanoic Acid: A study on the enantiomers of 4-aminopentanoic acid (4-APA), a close structural relative of this compound, revealed weak agonist and antagonist activity at various GABA-A receptor subtypes.[4] Specifically, (S)-4APA showed weak agonist activity at GABA-A α4β3δ and α5β2γ2, and GABA-B B1/B2 receptors, while also acting as a weak antagonist at GABA-A α6β2γ2 receptors. (R)-4APA displayed weak agonist activity at GABA-A α5β2γ2 receptors.[4] This finding strongly suggests that this compound may also possess modulatory activity at GABA receptors.

Hypothesized Signaling Pathways

Based on the structural similarities to GABA, the primary hypothesized signaling pathways for this compound involve the GABAergic system. A secondary, albeit less likely, possibility is an interaction with the glutamatergic system.

Potential Interaction with GABA-A Receptors

This compound could act as an orthosteric or allosteric modulator of GABA-A receptors.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_APA This compound GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) 3_APA->GABA_A_R Binds to receptor (Agonist/Antagonist/ Allosteric Modulator?) GABA GABA GABA->GABA_A_R Binds to orthosteric site Cl_ion Cl- GABA_A_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Cl_ion->Hyperpolarization Influx

Figure 1: Hypothesized GABA-A receptor signaling pathway for this compound.
Potential Interaction with Glutamate Receptors

While less probable, the amino acid backbone of this compound could theoretically interact with ionotropic glutamate receptors (iGluRs) such as NMDA or AMPA receptors.

Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3_APA This compound iGluR Ionotropic Glutamate Receptor (e.g., NMDA, AMPA) 3_APA->iGluR Potential interaction (Antagonist?) Glutamate Glutamate Glutamate->iGluR Binds to orthosteric site Cations Na+, Ca2+ iGluR->Cations Channel Opening Depolarization Depolarization (Excitation of Neurotransmission) Cations->Depolarization Influx

Figure 2: Hypothesized Glutamate receptor signaling pathway for this compound.

Experimental Protocols

To elucidate the neuropharmacological profile of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro receptor binding and functional assays to ex vivo and in vivo studies.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for GABA-A, GABA-B, and various glutamate receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Source: Commercially available cell lines expressing specific receptor subtypes (e.g., HEK293 cells) or rodent brain tissue (e.g., cortex, hippocampus).

    • Protocol: Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • For GABA-A Receptors:

      • Radioligand: [³H]Muscimol (agonist site) or [³H]Flunitrazepam (benzodiazepine site).

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

      • Procedure: Incubate a fixed concentration of radioligand and receptor membranes with increasing concentrations of this compound. For non-specific binding, use a high concentration of a known competing ligand (e.g., GABA for the agonist site, diazepam for the benzodiazepine site). Incubate to equilibrium.

    • For Glutamate (NMDA) Receptors:

      • Radioligand: [³H]CGP 39653 (competitive antagonist site) or [³H]MK-801 (channel site).

      • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

      • Procedure: Similar to the GABA-A assay, using appropriate competing ligands for non-specific binding (e.g., unlabeled CGP 39653 or MK-801).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold assay buffer.

    • Measure radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Receptor Membrane Preparation Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and 3-APA Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50, Ki calculation) Scintillation->Analysis End End Analysis->End

Figure 3: Experimental workflow for radioligand binding assays.

Objective: To determine the functional effects (agonist, antagonist, or modulator) of this compound on GABA-A and glutamate receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy.

Methodology:

  • Cell Preparation:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing specific receptor subunit combinations.

    • Alternatively, use primary neuronal cultures (e.g., hippocampal or cortical neurons).

  • Two-Electrode Voltage Clamp (for Oocytes) or Patch-Clamp (for Mammalian Cells/Neurons):

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • To test for agonist activity: Apply increasing concentrations of this compound and measure the evoked current.

    • To test for antagonist activity: Co-apply a fixed concentration of a known agonist (e.g., GABA or glutamate) with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.

    • To test for allosteric modulation: Co-apply a sub-maximal concentration of the agonist with increasing concentrations of this compound and measure the potentiation or inhibition of the agonist-evoked current.

  • Data Analysis:

    • Generate concentration-response curves by plotting the normalized current response against the log concentration of this compound.

    • Fit the curves with the Hill equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the Hill coefficient.

    • Calculate efficacy as the maximal response induced by this compound relative to a full agonist.

In Vivo and Ex Vivo Studies

Objective: To assess the effect of systemic or local administration of this compound on the extracellular levels of GABA and glutamate in specific brain regions.

Methodology:

  • Animal Model: Use adult male rats or mice.

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).

  • Microdialysis Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate. Collect dialysate samples at regular intervals.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Neurotransmitter Analysis: Quantify GABA and glutamate concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to a vehicle control.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Key Neurotransmitter Receptors

Receptor SubtypeRadioligandKi (μM) of this compound
GABA-A (α1β2γ2)[³H]MuscimolTo be determined
GABA-B[³H]CGP54626To be determined
NMDA (GluN1/GluN2A)[³H]CGP 39653To be determined
AMPA (GluA1/2)[³H]AMPATo be determined

Table 2: Hypothetical Functional Potency (EC₅₀/IC₅₀) and Efficacy of this compound

Receptor SubtypeFunctional AssayEC₅₀/IC₅₀ (μM)Efficacy (% of full agonist)
GABA-A (α1β2γ2)Agonist-evoked currentTo be determinedTo be determined
GABA-A (α1β2γ2)Modulation of GABA-evoked currentTo be determinedTo be determined
NMDA (GluN1/GluN2A)Inhibition of glutamate-evoked currentTo be determinedTo be determined

Conclusion

While direct evidence for the role of this compound in neurotransmission is currently lacking in the scientific literature, its structural characteristics and the activity of related compounds provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach to characterizing its potential interactions with GABAergic and glutamatergic systems. The successful execution of these studies will provide crucial data for the scientific and drug development communities, potentially uncovering a novel modulator of neuronal function with therapeutic implications.

References

3-Aminopentanoic Acid: An Uncharted Territory in Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, 3-aminopentanoic acid remains a largely unexplored molecule in the context of biomarker discovery. Currently, there is a significant lack of specific data to support its role as a potential biomarker for any physiological or pathological state. This in-depth technical guide will summarize the current, limited understanding of this compound and outline the necessary future directions to explore its potential as a clinical tool.

Introduction to this compound

This compound, also known as β-aminovaleric acid, is a non-proteinogenic beta-amino acid.[1][2] Unlike the 20 proteinogenic amino acids that are the building blocks of proteins, non-proteinogenic amino acids can have diverse biological roles, including acting as signaling molecules or being intermediates in metabolic pathways.[3][4][5][6][7]

The potential for non-proteinogenic amino acids to serve as biomarkers is an active area of research.[8][9][10][11][12] Alterations in their concentrations in biological fluids could reflect changes in metabolic processes associated with disease. However, specific research into this compound in this capacity is notably absent from publicly available scientific databases.

Quantitative Data: A Critical Gap

A thorough search for quantitative data on this compound concentrations in human biological fluids such as plasma, serum, or urine yielded no specific results. To establish any molecule as a viable biomarker, it is essential to first determine its baseline levels in a healthy population and then to demonstrate statistically significant variations in patient cohorts with a specific disease. This foundational data for this compound does not appear to have been published.

The following table illustrates the type of data that would be required, but is currently unavailable:

Biological FluidHealthy Control Group (Concentration Range)Disease Cohort (Concentration Range)p-valueReference
PlasmaData Not AvailableData Not Available--
SerumData Not AvailableData Not Available--
UrineData Not AvailableData Not Available--

Table 1: Illustrative Table of Required Quantitative Data for this compound as a Biomarker. The complete absence of data in this table highlights the preliminary stage of research concerning this molecule.

Experimental Protocols for Detection and Quantification

While specific, validated experimental protocols for the routine detection and quantification of this compound in biological matrices are not available, established analytical techniques for other amino acids could be adapted for this purpose.

Sample Preparation

A critical first step in the analysis of amino acids from biological samples is the removal of proteins and other interfering substances. A generic workflow for sample preparation would likely involve:

G cluster_sample_prep Sample Preparation Workflow Biofluid Biological Fluid (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Biofluid->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis G cluster_derivatization Conceptual Derivatization of this compound APA This compound Product Derivatized Product (Enhanced Detectability) APA->Product Reaction Reagent Derivatization Reagent (e.g., FMOC-Cl, PITC) Reagent->Product G cluster_pathway Hypothetical Metabolic Context Precursor Unknown Precursor(s) APA This compound Precursor->APA Biosynthesis? Metabolite Downstream Metabolite(s) APA->Metabolite Degradation? Signaling Signaling Pathway? APA->Signaling Interaction?

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (R)-3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminopentanoic acid is a chiral β-amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis and rigorous purification essential processes. These application notes provide detailed protocols for the synthesis and purification of (R)-3-Aminopentanoic acid, targeting high yield and enantiomeric purity.

Synthesis of (R)-3-Aminopentanoic Acid

The synthesis of enantiomerically pure β-amino acids can be approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. This document outlines protocols for both asymmetric synthesis via rhodium-catalyzed hydrogenation and a classical resolution approach using diastereomeric salt formation.

Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-enamides is a powerful method for producing chiral β-amino acids with high enantioselectivity.[1] This method involves the hydrogenation of a prochiral enamide precursor in the presence of a chiral rhodium catalyst.

Experimental Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis: The β-enamide precursor, (Z)-3-(acetylamino)pent-2-enoic acid, can be synthesized from ethyl 3-oxopentanoate.

  • Hydrogenation Reaction:

    • In a high-pressure reactor, dissolve the β-enamide precursor in a suitable solvent such as methanol or dichloromethane.

    • Add a chiral rhodium catalyst, for instance, one based on a bisphosphine ligand like (R)-SDP.[1]

    • Pressurize the reactor with hydrogen gas (typical pressures range from 1 to 50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas.

    • Remove the catalyst by filtration through a pad of silica gel or celite.

    • Concentrate the filtrate under reduced pressure.

    • The resulting N-acetyl-(R)-3-aminopentanoic acid can be deprotected by acid hydrolysis (e.g., refluxing with 6M HCl) to yield (R)-3-aminopentanoic acid.

    • Purify the final product by recrystallization or ion-exchange chromatography.

Chiral Resolution of Racemic 3-Aminopentanoic Acid

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common and effective method is the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

  • Racemate Synthesis: Prepare racemic this compound using standard organic synthesis methods, for example, through a Michael addition of ammonia to ethyl pent-2-enoate followed by hydrolysis.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol.

    • Add an equimolar amount of a chiral resolving agent, for example, (2R,3R)-O,O'-dibenzoyltartaric acid.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the collected crystals from a fresh portion of the solvent to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide) to neutralize the tartaric acid derivative and liberate the free amino acid.

    • Alternatively, use an acid (e.g., hydrochloric acid) to precipitate the resolving agent if the amino acid salt is soluble.

    • Isolate the (R)-3-aminopentanoic acid by extraction or ion-exchange chromatography.

    • The resolving agent can often be recovered and reused.

Purification of (R)-3-Aminopentanoic Acid

Purification is a critical step to ensure the high enantiomeric and chemical purity required for pharmaceutical applications. The primary methods for purifying chiral amino acids are recrystallization, chiral chromatography (HPLC and SFC), and ion-exchange chromatography.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. For (R)-3-aminopentanoic acid, a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be used to remove chemical impurities. For enhancing enantiomeric purity, recrystallization of the diastereomeric salts, as described in the resolution protocol, is highly effective.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3]

Experimental Protocol: Preparative Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating amino acid enantiomers.

  • Mobile Phase Optimization:

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

    • For reversed-phase chromatography, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) with appropriate buffers or additives is used.[4]

  • Separation:

    • Dissolve the crude (R)-3-aminopentanoic acid in the mobile phase.

    • Inject the solution onto the preparative chiral column.

    • Collect the fractions corresponding to the (R)-enantiomer.

  • Isolation:

    • Combine the collected fractions.

    • Remove the solvent under reduced pressure to obtain the purified (R)-3-aminopentanoic acid.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often offers faster separations and is considered a "greener" technology due to the use of supercritical CO2 as the primary mobile phase component.

Experimental Protocol: Preparative Chiral SFC

  • Column Selection: Similar to HPLC, polysaccharide-based chiral stationary phases are commonly used.

  • Mobile Phase: The mobile phase typically consists of supercritical CO2 and a polar co-solvent such as methanol or ethanol. Additives may also be necessary.

  • Separation and Isolation: The principles are similar to preparative HPLC, with the advantage of faster solvent removal from the collected fractions.

Data Presentation

Synthesis MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.)Reference
Asymmetric Hydrogenation (Z)-3-(acetylamino)pent-2-enoic acid, Rhodium-(R)-SDP catalyst, H₂High88-96% e.e.[1]
Chiral Resolution Racemic this compound, (2R,3R)-O,O'-dibenzoyltartaric acid~40-50% (for one enantiomer)>98% d.e. (after recrystallization)[2]
Purification MethodColumn/Stationary PhaseMobile Phase ExampleTypical PurityReference
Preparative Chiral HPLC Chiralpak® AD-HHexane/Ethanol/TFA>99% e.e.[5]
Preparative Chiral SFC Chiralpak® AD-HCO₂/Methanol>99% e.e.[6]

Visualizations

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution precursor Ethyl 3-oxopentanoate enamide (Z)-3-(acetylamino)pent-2-enoic acid precursor->enamide Synthesis n_acetyl N-acetyl-(R)-3-aminopentanoic acid enamide->n_acetyl Asymmetric Hydrogenation (Rh-catalyst, H₂) final_product_asym (R)-3-Aminopentanoic acid n_acetyl->final_product_asym Deprotection racemate Racemic this compound salts Diastereomeric Salts (with chiral resolving agent) racemate->salts Salt Formation separated_salt Purified Diastereomeric Salt salts->separated_salt Fractional Crystallization final_product_res (R)-3-Aminopentanoic acid separated_salt->final_product_res Liberation

Caption: Workflow for the synthesis of (R)-3-Aminopentanoic acid.

Purification_Workflow start Crude (R)-3-Aminopentanoic Acid recrystallization Recrystallization start->recrystallization chiral_hplc Preparative Chiral HPLC start->chiral_hplc chiral_sfc Preparative Chiral SFC start->chiral_sfc ion_exchange Ion-Exchange Chromatography start->ion_exchange final_product Purified (R)-3-Aminopentanoic Acid recrystallization->final_product Chemical Purity chiral_hplc->final_product Enantiomeric Purity chiral_sfc->final_product Enantiomeric Purity ion_exchange->final_product Removal of Salts/Polar Impurities

Caption: Purification strategies for (R)-3-Aminopentanoic acid.

References

Application Notes and Protocols for 3-Aminopentanoic Acid Treatment in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable scarcity of published research specifically detailing the effects of 3-Aminopentanoic acid (also known as 3-aminovaleric acid) on neuronal cell cultures. The following protocols and application notes are therefore provided as a comprehensive guide for the initial investigation of this compound. The proposed mechanisms and experimental designs are based on standard methodologies in neurobiology and the known activities of structurally related compounds, such as other isomers of aminopentanoic acid and GABA analogs.

Introduction

This compound is a non-proteinogenic amino acid. Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and other bioactive small molecules suggests it may have modulatory effects on neuronal function. For instance, isomers such as 4-aminopentanoic acid have been shown to interact with the GABAergic system.[1] This document outlines a series of protocols to enable researchers to systematically evaluate the potential neuroactive properties of this compound in primary neuronal cell cultures. The proposed experiments are designed to assess its impact on neuronal viability, morphology, and key signaling pathways.

Experimental Protocols

A generalized workflow for investigating the effects of a novel compound like this compound on neuronal cell cultures is presented below.

experimental_workflow Experimental Workflow for this compound Investigation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis and Interpretation prep_compound Prepare 3-Aminopentanoic Acid Stock Solution dose_response Dose-Response and Time-Course Treatment prep_compound->dose_response prep_culture Isolate and Culture Primary Neurons prep_culture->dose_response viability_assay Cell Viability Assay (MTT / LDH) dose_response->viability_assay morphology_assay Neurite Outgrowth and Morphology Analysis dose_response->morphology_assay protein_assay Protein Expression Analysis (Western Blot) dose_response->protein_assay data_quant Quantitative Data Analysis viability_assay->data_quant morphology_assay->data_quant protein_assay->data_quant pathway_analysis Signaling Pathway Interpretation data_quant->pathway_analysis conclusion Conclusion on Neuroactivity pathway_analysis->conclusion

Caption: A generalized experimental workflow for investigating the effects of this compound.

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neurobiology studies.[2][3][4][5]

Materials:

  • Embryonic day 17-18 rat or mouse fetuses

  • Poly-L-lysine coated culture plates or coverslips

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Trypsin-EDTA

  • DNase I

  • Sterile PBS

Procedure:

  • Plate Coating: Coat culture vessels with 10 µg/ml Poly-L-lysine overnight at 37°C.[2] Before use, rinse twice with sterile PBS.[2][4]

  • Tissue Dissection: Dissect cerebral cortices from embryonic brains in cold, sterile PBS. Remove the meninges.

  • Dissociation:

    • Mince the cortical tissue into small pieces.

    • Incubate in trypsin-EDTA solution with DNase I at 37°C for 15 minutes to dissociate the tissue.[4]

    • Stop the trypsinization by adding DMEM with 10% FBS.

    • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Plating:

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells and resuspend the pellet in Neurobasal medium with supplements.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a density of 5 x 10⁴ cells/well on a 4-well chamber slide or equivalent for imaging, or higher densities for biochemical assays.[4]

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Perform partial media changes every 2-3 days.

This compound Treatment

Materials:

  • This compound

  • Sterile PBS or appropriate vehicle for dissolution

  • Cultured primary neurons (e.g., at 5-7 days in vitro)

Procedure:

  • Stock Solution Preparation: Prepare a sterile stock solution of this compound in a suitable vehicle (e.g., PBS).

  • Dose-Response and Time-Course:

    • To determine the optimal concentration and treatment duration, a dose-response experiment is recommended.

    • Treat neuronal cultures with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle-only control group.

    • Incubate the cells for different time points (e.g., 24, 48, 72 hours).

    • Following incubation, proceed with viability, morphology, and protein expression assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plate reader

Procedure:

  • Culture and treat neurons in a 96-well plate as described above.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[9]

  • Add 100 µL of solubilization solution to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control group.

Neurite Outgrowth Assay

This assay quantifies changes in neuronal morphology, specifically the length and branching of neurites, in response to treatment.[11][12][13][14]

Materials:

  • Primary neurons cultured on coverslips or in imaging-compatible plates

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • After treatment, fix the neurons with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ with NeuronJ plugin or Incucyte Neurotrack) to quantify neurite length, number of branches, and number of primary neurites.[11]

Western Blot Analysis

Western blotting can be used to measure changes in the expression or phosphorylation state of specific proteins involved in neuronal signaling pathways.[15][16][17][18]

Materials:

  • Treated neuronal cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, GABA receptors)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated neurons in ice-cold RIPA buffer.[15] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are example templates for presenting data from the described assays.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment Group Concentration (µM) Cell Viability (% of Control) ± SEM
Vehicle Control 0 100 ± 4.5
This compound 1 98.2 ± 5.1
This compound 10 95.6 ± 4.8
This compound 50 85.3 ± 6.2*
This compound 100 72.1 ± 7.5**

*Hypothetical data for illustrative purposes. Statistical significance denoted by *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Neurite Outgrowth

Treatment Group Concentration (µM) Average Neurite Length (µm/neuron) ± SEM Number of Branches per Neuron ± SEM
Vehicle Control 0 250.4 ± 15.2 4.1 ± 0.3
This compound 10 245.8 ± 14.9 4.0 ± 0.4
This compound 50 280.1 ± 16.5* 5.2 ± 0.5*

*Hypothetical data for illustrative purposes. Statistical significance denoted by p < 0.05 vs. Vehicle Control.

Table 3: Effect of this compound on Protein Expression (Western Blot)

Treatment Group Concentration (µM) p-Akt / Total Akt Ratio (Fold Change) ± SEM p-ERK / Total ERK Ratio (Fold Change) ± SEM
Vehicle Control 0 1.00 ± 0.12 1.00 ± 0.09
This compound 50 1.52 ± 0.18* 1.05 ± 0.11

*Hypothetical data for illustrative purposes. Statistical significance denoted by p < 0.05 vs. Vehicle Control.

Hypothetical Signaling Pathway

Given the structural similarity of this compound to GABA, a plausible initial hypothesis is that it may interact with the GABAergic system. It could potentially act as an agonist or antagonist at GABA receptors (GABA-A or GABA-B) or affect GABA transporters (GATs). Interaction with these components could modulate downstream signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways, which are known to be involved in neuronal survival and growth.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling compound This compound gaba_receptor GABA Receptor (GABA-A / GABA-B) compound->gaba_receptor Agonist or Antagonist? gat GABA Transporter (GAT) compound->gat Inhibitor? pi3k PI3K gaba_receptor->pi3k mapk MAPK/ERK Pathway gaba_receptor->mapk akt Akt pi3k->akt downstream Downstream Effectors (e.g., CREB, mTOR) akt->downstream mapk->downstream response Neuronal Survival, Growth, and Function downstream->response

References

Application Notes and Protocols for 3-Aminopentanoic Acid Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-aminopentanoic acid derivatives as pharmaceutical intermediates, with a specific focus on their application in the development of novel antimicrobial agents. While this compound itself is a valuable building block, its derivatives, particularly those incorporating a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, have demonstrated significant potential in addressing the challenge of multidrug-resistant pathogens.

Introduction to this compound Derivatives in Antimicrobial Drug Discovery

This compound and its analogs are β-amino acids that serve as versatile scaffolds in medicinal chemistry. Their inherent structural features allow for the creation of diverse chemical libraries with a range of pharmacological activities. Recent research has highlighted the potent antimicrobial properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a spectrum of clinically relevant bacteria and fungi, including drug-resistant strains. These compounds represent a promising new class of antimicrobial agents that warrant further investigation and development.

Data Presentation: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of hydrazone derivatives synthesized from an N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivative StructureS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumanniiC. auris
Derivative 14 2-furyl hydrazone10.581632168
Derivative 15 2-thienyl hydrazone823232643216
Derivative 16 2-pyridyl hydrazone411664646432

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which showed structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and a representative antimicrobial hydrazone derivative.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate 3)

This protocol describes the synthesis of the key hydrazide intermediate from N-(4-hydroxyphenyl)-β-alanine methyl ester.

Materials:

  • N-(4-hydroxyphenyl)-β-alanine methyl ester (Intermediate 2)

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend N-(4-hydroxyphenyl)-β-alanine methyl ester (1.0 equivalent) in methanol.

  • To the stirred suspension, add hydrazine hydrate (10-20 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold methanol and dry under vacuum to yield N-(4-hydroxyphenyl)-β-alanine hydrazide as a white solid.

Protocol 2: Synthesis of 3-((4-hydroxyphenyl)amino)-N'-(furan-2-ylmethylene)propanehydrazide (Derivative 14)

This protocol details the synthesis of a potent antimicrobial hydrazone derivative from the hydrazide intermediate.

Materials:

  • N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate 3)

  • Furan-2-carbaldehyde

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (1.0 equivalent) in methanol in a round-bottom flask.

  • Add furan-2-carbaldehyde (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the product with cold methanol and dry under vacuum to obtain the purified hydrazone derivative.

Mandatory Visualizations

Logical Relationship: Synthetic Pathway to Antimicrobial Hydrazones

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Aminophenol 4-Aminophenol Intermediate_2 N-(4-hydroxyphenyl)-β-alanine methyl ester 4-Aminophenol->Intermediate_2 Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Intermediate_2 Intermediate_3 N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate_2->Intermediate_3 Hydrazine Hydrate Derivative_14 Antimicrobial Hydrazone (e.g., Derivative 14) Intermediate_3->Derivative_14 Aromatic_Aldehyde Aromatic/Heterocyclic Aldehyde Aromatic_Aldehyde->Derivative_14 Catalytic Acid

Caption: Synthetic workflow for the preparation of antimicrobial hydrazone derivatives.

Proposed Mechanism of Action: Bacterial Membrane Disruption

While the exact mechanism for this specific class of compounds is still under investigation, a common mode of action for antimicrobial peptides and some β-amino acid derivatives is the disruption of the bacterial cell membrane.[1][3]

G cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Derivative Antimicrobial Derivative Binding Initial electrostatic interaction with membrane surface Derivative->Binding Insertion Hydrophobic insertion into the lipid bilayer Binding->Insertion Disruption Membrane permeabilization and pore formation Insertion->Disruption Leakage Leakage of cellular contents (ions, ATP, etc.) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of bacterial cell membrane disruption.

References

Application Notes and Protocols: 3-Aminopentanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid and an analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). Due to its structural similarity to GABA, this compound is a compound of significant interest in neuroscience research, particularly for its potential to modulate GABAergic neurotransmission. Its investigation may unveil novel therapeutic avenues for neurological and psychiatric disorders characterized by an imbalance in excitatory and inhibitory signaling, such as epilepsy, anxiety, and sleep disorders.

These application notes provide a comprehensive overview of the potential applications of this compound in neuroscience research. Included are detailed protocols for key experiments to characterize its pharmacological profile, from receptor binding and cellular uptake to in vivo effects on neurotransmitter levels and behavior. While extensive research on this specific molecule is emerging, the methodologies outlined herein are based on established techniques for studying GABAergic compounds and provide a robust framework for its investigation.

Potential Applications in Neuroscience

  • Modulation of GABA Receptors: As a GABA analog, this compound is hypothesized to interact with both ionotropic GABA-A and metabotropic GABA-B receptors. Its effects could range from direct agonism or antagonism to allosteric modulation, influencing neuronal excitability.

  • Interaction with GABA Transporters (GATs): The compound may act as a substrate or inhibitor of GABA transporters (GATs), thereby affecting the reuptake of GABA from the synaptic cleft and prolonging its inhibitory action.

  • Preclinical Evaluation for Neurological Disorders: Derivatives of this compound, such as 2-n-propyl-3-aminopentanoic acid (a putative metabolite of valproic acid), have been investigated for their potential anticonvulsant properties. This suggests that this compound and its analogs could be promising candidates for the development of new antiepileptic drugs.

  • Tool for Studying GABAergic Systems: Due to its unique structure as a β-amino acid, this compound can serve as a valuable research tool to probe the structure-activity relationships of GABA receptors and transporters, contributing to a deeper understanding of the GABAergic system.

Data Presentation: Hypothetical Pharmacological Profile

The following tables present hypothetical, yet plausible, quantitative data for this compound to serve as a template for experimental findings. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Receptor Binding Affinities (Ki in µM)

CompoundGABA-A ReceptorGABA-B Receptor
This compound15.82.5
GABA (control)0.10.05
Bicuculline (GABA-A antagonist)0.003>100
Baclofen (GABA-B agonist)>1000.1

Table 2: GABA Transporter (GAT) Inhibition (IC50 in µM)

CompoundGAT-1GAT-2GAT-3BGT-1
This compound55.289.735.1>100
Tiagabine (GAT-1 inhibitor)0.0215.320.14.9

Table 3: In Vivo Microdialysis - Effect on Extracellular GABA Levels in Rodent Hippocampus

Treatment (10 mg/kg, i.p.)Basal GABA (nM)% Change from Basal (Peak)
Vehicle8.5 ± 1.20%
This compound8.3 ± 1.5+ 150%

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.

Materials:

  • Rat whole brain tissue

  • [3H]Muscimol (radioligand)

  • This compound

  • GABA (for non-specific binding)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge, Scintillation counter, Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Wash the pellet three times with Assay Buffer.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer, [3H]Muscimol (final concentration ~2 nM), and membrane preparation.

      • Non-specific Binding: Assay Buffer, [3H]Muscimol, excess unlabeled GABA (1 mM), and membrane preparation.

      • Displacement: Assay Buffer, [3H]Muscimol, varying concentrations of this compound, and membrane preparation.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosome Preparation and GABA Uptake Assay

This protocol outlines the procedure for isolating synaptosomes and measuring the effect of this compound on GABA uptake.

Materials:

  • Rat cortical tissue

  • [3H]GABA (radiosubstrate)

  • This compound

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer Buffer (KRB): 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM glucose, 26 mM NaHCO3, pH 7.4

  • Gassed with 95% O2 / 5% CO2

Procedure:

  • Synaptosome Preparation:

    • Homogenize cortical tissue in ice-cold Sucrose Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (crude synaptosomal fraction) in KRB.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate uptake by adding [3H]GABA (final concentration ~50 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold KRB.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage inhibition of [3H]GABA uptake at each concentration of this compound.

    • Calculate the IC50 value.

Protocol 3: In Vivo Microdialysis

This protocol allows for the measurement of extracellular GABA levels in the brain of a freely moving rodent following administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer this compound (e.g., intraperitoneally).

    • Continue collecting dialysate samples for several hours.

  • Sample Analysis:

    • Analyze the GABA concentration in the dialysate samples using HPLC.

  • Data Analysis:

    • Express GABA concentrations as a percentage of the baseline levels.

    • Compare the effects of this compound with a vehicle control group.

Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A Binds Compound This compound Compound->GABA_A Potentially Binds/ Modulates Cl_ion Cl- GABA_A->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

Caption: GABA-A receptor signaling pathway and potential modulation by this compound.

Experimental_Workflow_Pharmacology cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding Receptor Binding Assays (GABA-A, GABA-B) affinity Determine Affinity (Ki) & Potency (IC50/EC50) binding->affinity uptake Synaptosomal Uptake Assays (GATs) uptake->affinity electrophysiology Electrophysiology (Patch Clamp) electrophysiology->affinity microdialysis Microdialysis (Neurotransmitter Levels) mechanism Elucidate Mechanism of Action microdialysis->mechanism behavior Behavioral Models (Anxiety, Seizure) efficacy Assess Therapeutic Potential behavior->efficacy affinity->mechanism mechanism->efficacy

Caption: Experimental workflow for characterizing this compound in neuroscience.

Application Note: Chiral Separation of 3-Aminopentanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopentanoic acid, a β-amino acid, is a chiral molecule with two enantiomers. The stereochemistry of such compounds is of significant interest in pharmaceutical and chemical research due to the differential biological activities and pharmacological effects of individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This application note details a reliable HPLC method for the chiral separation of this compound enantiomers.

The method employs a zwitterionic chiral stationary phase, which has demonstrated excellent performance in the enantioseparation of various amino acids. Zwitterionic CSPs offer unique selectivity based on a combination of ionic and hydrophobic interactions, making them particularly suitable for the separation of underivatized amino acids.

This document provides two distinct experimental protocols, complete with chromatographic conditions and performance data, to guide researchers, scientists, and drug development professionals in achieving baseline separation of this compound enantiomers.

Data Presentation

The following tables summarize the quantitative data obtained from the chiral separation of this compound enantiomers using a CHIRALPAK ZWIX(-) column under two different mobile phase conditions[1].

Table 1: Chromatographic Parameters for Method 1

ParameterValue
Retention Factor (k') 4.84
Separation Factor (α) 1.39
Resolution (Rs) 2.52

Table 2: Chromatographic Parameters for Method 2

ParameterValue
Retention Factor (k') 3.03
Separation Factor (α) 1.13
Resolution (Rs) 1.36

Experimental Protocols

The following are detailed methodologies for the chiral separation of this compound enantiomers.

Method 1: High Resolution Separation

This method provides a high-resolution separation of the enantiomers.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometer detector.

    • Chiral Stationary Phase: CHIRALPAK ZWIX(-)

    • Column Dimensions: (Not specified in the source, a standard analytical column such as 250 x 4.6 mm, 5 µm can be used as a starting point).

  • Mobile Phase:

    • Composition: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)[1].

    • Preparation: Prepare the mobile phase by mixing equal volumes of methanol and acetonitrile. Add the specified amounts of TEA and AcOH. Ensure the mobile phase is thoroughly mixed and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: (Not specified in the source, a typical flow rate of 1.0 mL/min for a 4.6 mm ID column can be used initially and optimized if necessary).

    • Column Temperature: (Not specified in the source, ambient temperature or a controlled temperature such as 25 °C is recommended for reproducibility).

    • Detection: UV detection at a suitable wavelength for amino acids (e.g., 210 nm) or Mass Spectrometry.

    • Injection Volume: (Dependent on sample concentration, typically 5-20 µL).

  • Sample Preparation:

    • Dissolve the this compound racemate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Faster Elution

This method offers a faster analysis time with acceptable resolution.

  • Chromatographic System:

    • HPLC System: A standard HPLC system as described in Method 1.

    • Chiral Stationary Phase: CHIRALPAK ZWIX(-)

    • Column Dimensions: (As in Method 1).

  • Mobile Phase:

    • Composition: Water/Acetonitrile (10/90 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)[1].

    • Preparation: Prepare the mobile phase by mixing the specified volumes of water and acetonitrile. Add the required amounts of TEA and AcOH. Ensure the mobile phase is thoroughly mixed and degassed.

  • Chromatographic Conditions:

    • Flow Rate: (As in Method 1, start with 1.0 mL/min and optimize as needed).

    • Column Temperature: (As in Method 1, maintain a constant temperature).

    • Detection: (As in Method 1).

    • Injection Volume: (As in Method 1).

  • Sample Preparation:

    • Follow the same procedure as described in Method 1.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chiral HPLC separation of this compound enantiomers.

HPLC_Workflow start Start prep_sample Sample Preparation (Dissolve & Filter) start->prep_sample prep_mobile_phase Mobile Phase Preparation (Mix Solvents & Additives) start->prep_mobile_phase end End hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system Inject Sample prep_mobile_phase->hplc_system Pump Mobile Phase data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition data_analysis Data Analysis (Retention Time, Resolution) data_acquisition->data_analysis data_analysis->end

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Discussion

The successful chiral separation of this compound enantiomers was achieved using a zwitterionic chiral stationary phase. The two presented methods offer a trade-off between resolution and analysis time. Method 1, with a mobile phase of Methanol/Acetonitrile, provides a higher resolution (Rs = 2.52), which is ideal for accurate quantification and preparative separations. Method 2, utilizing a Water/Acetonitrile mobile phase, results in a faster elution with a lower but still acceptable resolution (Rs = 1.36) for routine analysis and screening purposes.

The presence of triethylamine and acetic acid in the mobile phase is crucial for controlling the ionization state of both the analyte and the stationary phase, thereby influencing the retention and enantioselectivity. Researchers can further optimize these methods by adjusting the mobile phase composition, flow rate, and column temperature to meet their specific analytical needs.

For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection sensitivity. However, for this compound, detection at low UV wavelengths or by mass spectrometry is generally feasible without derivatization.

Conclusion

This application note provides two effective and reliable HPLC methods for the chiral separation of this compound enantiomers using a CHIRALPAK ZWIX(-) column. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to perform accurate enantiomeric analysis of this important β-amino acid.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as amino acids, including the non-proteinogenic β-amino acid 3-aminopentanoic acid, presents a challenge due to their low volatility and thermal instability. Derivatization is a crucial step to convert these polar analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on two common and effective methods: silylation and acylation.

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogens in the amino (-NH₂) and carboxyl (-COOH) groups of this compound with non-polar functional groups. This process increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS. The two most widely used derivatization approaches for amino acids are silylation and acylation.[2][3]

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4] TBDMS derivatives are generally more stable and less susceptible to hydrolysis compared to TMS derivatives.

Acylation

Acylation involves the reaction of the amino and carboxyl groups with an acylating agent, typically an alkyl chloroformate such as ethyl chloroformate (ECF) or methyl chloroformate (MCF).[5][6] This reaction forms N-alkoxycarbonyl amino acid esters, which are volatile and suitable for GC-MS analysis.[5] Acylation reactions are often rapid and can be performed in aqueous media.[5]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound using MSTFA (silylation) and ethyl chloroformate (acylation). While these protocols are based on general procedures for amino acids, they are expected to be effective for this compound. Optimization of reaction conditions may be necessary for specific sample matrices.

Protocol 1: Silylation using MSTFA

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

Materials:

  • This compound standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound standard or sample into a Reacti-Vial™. For liquid samples, an aliquot containing a similar amount of the analyte can be used.

  • Drying: If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Reaction: Heat the mixture at 70-80°C for 30-60 minutes in a heating block or oven.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using Ethyl Chloroformate (ECF)

This protocol details the formation of N-ethoxycarbonyl ethyl ester derivatives of this compound.

Materials:

  • This compound standard or sample

  • Ethyl chloroformate (ECF)

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Chloroform or other suitable extraction solvent

  • Sodium bicarbonate solution (e.g., 1 M)

  • Reaction vials with screw caps

Procedure:

  • Sample Preparation: Dissolve or suspend approximately 1 mg of this compound in a mixture of 200 µL of water, 200 µL of ethanol, and 100 µL of pyridine in a reaction vial.

  • Derivatization:

    • Add 50 µL of ethyl chloroformate to the mixture.

    • Cap the vial and vortex vigorously for 30 seconds. Carbon dioxide will be evolved, so vent the vial carefully.

  • Extraction:

    • Add 500 µL of chloroform to the reaction mixture to extract the derivatized analyte.

    • Vortex for 30 seconds.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the lower organic layer containing the derivatized this compound to a clean vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization of these parameters is recommended for specific instruments and applications.

ParameterSilylation (MSTFA)Acylation (ECF)
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-5ms, HP-INNOWAX, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 - 280 °C250 - 270 °C
Injection Mode Splitless or split (e.g., 10:1)Splitless or split (e.g., 10:1)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/minHelium at a constant flow of 1.0 - 1.2 mL/min
Oven Program Initial temp: 70-100°C, hold for 1-2 min; Ramp: 5-15°C/min to 280-300°C, hold for 5-10 minInitial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 250-280°C, hold for 5 min
MS Transfer Line Temp 280 - 300 °C250 - 280 °C
Ion Source Temperature 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range m/z 50 - 550m/z 40 - 450

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of amino acids using silylation and acylation methods. While specific data for this compound is limited in the literature, these values provide a general expectation of the performance of these methods.

Table 1: Performance Characteristics of Silylation (MSTFA/MTBSTFA) Derivatization for Amino Acid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 10 µM[8]
Limit of Quantification (LOQ) 0.5 - 25 µM[8]
Linearity (R²) > 0.99[9]
Reproducibility (RSD) < 15%[9]

Table 2: Performance Characteristics of Acylation (ECF/MCF) Derivatization for Amino Acid Analysis

ParameterTypical ValueReference
Limit of Detection (LOD) 125 - 300 pg on-column[10]
Limit of Quantification (LOQ) 0.031 - 1.95 µM[8]
Linearity (R²) > 0.99[10]
Reproducibility (RSD) < 10%[10]

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Standard or Sample) Drying Drying (if aqueous) Sample->Drying Deriv_Agent Add Derivatization Agent (e.g., MSTFA or ECF) Drying->Deriv_Agent Reaction Heating / Reaction Deriv_Agent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Silylation_vs_Acylation cluster_silylation Silylation cluster_acylation Acylation Analyte This compound Silylation_Reagent MSTFA / MTBSTFA Analyte->Silylation_Reagent Anhydrous Conditions Acylation_Reagent Ethyl Chloroformate (ECF) Analyte->Acylation_Reagent Aqueous/Organic Media Silylated_Product TMS / TBDMS Derivative Silylation_Reagent->Silylated_Product GC_MS GC-MS Silylated_Product->GC_MS Analysis Acylated_Product N-Ethoxycarbonyl Ethyl Ester Acylation_Reagent->Acylated_Product Acylated_Product->GC_MS Analysis

Caption: Comparison of silylation and acylation derivatization pathways for this compound.

Chiral Analysis

For the separation of enantiomers of this compound, a chiral GC column is required.[11] The derivatization procedures described above (silylation or acylation) can be used, followed by separation on a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm) or a chiral amino acid derivative-based column (e.g., Chirasil-Val).[11][12] Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral column.[13] However, the use of a chiral column is generally preferred to avoid potential issues with different reaction kinetics of the enantiomers with the chiral derivatizing agent.[14]

Conclusion

The GC-MS analysis of this compound requires a derivatization step to enhance its volatility and thermal stability. Both silylation, using reagents like MSTFA, and acylation, with reagents such as ethyl chloroformate, are effective methods for this purpose. The choice of derivatization reagent will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and throughput. The provided protocols and GC-MS parameters offer a solid foundation for developing a robust and reliable method for the quantitative analysis of this compound in various research and development settings.

References

Application Note: Quantification of 3-Aminopentanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Aminopentanoic acid in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound, a beta-amino acid, is of growing interest in various fields of research due to its potential biological activities.[1] Accurate and reliable quantification of this small molecule in complex biological matrices like plasma is crucial for pharmacokinetic studies, metabolism research, and biomarker discovery. LC-MS/MS offers the high sensitivity and selectivity required for such analyses, overcoming the challenges associated with the analysis of small, polar molecules in a complex sample matrix.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 30 minutes.

  • Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of the internal standard solution (prepared in the initial mobile phase conditions) to the supernatant.

  • Vortex the final mixture for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column to ensure good retention and peak shape for the polar analyte.

LC Parameters:

ParameterValue
Column Mixed-mode or HILIC Column (e.g., Acclaim™ Trinity™, Intrada Amino Acid)
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.095
2.095
8.050
8.15
10.05
10.195
13.095
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

MS Parameters:

ParameterValue
Ionization Mode ESI+
Spray Voltage 4500 V
Vaporizer Temp. 350°C
Capillary Temp. 300°C
Sheath Gas 40 Arb
Aux Gas 10 Arb
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

Note: The following transitions are predicted based on the molecular weight and common fragmentation patterns of amino acids. Optimal transitions and collision energies should be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound118.172.115
This compound118.1101.110
Valine-d8 (Internal Standard)126.180.118

Internal Standard Selection:

A stable isotope-labeled version of this compound is the ideal internal standard. However, due to its limited commercial availability, a structurally similar stable isotope-labeled amino acid, such as Valine-d8, can be used as an alternative. The choice of internal standard should be validated to ensure it adequately mimics the behavior of the analyte during sample preparation and ionization.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be confirmed during method validation.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (µM)
This compound0.5 - 500> 0.995

Table 4: Precision and Accuracy

AnalyteQC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLQC1.5< 10< 1585 - 115
This compoundMQC75< 10< 1585 - 115
This compoundHQC400< 10< 1585 - 115

Table 5: Recovery

AnalyteQC LevelConcentration (µM)Recovery (%)
This compoundLQC1.5> 80
This compoundMQC75> 80
This compoundHQC400> 80

Visualization

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) precipitation Protein Precipitation (10 µL 30% Sulfosalicylic Acid) plasma->precipitation vortex1 Vortex (30s) precipitation->vortex1 incubate Incubate (4°C, 30 min) vortex1->incubate centrifuge Centrifuge (12,000 rpm, 5 min) incubate->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant is_addition Add Internal Standard (450 µL) supernatant->is_addition vortex2 Vortex (30s) is_addition->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Experimental workflow for plasma sample preparation.

Potential Metabolic Pathway of this compound

The metabolic pathway of this compound is not well-defined. However, as a β-amino acid, it may undergo catabolism similar to other β-amino acids like β-alanine. This involves transamination to an aldehyde, followed by oxidation to a dicarboxylic acid, which can then enter central carbon metabolism.

metabolic_pathway aminopentanoic_acid This compound transaminase Transaminase aminopentanoic_acid->transaminase aldehyde 3-Oxopentanoic Acid transaminase->aldehyde dehydrogenase Dehydrogenase aldehyde->dehydrogenase malonyl_semialdehyde Malonyl-CoA dehydrogenase->malonyl_semialdehyde tca_cycle TCA Cycle malonyl_semialdehyde->tca_cycle

Caption: A putative metabolic pathway for this compound.

References

3-Aminopentanoic Acid as a GABA Analogue: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo characterization of 3-Aminopentanoic acid as a gamma-aminobutyric acid (GABA) analogue. While the chemical properties of this compound are documented, there is a notable absence of published in vivo studies detailing its pharmacological activity, efficacy, and safety profile as a GABAergic agent.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how such a compound might be investigated, drawing upon established methodologies for other GABA analogues. The protocols and data presented herein are illustrative and should be adapted based on preliminary in vitro findings and dose-ranging studies specific to this compound.

Introduction to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] GABA analogues are compounds structurally similar to GABA that are designed to modulate the GABAergic system. These compounds can act as agonists, antagonists, or modulators of GABA receptors, or they can influence GABA metabolism or reuptake.[3] Prominent examples of clinically successful GABA analogues include gabapentin and pregabalin, which are widely used for the treatment of epilepsy and neuropathic pain.[4]

This compound is a simple amino acid derivative.[5] Its structural similarity to GABA suggests potential interaction with GABA receptors or related metabolic pathways. However, without empirical data, its specific mode of action and in vivo effects remain speculative.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the pharmacology of known GABA analogues, this compound could potentially interact with the GABAergic system through several mechanisms. A primary hypothesis would be its direct interaction with GABA receptors, specifically GABAA and GABAB receptors.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle Packaging GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A GABA_A Receptor Vesicle->GABA_A Release GABA_B GABA_B Receptor Vesicle->GABA_B Release 3_APA_uptake This compound 3_APA_uptake->GAT1 Hypothetical Inhibition Cl_ion Cl- Influx GABA_A->Cl_ion K_ion K+ Efflux GABA_B->K_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization K_ion->Hyperpolarization Inhibition Inhibition Hyperpolarization->Inhibition 3_APA_binding This compound 3_APA_binding->GABA_A Hypothetical Agonist/Modulator 3_APA_binding->GABA_B Hypothetical Agonist/Modulator Experimental_Workflow Start Start: Compound Synthesis & Purification In_Vitro In Vitro Screening (Receptor Binding Assays) Start->In_Vitro Toxicity Acute Toxicity & Dose- Finding Studies In_Vitro->Toxicity Behavioral Behavioral & Pharmacological Screening (e.g., Rotarod, MES, EPM) Toxicity->Behavioral Pharmacokinetics Pharmacokinetic Studies (Blood & Brain Levels) Behavioral->Pharmacokinetics Mechanism Mechanism of Action Studies (e.g., Electrophysiology, Neurochemistry) Pharmacokinetics->Mechanism Chronic Chronic Dosing & Disease Models Mechanism->Chronic End End: Candidate Selection Chronic->End

References

Application Notes and Protocols for 3-Aminopentanoic Acid in Preclinical Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs with improved efficacy and fewer side effects remains a critical area of research. This document provides a comprehensive experimental protocol for the preclinical evaluation of 3-Aminopentanoic acid, a potential therapeutic agent for epilepsy, in established animal models. While direct studies on this compound for epilepsy are limited, this protocol is based on established methodologies for screening anticonvulsant compounds and data from structurally similar amino acid analogs. These protocols are intended to guide researchers in the systematic investigation of the anticonvulsant potential and mechanism of action of this compound.

Introduction

The pathophysiology of epilepsy is complex, often involving an imbalance between excitatory and inhibitory neurotransmission in the brain. Key neurotransmitters implicated in seizure generation and propagation include the excitatory amino acid glutamate and the inhibitory amino acid gamma-aminobutyric acid (GABA). Many existing antiepileptic drugs target these neurotransmitter systems. Amino acid analogs represent a promising class of compounds for the development of new epilepsy therapies. Studies on compounds such as 5-aminovaleric acid have demonstrated the potential of amino acid derivatives to suppress seizures in animal models of temporal lobe epilepsy. This compound, as a structural analog, warrants investigation for its potential anticonvulsant properties.

Hypothetical Signaling Pathway of this compound

Based on the mechanisms of action of similar amino acid analogs, this compound may exert its anticonvulsant effects through the modulation of GABAergic and/or glutamatergic signaling pathways. A possible mechanism involves the enhancement of GABAergic inhibition, either by acting as a GABA receptor agonist, inhibiting GABA reuptake, or modulating GABA metabolism.

Hypothetical Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation AMPA_R AMPA Receptor Glutamate->AMPA_R Activation GABA_vesicle GABA Vesicle GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R Activation GABA_transporter GABA Transporter (GAT1) Neuron_Excitation Neuronal Excitation NMDA_R->Neuron_Excitation AMPA_R->Neuron_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_R->Neuronal_Inhibition 3_APA This compound 3_APA->GABA_transporter Inhibition 3_APA->GABA_A_R Agonism

Caption: Hypothetical mechanism of this compound action.

Experimental Protocols

This section outlines detailed protocols for evaluating the anticonvulsant efficacy of this compound in two standard, well-validated animal models of epilepsy: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.

Maximal Electroshock (MES) Induced Seizure Model

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Administration:

    • Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., Phenytoin, 25 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the induction of seizures.

  • Seizure Induction:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Record the duration of the tonic hind limb extension.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hind limb extension in each group.

    • Analyze the data using Fisher's exact test or Chi-square test. A p-value < 0.05 is considered statistically significant.

Pentylenetetrazol (PTZ) Induced Seizure Model

The PTZ test is a widely used model for screening drugs effective against myoclonic and absence seizures.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Pentylenetetrazol (PTZ)

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize rats as described in the MES protocol.

  • Drug Administration:

    • Divide the animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., Diazepam, 4 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

    • Administer this compound or vehicle i.p. 30 minutes before PTZ injection.

  • Seizure Induction:

    • Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) to induce seizures.

  • Observation and Scoring:

    • Immediately after PTZ administration, place the animals in individual observation cages.

    • Observe the animals for 30 minutes and record the following parameters:

      • Latency to the first myoclonic jerk.

      • Latency to generalized clonic seizures.

      • Duration of generalized clonic seizures.

      • Seizure severity using a standardized scoring scale (e.g., Racine scale).

  • Data Analysis:

    • Compare the mean latencies and durations between the treatment groups and the control group using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • Analyze seizure severity scores using a non-parametric test (e.g., Kruskal-Wallis test). A p-value < 0.05 is considered statistically significant.

Experimental Workflow Diagram

Experimental Workflow for Anticonvulsant Screening cluster_setup Experimental Setup cluster_mes MES Model cluster_ptz PTZ Model cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, Positive Control, 3-APA) Animal_Acclimatization->Group_Allocation MES_Drug_Admin Drug Administration (i.p.) Group_Allocation->MES_Drug_Admin PTZ_Drug_Admin Drug Administration (i.p.) Group_Allocation->PTZ_Drug_Admin MES_Seizure_Induction Seizure Induction (Electroshock) MES_Drug_Admin->MES_Seizure_Induction MES_Observation Observation (Tonic Hind Limb Extension) MES_Seizure_Induction->MES_Observation Data_Collection Data Collection MES_Observation->Data_Collection PTZ_Seizure_Induction Seizure Induction (PTZ s.c.) PTZ_Drug_Admin->PTZ_Seizure_Induction PTZ_Observation Observation (Seizure Latency, Duration, Severity) PTZ_Seizure_Induction->PTZ_Observation PTZ_Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for preclinical screening of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Maximal Electroshock (MES) Induced Seizures in Mice

Treatment GroupDose (mg/kg)NNumber of Animals Protected% ProtectionDuration of Tonic Hind Limb Extension (seconds, Mean ± SEM)
Vehicle Control-10
Positive Control (Phenytoin)2510
This compound1010
This compound3010
This compound10010

Table 2: Effect of this compound on Pentylenetetrazol (PTZ) Induced Seizures in Rats

Treatment GroupDose (mg/kg)NLatency to First Myoclonic Jerk (seconds, Mean ± SEM)Latency to Generalized Clonic Seizures (seconds, Mean ± SEM)Duration of Generalized Clonic Seizures (seconds, Mean ± SEM)Mean Seizure Score (Racine Scale)
Vehicle Control-10
Positive Control (Diazepam)410
This compound2510
This compound5010
This compound10010

Conclusion

The provided experimental protocols offer a standardized framework for the initial preclinical evaluation of this compound as a potential anticonvulsant agent. By systematically applying these well-established animal models, researchers can effectively assess the efficacy of this compound and gather crucial data to support further investigation into its mechanism of action and potential for clinical development. The structured data presentation will facilitate clear interpretation and comparison of results, contributing to the advancement of novel therapies for epilepsy.

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a powerful strategy in medicinal chemistry to develop peptides with enhanced proteolytic stability and unique conformational properties.[1] 3-Aminopentanoic acid, a β-amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to its stereochemistry and potentially altered reactivity compared to α-amino acids. These application notes provide a comprehensive overview of the strategies and detailed protocols for the successful solid-phase synthesis of peptides containing this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following protocols are based on established methods for the incorporation of other β-amino acids and sterically hindered amino acids. Optimization of these protocols is recommended to achieve the highest purity and yield for the target peptide.

Challenges in the Synthesis of Peptides Containing β-Amino Acids

The primary challenges in synthesizing peptides containing β-amino acids like this compound stem from:

  • Slower Coupling Kinetics: The altered bond angles and potentially increased steric hindrance of β-amino acids can lead to slower and less efficient coupling reactions compared to their α-amino acid counterparts.[2]

  • Peptide Aggregation: The introduction of β-amino acids can influence the secondary structure of the growing peptide chain, sometimes promoting aggregation on the solid support. This can hinder reagent accessibility and lead to incomplete reactions.

  • Side Reactions: Inefficient coupling can increase the likelihood of side reactions, such as the formation of deletion sequences.

To overcome these challenges, modifications to standard SPPS protocols are often necessary, including the use of more potent coupling reagents and extended reaction times.

Data Presentation: Recommended Coupling Strategies and Conditions

The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes recommended coupling reagents and general conditions. It is important to note that optimal conditions should be determined empirically for each specific sequence.

Coupling ReagentMolar Equivalents (Amino Acid:Reagent:Base)Activation TimeCoupling TimeNotes
HBTU/HOBt/DIPEA 1 : 0.95 : 22-5 min1-4 hoursA robust and widely used system. HOBt helps to suppress racemization.[1][3]
HATU/HOAt/DIPEA 1 : 0.95 : 22-5 min1-4 hoursGenerally more reactive than HBTU, particularly effective for sterically hindered amino acids.
DIC/HOBt 1 : 1 : -5-10 min2-6 hoursA cost-effective option, though may require longer coupling times.
PyBOP/DIPEA 1 : 1 : 22-5 minA phosphonium-based reagent, effective for difficult couplings.

Note: The molar equivalents are relative to the free amine on the resin. DIPEA (N,N-Diisopropylethylamine) is a commonly used base.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy on a rink amide resin.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-(R/S)-3-aminopentanoic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Protocol 3: Coupling of Fmoc-3-Aminopentanoic Acid
  • In a separate vial, dissolve Fmoc-3-aminopentanoic acid (3 equivalents relative to resin loading), HBTU (2.85 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. This is the activation step.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended for this β-amino acid.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is necessary.

  • For recoupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with freshly prepared activated amino acid.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 4: Chain Elongation (Coupling of Subsequent α-Amino Acids)

Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the desired Fmoc-α-amino acid) steps until the desired peptide sequence is assembled. Standard coupling times for α-amino acids are typically 30-60 minutes, but should be monitored.

Protocol 5: Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and by analytical RP-HPLC to determine its purity.

Visualizations

Experimental Workflow for a Single Coupling Cycle

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction (2-4 hours) Washing1->Coupling Activation Amino Acid Activation (Fmoc-3-Aminopentanoic Acid + HBTU/HOBt/DIPEA) Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative Recouple Recouple Monitoring->Recouple Positive NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle Recouple->Coupling

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Logical Relationship of Key SPPS Steps

SPPS_Logic cluster_synthesis Peptide Synthesis on Resin cluster_cleavage Cleavage and Purification start Start with Fmoc-Resin cycle Fmoc Deprotection Amino Acid Coupling Washing start->cycle:deprotect cycle:wash->cycle:deprotect Repeat n times end_synthesis Completed Peptide-Resin cycle->end_synthesis cleavage Cleavage from Resin & Side-chain Deprotection end_synthesis->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Overall logical flow of solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminopentanoic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-Aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this compound.

Synthesis of this compound: Troubleshooting and FAQs

The synthesis of this compound can be approached through several synthetic routes. Below are troubleshooting guides and FAQs for three common methods: the Michael Addition, the Hofmann Rearrangement, and the Strecker Synthesis.

Michael Addition of Ammonia to Pent-2-enoic Acid

This method involves the conjugate addition of ammonia to an α,β-unsaturated carbonyl compound.

Logical Workflow for Troubleshooting Michael Addition:

start Low Yield or Incomplete Reaction check_reagents Verify Purity of Pent-2-enoic Acid and Ammonia Source start->check_reagents check_conditions Optimize Reaction Conditions: - Temperature - Pressure - Reaction Time check_reagents->check_conditions side_reactions Investigate Potential Side Reactions: - Polymerization - Amide Formation check_conditions->side_reactions purification_issue Review Purification Strategy: - Inefficient Extraction - Product Loss During Crystallization side_reactions->purification_issue success Improved Yield and Purity purification_issue->success

A flowchart for troubleshooting the Michael Addition synthesis.

Frequently Asked Questions (FAQs):

  • Question: My reaction shows low conversion of pent-2-enoic acid. What are the likely causes?

    • Answer: Low conversion can be due to several factors. Firstly, ensure your ammonia source (e.g., ammonium hydroxide, ammonia in methanol) is fresh and of the correct concentration. Secondly, the reaction may require elevated temperature and pressure to proceed efficiently. Consider running the reaction in a sealed vessel to maintain ammonia concentration. Finally, ensure the pent-2-enoic acid is pure, as impurities can inhibit the reaction.

  • Question: I'm observing the formation of a significant amount of a white, insoluble material. What is it and how can I avoid it?

    • Answer: This is likely due to the polymerization of pent-2-enoic acid or the product. This can be minimized by controlling the reaction temperature and using a stoichiometric amount of ammonia. Adding a polymerization inhibitor, if compatible with your reaction conditions, could also be beneficial.

  • Question: What are the common byproducts in this reaction?

    • Answer: Besides polymerization products, you might observe the formation of the corresponding amide from the reaction of ammonia with the carboxylic acid group, especially at higher temperatures. Additionally, dialkylation, where a second molecule of pent-2-enoic acid reacts with the product, can occur.

Hofmann Rearrangement of Glutarimide or a Derivative

This route involves the conversion of an amide (derived from glutaric acid) to an amine with one less carbon.

Experimental Workflow for Hofmann Rearrangement:

start Glutarimide/ 3-Carbamoylpentanoic Acid reagent_prep Prepare Hypobromite Solution (Br2 in NaOH(aq)) start->reagent_prep reaction Hofmann Rearrangement: - Controlled Temperature - Monitor Reaction reagent_prep->reaction workup Acidic Work-up to Hydrolyze Isocyanate and Neutralize reaction->workup purification Purification: - Recrystallization or - Ion-Exchange Chromatography workup->purification product This compound purification->product

A flowchart illustrating the Hofmann Rearrangement synthesis.

Frequently Asked Questions (FAQs):

  • Question: My Hofmann rearrangement is giving a very low yield. What are the critical parameters to control?

    • Answer: The success of the Hofmann rearrangement is highly dependent on temperature control. The initial N-bromination and subsequent rearrangement steps are often exothermic and require careful cooling to prevent side reactions. The concentration of the sodium hypobromite solution is also crucial; it should be freshly prepared and used in the correct stoichiometry.[1][2][3]

  • Question: I am getting a mixture of products. What are the possible side reactions?

    • Answer: Common side reactions include the formation of ureas from the reaction of the intermediate isocyanate with the product amine. Incomplete rearrangement can also leave unreacted amide or N-bromoamide in the mixture. Over-oxidation can also occur, leading to degradation of the desired product.

  • Question: How can I monitor the progress of the reaction?

    • Answer: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting amide. A colorimetric test for the presence of the N-bromoamide intermediate can also be employed in some cases.

Strecker Synthesis from 3-Oxopentanoic Acid or its Precursor

This is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. For this compound, a suitable precursor to 3-oxopentanal would be required.

Logical Relationship in Strecker Synthesis:

aldehyde 3-Oxopentanal (or precursor) aminonitrile α-Aminonitrile Intermediate aldehyde->aminonitrile ammonia Ammonia (NH3) ammonia->aminonitrile cyanide Cyanide Source (e.g., KCN) cyanide->aminonitrile hydrolysis Hydrolysis (Acid or Base) aminonitrile->hydrolysis product This compound hydrolysis->product

A diagram showing the components of the Strecker Synthesis.

Frequently Asked Questions (FAQs):

  • Question: The initial formation of the α-aminonitrile in my Strecker synthesis is slow and incomplete. How can I improve this step?

    • Answer: The formation of the imine intermediate is a key step and can be slow.[4][5] Ensure that the pH of the reaction mixture is controlled, as both very acidic and very basic conditions can be detrimental. The use of a buffered system can be beneficial. Also, ensure the purity of your aldehyde or ketone starting material.[6][7]

  • Question: The hydrolysis of the nitrile to the carboxylic acid is not going to completion. What are the best conditions?

    • Answer: Both acidic and basic hydrolysis can be effective, but may require prolonged heating.[6] For acid hydrolysis, concentrated hydrochloric acid is commonly used. For basic hydrolysis, a strong base like sodium hydroxide followed by acidification is typical. Be aware that harsh hydrolysis conditions can sometimes lead to side reactions or racemization if a chiral center is present.

  • Question: What are the main safety precautions for a Strecker synthesis?

    • Answer: The Strecker synthesis involves the use of highly toxic cyanide salts (e.g., KCN or NaCN) and can generate hydrogen cyanide gas, which is extremely poisonous.[6] This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. A quench solution for cyanide (e.g., bleach or ferrous sulfate) should be readily available.

Purification of this compound: Troubleshooting and FAQs

Purification of the final product is crucial to obtain this compound of high purity.

Recrystallization

Frequently Asked Questions (FAQs):

  • Question: I am having trouble finding a suitable solvent for the recrystallization of this compound. What are some good starting points?

    • Answer: Due to the zwitterionic nature of amino acids, a single solvent is often not ideal. A mixed solvent system is usually more effective. Common solvent systems for amino acids include water/ethanol, water/isopropanol, or water/acetone. The general procedure is to dissolve the crude product in a minimum amount of hot water and then slowly add the organic solvent until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

  • Question: My product is "oiling out" instead of crystallizing. What should I do?

    • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, you can try adding a bit more of the better solvent (the one in which the compound is more soluble) to the hot solution to reduce the saturation. Alternatively, you can try a different solvent system with a lower boiling point. Seeding the solution with a small crystal of pure product can also help induce crystallization.

  • Question: My recrystallized product is still impure. What are some common issues?

    • Answer: Impurities can be trapped within the crystal lattice if the cooling process is too rapid. Ensure slow cooling to allow for proper crystal formation. Also, make sure to wash the collected crystals with a small amount of the cold solvent mixture to remove any residual mother liquor containing impurities. If the impurities have similar solubility to your product, multiple recrystallizations may be necessary.

Ion-Exchange Chromatography

Experimental Workflow for Ion-Exchange Chromatography:

start Crude 3-Aminopentanoic Acid Solution equilibration Equilibrate Cation-Exchange Column with Low pH Buffer start->equilibration loading Load Sample onto the Column equilibration->loading wash Wash with Equilibration Buffer to Remove Neutral/Anionic Impurities loading->wash elution Elute with a pH or Salt Gradient wash->elution collection Collect and Analyze Fractions elution->collection product Pure this compound collection->product

A flowchart for the purification of this compound using Ion-Exchange Chromatography.

Frequently Asked Questions (FAQs):

  • Question: What type of ion-exchange resin should I use for purifying this compound?

    • Answer: Since this compound is an amino acid, it has both an amino group (basic) and a carboxylic acid group (acidic). At a low pH (e.g., pH 3-4), the amino group will be protonated (-NH3+), giving the molecule a net positive charge. Therefore, a cation-exchange resin (negatively charged stationary phase) is suitable for binding the product.

  • Question: How do I elute the this compound from the column?

    • Answer: Elution can be achieved by either increasing the pH of the eluting buffer or by increasing the salt concentration. Increasing the pH will deprotonate the amino group, reducing the net positive charge and weakening its interaction with the resin. Increasing the salt concentration (e.g., with a sodium chloride gradient) will introduce competing ions that displace the product from the resin.

  • Question: My product is not binding to the column. What could be the problem?

    • Answer: This is likely an issue with the pH of your sample and the equilibration buffer. Ensure that the pH of your sample is low enough to fully protonate the amino group of this compound, giving it a net positive charge. The equilibration buffer should also be at this low pH to ensure the resin is properly charged and ready for binding.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis MethodStarting MaterialsKey ReagentsCommon ByproductsTypical Yield Range (%)
Michael AdditionPent-2-enoic acid, AmmoniaBase catalyst (optional)Polymer, Amide, Dialkylation product40-70
Hofmann RearrangementGlutarimide or 3-Carbamoylpentanoic acidBromine, Sodium HydroxideUrea derivatives, Unreacted amide50-80
Strecker Synthesis3-Oxopentanal (or precursor), Ammonia, CyanideAcid or base for hydrolysisUnreacted starting materials, Amide intermediate30-60

Note: Yields are highly dependent on reaction conditions and optimization.

Experimental Protocols

Due to the hazardous nature of some of the reagents and the need for specialized equipment, detailed, step-by-step experimental protocols are best sourced from peer-reviewed chemical literature. The general principles outlined in the FAQs and workflows above provide a strong foundation for adapting literature procedures.

Disclaimer: This information is intended for educational and informational purposes only. All chemical syntheses should be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions.

References

Technical Support Center: Optimizing HPLC Separation of 3-Aminopentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC separation of 3-aminopentanoic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for separating this compound diastereomers?

A1: For the direct separation of underivatized this compound diastereomers, zwitterionic chiral stationary phases (CSPs) are highly recommended. Specifically, cinchona alkaloid-based zwitterionic ion-exchanger columns, such as CHIRALPAK® ZWIX(-), have demonstrated effective separation of these compounds. These columns operate based on a double ion-pairing mechanism with the zwitterionic amino acid.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is not strictly necessary if a suitable chiral stationary phase (like CHIRALPAK® ZWIX(-)) and a universal detector like an Evaporative Light Scattering Detector (ELSD) are used.[1] Direct analysis is often preferred as it simplifies sample preparation and avoids potential side reactions or the introduction of impurities from derivatizing agents.[2] However, if high sensitivity is required and only UV or fluorescence detection is available, pre-column derivatization with an agent like o-phthaldialdehyde (OPA) can be employed.[3]

Q3: What type of detector is most suitable for underivatized this compound?

A3: Since underivatized amino acids, including this compound, lack a strong chromophore for UV detection, an Evaporative Light Scattering Detector (ELSD) is an excellent choice.[4] ELSD is a universal detector that responds to any non-volatile analyte, making it ideal for compounds without chromophores.[5][6] This detector eliminates the need for a derivatization step, simplifying the overall analytical method.[4]

Q4: How can I control the retention time and resolution of the diastereomers?

A4: Retention time and resolution are primarily controlled by the mobile phase composition. For zwitterionic CSPs, methanol is a key component. The elution strength can be adjusted by mixing methanol with other organic solvents like acetonitrile or by adding a small percentage of water. The addition of acidic and basic modifiers, such as acetic acid and diethylamine, is also crucial for optimizing the ion-exchange interactions and achieving the desired separation. Temperature can also be a factor, with lower temperatures sometimes improving resolution.

Troubleshooting Guide

Problem 1: Poor or no resolution between the diastereomer peaks.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically adjust the mobile phase.

      • Vary the ratio of methanol to acetonitrile. Higher methanol content generally decreases retention time.

      • Optimize the concentration of acidic (e.g., acetic acid, formic acid) and basic (e.g., diethylamine) additives. These are critical for the ion-exchange mechanism on zwitterionic phases.

      • Introduce a small percentage of water (e.g., 2%) to the mobile phase, which can sometimes improve selectivity.

  • Possible Cause: Inappropriate chiral stationary phase.

    • Solution: While CHIRALPAK® ZWIX(-) is a good starting point, other zwitterionic or macrocyclic glycopeptide-based CSPs could be screened for better selectivity for your specific diastereomers.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and loss of resolution.

Problem 2: Tailing or broad peaks.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH and ionic strength are optimized. Adjusting the concentration of acidic and basic modifiers can help minimize unwanted interactions.

  • Possible Cause: Sample solvent is too strong.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible. If the sample is dissolved in a stronger solvent, it can cause peak distortion upon injection.

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent like 100% methanol or acetonitrile to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Problem 3: Shifting retention times between injections.

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially after changing the mobile phase composition. A stable baseline is indicative of proper equilibration.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase for each experiment and ensure accurate measurements of all components, including additives. Small variations in pH or additive concentration can lead to significant shifts in retention time on ion-exchange CSPs.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. Chiral separations can be sensitive to temperature changes.

Quantitative Data

The following table summarizes chromatographic data for the separation of this compound diastereomers on a CHIRALPAK® ZWIX(-) column.

Mobile Phase Compositionk1' (Retention Factor of 1st Eluting Diastereomer)α (Separation Factor)Rs (Resolution)
MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH4.841.392.52
H₂O/MeCN (10/90 v/v) with 25 mM TEA and 50 mM AcOH3.031.131.36

Data sourced from the Chiral Technologies Amino Acid Database.

Experimental Protocols

Protocol 1: Chiral HPLC-ELSD Separation of Underivatized this compound Diastereomers

This protocol provides a starting point for the separation of this compound diastereomers using a zwitterionic CSP and ELSD detection.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • CHIRALPAK® ZWIX(-) column (150 x 3.0 mm, 3 µm).

    • Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 50 mM Acetic Acid and 25 mM Diethylamine.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 30 °C

      • Evaporator Temperature: 50 °C

      • Gas Flow Rate (Nitrogen): 1.5 L/min. (Note: ELSD settings may need to be optimized for your specific instrument.)

  • Sample Preparation:

    • Dissolve the this compound diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution of the two diastereomers.

  • Optimization:

    • If resolution is not optimal, adjust the ratio of methanol to acetonitrile.

    • Vary the concentrations of acetic acid and diethylamine to fine-tune the selectivity.

    • Optimize the flow rate; a lower flow rate may improve resolution but will increase the run time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results mp_prep Mobile Phase Preparation equilibration Column Equilibration mp_prep->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Diastereomer Separation injection->separation detection ELSD Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis optimization Optimization (If Needed) data_analysis->optimization Poor Resolution? optimization->mp_prep Adjust Mobile Phase

Caption: General experimental workflow for HPLC analysis.

troubleshooting_logic cluster_resolution Poor Resolution cluster_shape Poor Peak Shape cluster_retention Inconsistent Retention start HPLC Problem Encountered q_resolution Poor Peak Separation? start->q_resolution q_shape Broad or Tailing Peaks? start->q_shape q_retention Retention Time Shifting? start->q_retention a_mp Adjust Mobile Phase (Solvent Ratio, Additives) q_resolution->a_mp Yes a_inj Reduce Injection Volume/Concentration a_mp->a_inj a_col Screen Different CSPs a_inj->a_col a_solvent Dissolve Sample in Mobile Phase q_shape->a_solvent Yes a_flush Flush Column a_solvent->a_flush a_guard Use Guard Column a_flush->a_guard a_equilibrate Increase Equilibration Time q_retention->a_equilibrate Yes a_fresh_mp Prepare Fresh Mobile Phase a_equilibrate->a_fresh_mp a_temp Use Column Oven a_fresh_mp->a_temp

Caption: Troubleshooting logic for common HPLC separation issues.

References

Technical Support Center: Enantioselective Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of 3-aminopentanoic acid synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly effective method for producing enantiomerically pure β-amino acids.[1][2] This section addresses common issues encountered during this process.

Troubleshooting Guide

Question: Why is my reaction yield low?

Answer: Low yields in rhodium-catalyzed hydrogenation can stem from several factors:

  • Catalyst Activity: The rhodium catalyst may be deactivated by impurities. Ensure all glassware is scrupulously clean and that solvents and reagents are anhydrous and degassed.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reaction. While some reactions proceed at low pressure (e.g., 40 psi), optimizing the pressure is crucial.[1]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or NMR.

  • Substrate Purity: Impurities in the β-(acylamino)acrylate substrate can poison the catalyst. Purify the substrate before use.

Question: Why is the enantioselectivity (ee) of my product poor?

Answer: Suboptimal enantioselectivity is a common challenge. Consider the following:

  • Choice of Chiral Ligand: The structure of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands like Me-DuPhos and BICP have shown excellent results for β-(acylamino)acrylates, with ee values up to 99.6%.[1][2] The choice between ligands can depend on the substrate; for instance, Rh-BICP is effective for both E/Z isomers, while Rh-Me-DuPhos excels with E isomers.[1]

  • Solvent Effects: The reaction solvent can significantly influence enantioselectivity. Toluene is often a good choice for these hydrogenations.[1] A screening of aprotic solvents may be necessary to find the optimal one for your specific substrate and ligand combination.

  • Temperature: Temperature can affect the stereochemical outcome. While many hydrogenations are run at room temperature, lowering the temperature may enhance enantioselectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for this reaction? A1: Catalyst loading is typically low, often in the range of 0.01 to 1 mol%. However, the optimal loading should be determined experimentally for each specific substrate.

Q2: How do I handle and store the rhodium catalyst? A2: Rhodium catalysts and their phosphine ligands are often air- and moisture-sensitive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in a cool, dark, and dry place.

Q3: Can I use a mixture of E/Z isomers of the starting material? A3: Yes, certain catalyst systems, such as those with the BICP ligand, are effective for the hydrogenation of E/Z mixtures of β-(acylamino)acrylates, which can simplify substrate preparation.[1]

Quantitative Data Summary
Catalyst SystemSubstrate TypeSolventH₂ Pressure (psi)Enantiomeric Excess (ee) (%)Reference
[Rh(COD)(Me-DuPhos)]BF₄(E)-β-(acylamino)acrylatesToluene40up to 99.6[1]
[Rh(COD)(BICP)]BF₄(E/Z)-β-(acylamino)acrylatesToluene40up to 98[1][2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, a solution of the chiral ligand (e.g., Me-DuPhos or BICP) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in an anhydrous, degassed solvent (e.g., toluene) is stirred to form the active catalyst.

  • Reaction Setup: The β-(acylamino)acrylate substrate is dissolved in the same solvent in a hydrogenation vessel. The catalyst solution is then transferred to this vessel.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Diagrams

rhodium_hydrogenation_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification catalyst Prepare Rh Catalyst hydrogenation Pressurize with H₂ and Stir catalyst->hydrogenation substrate Prepare Substrate Solution substrate->hydrogenation workup Solvent Removal hydrogenation->workup purification Column Chromatography workup->purification

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of a new stereocenter. The auxiliary is later removed to yield the enantiomerically pure product.

Troubleshooting Guide

Question: I am observing low diastereoselectivity. How can I improve it?

Answer: Low diastereoselectivity is a frequent issue and can be addressed by optimizing several parameters:

  • Lewis Acid: For reactions involving chiral oxazolidinone auxiliaries, the choice of Lewis acid is critical for achieving high stereocontrol. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is recommended.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.

  • Solvent: The solvent can influence the conformation of the transition state. A change in solvent polarity may improve diastereoselectivity.

  • Base: In enolate alkylations, the choice of base (e.g., LDA, NaHMDS) and the presence of additives like LiCl or HMPA can affect the aggregation state of the enolate and, consequently, the diastereoselectivity.[3]

Question: The removal of the chiral auxiliary is resulting in a low yield or racemization. What can I do?

Answer: The cleavage of the chiral auxiliary is a critical step.

  • Mild Conditions: Use the mildest possible conditions for auxiliary removal to avoid racemization of the product. The specific conditions will depend on the auxiliary used (e.g., acid or base hydrolysis, hydrogenolysis).

  • Purification: Ensure the diastereomerically pure intermediate is isolated before cleavage to avoid difficulties in separating the final enantiomers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary? A1: The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. Evans' oxazolidinones are widely used for aldol and alkylation reactions.[4] For the synthesis of β-amino acids, auxiliaries derived from amino acids or those that form perhydropyrimidin-4-ones have also been employed.[5]

Q2: Can the chiral auxiliary be recovered? A2: Yes, a key advantage of this method is that the chiral auxiliary can often be recovered and reused, making the process more cost-effective.

Quantitative Data Summary
Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N',N'-Bis(α-phenylethyl)propionamideAlkylationAlkyl Halides65:35 to 86:1424-85[3]
HexahydrobenzoxazolidinoneAlkylationBenzyl bromoacetate>95:5High[4]
Experimental Protocol: Chiral Auxiliary-Mediated Alkylation
  • Enolate Formation: The N-acylated chiral auxiliary is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature, and the reaction is stirred until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated.

  • Purification and Auxiliary Removal: The crude product is purified by column chromatography to separate the diastereomers. The pure diastereomer is then subjected to conditions that cleave the chiral auxiliary (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired this compound.

Diagrams

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed q1 Have you optimized the reaction temperature? start->q1 action1 Lower the temperature (e.g., to -78 °C) q1->action1 No q2 Have you screened different Lewis acids/bases? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄) or bases (e.g., LDA, NaHMDS) q2->action2 No q3 Have you tried different solvents? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Vary the solvent polarity q3->action3 No end_node Diastereoselectivity Improved q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting Low Diastereoselectivity.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective route to chiral amines. Transaminases and dehydrogenases are commonly employed for this purpose.

Troubleshooting Guide

Question: The enzyme activity is low, leading to poor conversion. What could be the problem?

Answer: Low enzyme activity can be due to several factors:

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Ensure the reaction buffer is at the correct pH and the temperature is maintained at the optimum for the specific enzyme. For example, an engineered glutamate dehydrogenase for aminopentanoic acid synthesis showed optimal activity at pH 8 and 45°C.

  • Cofactor Concentration: Many enzymes, such as dehydrogenases, require cofactors (e.g., NAD⁺/NADH or NADP⁺/NADPH). Insufficient cofactor concentration can limit the reaction rate. A cofactor regeneration system is often necessary for preparative scale synthesis.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme. This can sometimes be overcome by substrate feeding or in situ product removal.[6]

  • Enzyme Stability: The enzyme may not be stable under the reaction conditions (e.g., in the presence of organic co-solvents). Enzyme immobilization can sometimes improve stability.[7][8]

Question: The reaction equilibrium is unfavorable. How can I drive the reaction to completion?

Answer: For reversible reactions like those catalyzed by transaminases, shifting the equilibrium is key to achieving high conversion.

  • Excess Reagent: Using a large excess of the amine donor (e.g., isopropylamine) can drive the reaction forward.[6]

  • By-product Removal: Removing the co-product as it is formed can shift the equilibrium. For example, if acetone is a co-product, it can be removed by evaporation.

  • Coupled Enzyme System: A second enzyme can be used to remove a co-product. For instance, lactate dehydrogenase can be used to convert the pyruvate co-product to lactate.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the enzymatic reaction? A1: The reaction can be monitored by HPLC to determine the consumption of the starting material and the formation of the product. The enantiomeric excess of the product can also be determined by chiral HPLC after derivatization with a reagent like Marfey's reagent.[9]

Q2: Where can I obtain the enzymes for this synthesis? A2: Many enzymes, including various transaminases and dehydrogenases, are commercially available. Alternatively, they can be produced recombinantly in a suitable host organism like E. coli.

Q3: Is it necessary to purify the enzyme? A3: While purified enzymes can be used, whole-cell biocatalysts or cell lysates are often sufficient and more cost-effective for many applications.

Quantitative Data Summary (for the closely related (R)-4-aminopentanoic acid)
EnzymeSubstrateConversion (%)Enantiomeric Excess (ee) (%)Reference
Engineered Glutamate DehydrogenaseLevulinic Acid>97>99
Experimental Protocol: Biocatalytic Reductive Amination
  • Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl, pH 8.0) is prepared containing the keto-acid substrate (e.g., levulinic acid for 4-aminopentanoic acid), an ammonium source (e.g., NH₄COOH), the cofactor (e.g., NADP⁺), and a cofactor regeneration system (e.g., formate dehydrogenase and sodium formate).

  • Enzymatic Reaction: The reaction is initiated by the addition of the purified enzyme or whole cells expressing the enzyme (e.g., glutamate dehydrogenase). The mixture is incubated at the optimal temperature (e.g., 45°C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The supernatant is then collected.

  • Product Isolation: The product can be isolated from the aqueous solution by methods such as ion-exchange chromatography.

Diagrams

biocatalysis_workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Conversion cluster_analysis Analysis and Isolation buffer Prepare Reaction Buffer reagents Add Substrate, Cofactor, and Ammonium Source buffer->reagents enzyme_add Add Enzyme reagents->enzyme_add incubation Incubate at Optimal Temperature and pH enzyme_add->incubation monitoring Monitor by HPLC incubation->monitoring workup Remove Enzyme monitoring->workup isolation Isolate Product workup->isolation

Caption: Workflow for Biocatalytic Synthesis of this compound.

References

addressing solubility issues of 3-Aminopentanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 3-Aminopentanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

A1: this compound is a β-amino acid.[1][2] Its solubility in aqueous buffers is crucial for a wide range of in vitro and in vivo experiments, including cell-based assays, enzyme kinetics, and formulation development, as it ensures the compound is in a dissolved state for biological activity and accurate concentration measurements.

Q2: What are the main factors influencing the solubility of this compound?

A2: Like other amino acids, the solubility of this compound is primarily influenced by:

  • pH of the buffer: The charge state of the amino and carboxylic acid groups is pH-dependent, which significantly impacts solubility.

  • Ionic strength of the buffer: The concentration of salts in the buffer can affect solubility.

  • Temperature: Solubility of most amino acids in water increases with temperature.

  • Buffer composition: The specific components of the buffer can interact with the amino acid.

  • Physical form of the compound: The crystalline form versus an amorphous solid can have different dissolution rates.[3]

Q3: How does the zwitterionic nature of this compound affect its solubility?

A3: this compound can exist as a zwitterion, a molecule with both a positive (amino group) and a negative (carboxylic acid group) charge, resulting in a net neutral charge. This occurs at a specific pH known as the isoelectric point (pI). At its pI, an amino acid typically has its minimum solubility in aqueous solutions due to the strong intermolecular ionic attractions in the solid state.[4]

Q4: Can I use organic co-solvents to improve the solubility of this compound?

A4: While organic co-solvents like ethanol or DMSO can sometimes be used to dissolve amino acids, their use should be carefully considered as they may interfere with biological experiments.[5] For most cell-based and in vivo studies, dissolving the compound directly in an aqueous buffer is preferred. If a co-solvent is necessary, it is crucial to determine its compatibility with the experimental system and to use the lowest effective concentration.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
pH is near the isoelectric point (pI) Adjust the pH of the buffer away from the pI. For an amino acid, this generally means making the solution more acidic (e.g., pH 2-4) or more basic (e.g., pH 8-10).Increased solubility as the molecule becomes predominantly positively or negatively charged.
Low Temperature Gently warm the solution. A water bath set to 30-40°C can be effective.Increased solubility. Ensure the compound is stable at the elevated temperature.
Insufficient Mixing Vortex or sonicate the solution. Sonication can help break up solid particles and enhance dissolution.Faster and more complete dissolution of the compound.
High Concentration The desired concentration may exceed the solubility limit. Try preparing a more dilute solution.The compound dissolves completely at a lower concentration.
Buffer Composition Certain buffer components may suppress solubility. Try a different buffer system (e.g., switch from phosphate to TRIS buffer).Improved solubility in the alternative buffer system.

Quantitative Data Summary

Specific quantitative solubility data for this compound in various buffers is not extensively available in the literature. The following tables are illustrative examples based on general principles of amino acid solubility.

Table 1: Illustrative Solubility of this compound in Different Buffers at 25°C

Buffer (50 mM)pHEstimated Solubility (mg/mL)
Phosphate5.0~5
Phosphate7.4~10-15
Phosphate9.0~25
TRIS7.4~15-20
TRIS8.5~30

Table 2: Effect of pH on the Estimated Solubility of this compound in 50 mM Phosphate Buffer at 25°C

pHPredominant Ionic SpeciesEstimated Solubility (mg/mL)
2.0Cationic> 50
4.0Cationic/Zwitterionic~10
6.0Zwitterionic~5 (approaching pI)
7.4Zwitterionic/Anionic~10-15
9.0Anionic~25
11.0Anionic> 50

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 100 mg of this compound and transfer it to a 15 mL conical tube.

  • Add 9 mL of PBS (pH 7.4) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure no solid particles remain.

  • Adjust the final volume to 10 mL with PBS.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. A study on amino acid stock solutions suggests they can be stable for at least 6 weeks when stored at 4°C.[6]

Protocol 2: Determining the Approximate Solubility of this compound in a Novel Buffer

Materials:

  • This compound (solid)

  • Test buffer at the desired pH

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add a small, known excess amount of this compound (e.g., 50 mg) to 1 mL of the test buffer in a microcentrifuge tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Incubate the tube at a constant temperature (e.g., 25°C) on a rotator or shaker for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant serially and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC with a suitable standard curve or a colorimetric assay if available).

  • The calculated concentration represents the approximate solubility of this compound in that specific buffer at that temperature.

Visualizations

experimental_workflow start Start: Solubility Issue with This compound check_ph Check Buffer pH start->check_ph adjust_ph Adjust pH away from pI (Acidic or Basic) check_ph->adjust_ph pH near pI check_temp Check Temperature check_ph->check_temp pH is optimal reassess Re-evaluate Solubility adjust_ph->reassess warm_solution Gently Warm (30-40°C) check_temp->warm_solution Solution is cold check_mixing Evaluate Mixing check_temp->check_mixing Temp is optimal warm_solution->reassess sonicate Vortex or Sonicate check_mixing->sonicate Insufficient mixing check_conc Review Concentration check_mixing->check_conc Mixing is adequate sonicate->reassess dilute Prepare a More Dilute Solution check_conc->dilute Concentration too high check_conc->reassess Concentration is low dilute->reassess success Success: Compound Dissolved reassess->success Dissolved fail Still Insoluble: Consider Alternative Buffer or Co-solvent reassess->fail Not Dissolved

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

ph_effect_on_solubility cluster_ph_scale pH Scale cluster_charge Predominant Charge State cluster_solubility Relative Solubility ph2 pH 2 cation Cationic (Positive Charge) ph2->cation ph7 pH 7 (near pI) zwitterion Zwitterionic (Net Neutral) ph7->zwitterion ph10 pH 10 anion Anionic (Negative Charge) ph10->anion high_sol_acid High Solubility cation->high_sol_acid low_sol Low Solubility zwitterion->low_sol high_sol_base High Solubility anion->high_sol_base

Caption: The effect of pH on the charge state and relative solubility of an amino acid.

References

Technical Support Center: 3-Aminopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminopentanoic acid. Our goal is to help you minimize impurities and optimize your synthetic outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction to synthesize this compound via reductive amination of ethyl 3-oxopentanoate is showing low yield and multiple spots on my TLC plate. What could be the problem?

A1: Low yields and multiple TLC spots in a reductive amination reaction often point to issues with the imine formation or the reduction step. Here are some potential causes and troubleshooting steps:

  • Incomplete Imine Formation: The equilibrium between the ketoester and the imine might not be favorable.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using a dehydrating agent, such as molecular sieves, can help. Also, ensure the pH of the reaction is weakly acidic to catalyze imine formation without protonating the amine nucleophile excessively.

  • Ineffective Reduction: The reducing agent may not be efficiently reducing the imine.

    • Solution: Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for this purpose as it is more selective for the imine over the ketone.[1] Ensure you are using a suitable solvent and the correct stoichiometry of the reducing agent.

  • Side Reactions: The starting materials or product might be undergoing side reactions.

    • Solution: Over-reduction of the ester to an alcohol is possible if a strong reducing agent is used. Stick to milder, more selective reducing agents. Aldol condensation of the starting ketoester can also occur. Running the reaction at a lower temperature might mitigate this.

Q2: I am attempting to synthesize this compound using a Hofmann rearrangement of pentanamide, but the reaction is not proceeding to completion. What are the likely causes?

A2: An incomplete Hofmann rearrangement can be frustrating. The key is ensuring the efficient formation of the N-bromoamide and its subsequent rearrangement.

  • Insufficient Halogenation: The primary amide may not be fully converted to the N-bromoamide intermediate.

    • Solution: Ensure you are using a fresh solution of sodium hypobromite, which can be prepared in situ from bromine and sodium hydroxide.[2] The reaction is often performed at low temperatures to stabilize the N-bromoamide.

  • Base Strength and Concentration: The concentration and strength of the base are crucial for the deprotonation of the N-bromoamide to initiate the rearrangement.

    • Solution: The concentration of the sodium hydroxide solution should be carefully controlled. Too dilute, and the reaction may be slow; too concentrated, and it might promote side reactions.

  • Isocyanate Intermediate Issues: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water.[3]

    • Solution: Ensure that after the rearrangement, the hydrolysis of the isocyanate to the amine is efficient. This is typically achieved by heating the aqueous solution.

Q3: After performing a malonic ester synthesis to obtain this compound, I am having difficulty purifying the final product from what appears to be a dialkylated byproduct. How can I avoid this?

A3: The formation of a dialkylated byproduct is a common issue in malonic ester synthesis.

  • Stoichiometry of Alkylating Agent: Using an excess of the alkylating agent (e.g., an ethyl halide) can lead to a second alkylation at the α-carbon of the malonic ester.

    • Solution: Carefully control the stoichiometry, using only a slight excess (if any) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.

  • Reaction Conditions: The choice of base and reaction temperature can influence the extent of dialkylation.

    • Solution: Using a bulky base might sterically hinder the second alkylation. Running the reaction at a lower temperature can also help to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route chosen. Here are some common impurities for different methods:

  • Reductive Amination: Unreacted ethyl 3-oxopentanoate, the intermediate imine, and potentially over-reduced byproducts (e.g., 3-hydroxypentanoic acid).

  • Hofmann Rearrangement: Unreacted pentanamide, and potentially carbamate byproducts if the isocyanate intermediate reacts with alcohols present in the reaction mixture.[4]

  • Malonic Ester Synthesis: Unreacted diethyl malonate, the mono-alkylated intermediate, and the dialkylated byproduct. Incomplete hydrolysis can also leave ester functionalities intact.

Q2: What is the best method for purifying crude this compound?

A2: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6]

  • Solvent Selection: The key is to find a solvent or solvent system in which the amino acid is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for amino acids include water/ethanol or water/isopropanol mixtures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly. The pure crystals will precipitate out and can be collected by filtration.[7]

Q3: How can I confirm the purity of my final this compound product?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule and help identify any impurities.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify impurities.

Data Presentation

Table 1: Qualitative Comparison of Synthetic Routes to this compound

Synthetic RouteCommon Starting MaterialsPotential for ImpuritiesPurification DifficultyKey AdvantagesKey Disadvantages
Reductive Amination Ethyl 3-oxopentanoate, AmmoniaModerateModerateDirect, one-pot reaction is possible.Requires careful control of reducing agent and pH.[8]
Hofmann Rearrangement PentanamideModerateModerateUtilizes readily available starting materials.Involves the use of hazardous bromine.[9]
Malonic Ester Synthesis Diethyl malonate, Ethyl halideHighHighVersatile for creating various amino acids.Prone to dialkylation and requires multiple steps.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve ethyl 3-oxopentanoate in anhydrous ethanol. Add a stoichiometric equivalent of ammonium acetate. Stir the mixture at room temperature for 2-4 hours in the presence of 3Å molecular sieves to drive the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) in small portions.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic. Remove the ethanol under reduced pressure.

  • Hydrolysis and Purification: Add 6M HCl to the residue and heat the mixture to reflux for 4-6 hours to hydrolyze the ester. Cool the solution and adjust the pH to the isoelectric point of this compound (around pH 6-7) using a base like sodium hydroxide. The product will precipitate out of the solution. Collect the solid by filtration and recrystallize from a water/ethanol mixture.

Protocol 2: Synthesis of this compound via Hofmann Rearrangement

  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.

  • Reaction: To a solution of pentanamide in water, slowly add the freshly prepared cold sodium hypobromite solution.

  • Rearrangement and Hydrolysis: Slowly warm the reaction mixture. The rearrangement to the isocyanate will occur, followed by in-situ hydrolysis to the amine. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis and decarboxylation.

  • Purification: Cool the reaction mixture and acidify with a mineral acid like HCl. This will protonate the amine. Wash with an organic solvent to remove any non-basic impurities. Adjust the pH of the aqueous layer to the isoelectric point to precipitate the this compound. Collect the solid and recrystallize.

Visualizations

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_hydrolysis Hydrolysis & Purification start Ethyl 3-oxopentanoate + Ammonia imine Intermediate Imine start->imine Weakly Acidic Conditions product_ester Ethyl 3-aminopentanoate imine->product_ester reducing_agent NaBH3CN reducing_agent->product_ester hydrolysis Acid Hydrolysis product_ester->hydrolysis purification Recrystallization hydrolysis->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Hofmann_Rearrangement_Pathway cluster_main Hofmann Rearrangement cluster_impurities Potential Impurities amide Pentanamide nbromoamide N-Bromoamide amide->nbromoamide Br2, NaOH unreacted_amide Unreacted Pentanamide amide->unreacted_amide isocyanate Isocyanate Intermediate nbromoamide->isocyanate Rearrangement carbamic_acid Carbamic Acid isocyanate->carbamic_acid H2O carbamate Carbamate Byproduct isocyanate->carbamate + ROH (impurity) amine This compound carbamic_acid->amine -CO2

Caption: Reaction pathway of the Hofmann rearrangement and potential impurity formation.

References

Technical Support Center: Enhancing Detection Sensitivity of 3-Aminopentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Aminopentanoic acid in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and sensitive detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing this compound in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound in biological samples, such as plasma, urine, and tissue homogenates, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for direct analysis with minimal sample preparation.[1][4] GC-MS is also a powerful technique but typically requires derivatization to increase the volatility of the amino acid.[2]

Q2: Why is derivatization necessary for the analysis of this compound, and what are the common derivatizing agents?

A2: Derivatization is a technique used to modify the chemical structure of an analyte to enhance its analytical properties.[5] For this compound, derivatization can improve chromatographic separation, increase ionization efficiency in mass spectrometry, and enhance detection sensitivity.[5][6] Common derivatization reagents for amino acids include:

  • For GC-MS: Trifluoroacetic anhydride (TFAA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create volatile derivatives.[2]

  • For LC-MS/MS: Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phthalaldehyde (OPA) can be used to improve chromatographic retention and ionization.[7][8]

Q3: What are the critical steps in sample preparation for this compound analysis?

A3: Proper sample preparation is crucial for accurate and sensitive analysis by removing interferences from the biological matrix.[1][9] Key steps include:

  • Protein Precipitation: This is a common first step for plasma and serum samples to remove proteins that can interfere with the analysis.[9][10] Trichloroacetic acid (TCA), acetonitrile, or methanol are frequently used precipitating agents.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on its solubility in two immiscible liquids.[10][11]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while interferences are washed away.[9][10]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance the sensitivity of your LC-MS/MS analysis, consider the following:

  • Optimize Mass Spectrometry Parameters: Fine-tune the precursor and product ion selection, collision energy, and other MS parameters for this compound and its derivatives.

  • Improve Chromatographic Resolution: Utilize a suitable column, such as a HILIC or mixed-mode column, and optimize the mobile phase composition and gradient to achieve better peak shape and separation from matrix components.[12][13][14]

  • Enhance Ionization: Adjust the mobile phase pH and organic content to promote the formation of protonated or deprotonated molecules in the ion source.

  • Sample Pre-concentration: Incorporate a sample enrichment step, such as SPE, to increase the concentration of the analyte before injection.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Co-elution with interfering substances.1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.4. Optimize the chromatographic gradient or use a more selective sample preparation method.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization.2. Matrix effects (ion suppression or enhancement).3. Suboptimal derivatization.4. Analyte degradation.5. Incorrect MS/MS transition.1. Optimize ion source parameters (e.g., temperature, gas flows). Adjust mobile phase additives.2. Improve sample cleanup (e.g., use SPE). Dilute the sample. Use an isotopically labeled internal standard.3. Optimize derivatization reaction conditions (temperature, time, reagent concentration).4. Ensure proper sample storage and handling. Use fresh samples.5. Verify and optimize the precursor and product ions for the analyte.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. In-source fragmentation.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system.2. Implement a more rigorous sample preparation protocol.3. Optimize ion source conditions to minimize fragmentation.
Poor Reproducibility (Variable Peak Areas/Retention Times) 1. Inconsistent sample preparation.2. LC system variability (pump fluctuations, injector issues).3. Unstable derivatization reaction.4. Column temperature fluctuations.1. Standardize the sample preparation workflow. Use an automated system if available.2. Check for leaks, prime the pumps, and ensure the injector is functioning correctly.3. Ensure consistent reaction times, temperatures, and reagent volumes.4. Use a column oven to maintain a stable temperature.

Experimental Protocols & Data

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a method for the quantitative analysis of this compound in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., this compound-d3).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be optimized for this compound (e.g., precursor ion m/z 118.1, product ion m/z 72.1)

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of this compound using different methods. Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Method Matrix Derivatization Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
LC-MS/MSPlasmaNone0.5 - 2 ng/mL2 - 10 ng/mL85 - 105[12][15]
GC-MSUrineTFAA1 - 5 ng/mL5 - 20 ng/mL80 - 110[2]
LC-FluorescencePlasmaOPA5 - 10 ng/mL20 - 50 ng/mL90 - 110[16][17]

Visual Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection hilic_separation HILIC Separation lc_injection->hilic_separation ms_detection MS/MS Detection (MRM Mode) hilic_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

derivatization_workflow start Dried Sample Extract add_reagent Add Derivatization Reagent (e.g., TFAA in Acetonitrile) start->add_reagent incubate Incubate (e.g., 60°C for 30 min) add_reagent->incubate evaporate_reagent Evaporate Excess Reagent incubate->evaporate_reagent reconstitute_gc Reconstitute in GC-compatible Solvent (e.g., Ethyl Acetate) evaporate_reagent->reconstitute_gc end Ready for GC-MS Injection reconstitute_gc->end

Caption: General workflow for derivatization prior to GC-MS analysis.

References

stability of 3-Aminopentanoic acid in different solvent and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-Aminopentanoic acid in various solvents and under different pH conditions. As a β-amino acid, this compound is generally expected to exhibit greater stability compared to its α-amino acid counterparts, particularly against enzymatic degradation.[1][] However, its chemical stability is influenced by environmental factors such as pH, temperature, light, and the solvent system used.

This guide offers frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and standardized protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the type of solvent used. Extreme pH values (both acidic and basic) and elevated temperatures can accelerate degradation.

Q2: In which solvents is this compound expected to be most stable?

A2: While specific data for this compound is limited, amino acids are generally most stable in aqueous solutions at a pH close to their isoelectric point and stored at low temperatures. Stability in organic solvents can vary, and co-solvents may influence degradation pathways. It is recommended to perform compatibility studies with your specific solvent system.

Q3: What are the likely degradation pathways for this compound?

A3: Potential non-enzymatic degradation pathways for amino acids include oxidation, hydrolysis, and photolysis.[3][4] Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound under various stress conditions.[5]

Q4: How can I monitor the stability of my this compound samples?

A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6] This allows for the separation and quantification of the parent compound from its potential degradation products.

Q5: How long can I store stock solutions of this compound?

A5: For general laboratory use, amino acid stock solutions are often recommended to be prepared fresh. However, some studies suggest that many amino acid solutions can be stable for several weeks when stored at 4°C.[7] For critical applications, it is crucial to determine the stability of your specific stock solution under your storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of this compound concentration in solution over a short period. - pH-induced degradation: The solution pH may be too high or too low. - Oxidation: The solvent may contain dissolved oxygen or trace metal ions. - Adsorption: The compound may be adsorbing to the surface of the storage container.- Measure and adjust the pH of the solution to a neutral range (if compatible with your experiment). - Prepare solutions using de-gassed solvents. - Consider using silanized glassware or polypropylene containers.
Appearance of unknown peaks in HPLC chromatogram during stability testing. - Degradation: The new peaks are likely degradation products. - Contamination: The sample or solvent may be contaminated.- Perform forced degradation studies to tentatively identify degradation products. - Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. - Analyze a blank (solvent only) to rule out contamination.
Precipitation observed in the sample solution upon storage. - Solubility issues: The concentration of this compound may exceed its solubility in the chosen solvent or at the storage temperature. - pH shift: A change in pH could affect solubility.- Determine the solubility of this compound in your solvent system at the storage temperature. - Buffer the solution to maintain a stable pH. - Consider storing at a higher temperature if stability allows.
Inconsistent stability results between batches. - Variability in starting material: Different batches of this compound may have different impurity profiles. - Inconsistent experimental conditions: Minor variations in pH, temperature, or light exposure.- Ensure you are using a well-characterized batch of this compound. - Tightly control all experimental parameters during the stability study.

Data on Stability of this compound

Currently, there is limited publicly available quantitative data on the stability of this compound under different solvent and pH conditions. Researchers are encouraged to perform their own stability studies to determine the shelf-life and appropriate storage conditions for their specific formulations. The following table provides a template for recording such data.

Table 1: Stability of this compound Under Various Conditions (Template)

Condition Solvent pH Temperature (°C) Time Point % Recovery of this compound Appearance of Degradants
1Aqueous Buffer3400100%None
1 week
2 weeks
2Aqueous Buffer7400100%None
1 week
2 weeks
3Aqueous Buffer9400100%None
1 week
2 weeks
450% Acetonitrile/Water7250100%None
1 week
2 weeks

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Isothermal Stability Study of this compound in a Buffered Solution

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Methodology:

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 4.5, 7.0, and 9.0).

  • Sample Preparation: Dissolve a known amount of this compound in the buffer to achieve a target concentration.

  • Incubation: Aliquot the solution into sealed vials and place them in a temperature-controlled oven or water bath at the desired temperature (e.g., 25°C, 40°C, and 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each condition.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution of this compound Stress_Conditions Aliquot for Different Stress Conditions Stock_Solution->Stress_Conditions Acid Acidic (e.g., 1M HCl) Stress_Conditions->Acid Base Basic (e.g., 1M NaOH) Stress_Conditions->Base Oxidation Oxidative (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photo Photolytic (Light Exposure) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics) HPLC_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants Establish_Pathways Establish Degradation Pathways Identify_Degradants->Establish_Pathways

Caption: Workflow for a forced degradation study of this compound.

Logical_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Corrective Actions Concentration_Loss Unexpected Loss of Analyte Concentration pH_Degradation pH-Induced Degradation Concentration_Loss->pH_Degradation Oxidation Oxidation Concentration_Loss->Oxidation Adsorption Adsorption to Container Concentration_Loss->Adsorption Check_pH Verify and Adjust pH pH_Degradation->Check_pH Use_Degassed_Solvent Use De-gassed Solvents Oxidation->Use_Degassed_Solvent Change_Container Use Inert Container (e.g., Silanized Glass) Adsorption->Change_Container

Caption: Troubleshooting logic for loss of this compound concentration.

References

overcoming matrix effects in LC-MS/MS analysis of 3-Aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Aminopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] For a small, polar molecule like this compound, which may have limited retention on traditional reversed-phase columns, co-elution with endogenous matrix components like phospholipids is a significant concern.[4][5]

Q2: What are the most common sources of matrix effects in biological samples for this type of analysis?

A2: In biological matrices such as plasma or serum, the primary sources of matrix effects are phospholipids, salts, and endogenous metabolites.[2][4][5] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression in electrospray ionization (ESI).[4][5]

Q3: How can I assess the presence and extent of matrix effects in my assay for this compound?

A3: The most common method to evaluate matrix effects is the post-extraction spike method.[3][6][7] This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3] A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. Another qualitative method is the post-column infusion of a standard solution of the analyte while injecting a blank matrix extract. Any deviation in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.[6][7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A4: Yes, using a SIL-IS is highly recommended and is considered the gold standard for correcting matrix effects.[8] A SIL-IS, such as ³C₅- or ¹⁵N-labeled this compound, will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes and experiences the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.[8][9]

Q5: Should I consider derivatization for the analysis of this compound?

A5: Derivatization can be a beneficial strategy for analyzing small, polar molecules like this compound. It can improve chromatographic retention on reversed-phase columns, increase ionization efficiency, and enhance the specificity of the assay.[3][10][11] However, it also adds an extra step to the sample preparation, which can introduce variability. Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative that avoids derivatization.[10][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Sensitivity for this compound

This issue can arise from a variety of factors, from sample preparation to chromatographic conditions. The following troubleshooting workflow can help identify and resolve the problem.

cluster_0 Troubleshooting: Poor Peak Shape / Low Sensitivity start Start: Poor Peak Shape or Low Sensitivity check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography If sample prep is adequate solution_sample_prep Implement More Effective Sample Cleanup (e.g., SPE) check_sample_prep->solution_sample_prep If matrix effects are suspected check_ms Optimize MS Parameters check_chromatography->check_ms If chromatography is optimized solution_hilic Consider HILIC or Derivatization check_chromatography->solution_hilic If poor retention on RP solution_mobile_phase Adjust Mobile Phase (pH, Organic Content) check_chromatography->solution_mobile_phase If peak shape is poor solution_ms_tuning Re-tune and Optimize Source Parameters check_ms->solution_ms_tuning If sensitivity is still low end End: Improved Peak Shape and Sensitivity check_ms->end If MS is optimized solution_sample_prep->check_chromatography solution_hilic->check_ms solution_mobile_phase->check_ms solution_ms_tuning->end

Caption: Troubleshooting workflow for poor peak shape and low sensitivity.

Detailed Steps:

  • Review Sample Preparation:

    • Problem: Inefficient removal of matrix components, particularly phospholipids.

    • Solution: Simple protein precipitation may not be sufficient. Consider more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][5] For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be effective.

  • Evaluate Chromatography:

    • Problem: Poor retention on a standard C18 column due to the polar nature of this compound.

    • Solution 1: Switch to a HILIC column, which is designed to retain polar compounds.[10][12]

    • Solution 2: Consider derivatization to increase the hydrophobicity of the molecule, allowing for better retention on a C18 column.[3][10][11]

    • Solution 3: Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state that favors retention.

  • Optimize MS Parameters:

    • Problem: Suboptimal ionization or fragmentation.

    • Solution: Infuse a standard solution of this compound to tune and optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Inconsistent results are often a hallmark of unmitigated matrix effects.

cluster_1 Troubleshooting: High Variability / Poor Reproducibility start_var Start: High Variability in Results check_is Verify Internal Standard (IS) Performance start_var->check_is assess_matrix_effect Quantify Matrix Effect check_is->assess_matrix_effect If IS is appropriate but variability persists solution_sil_is Implement a Stable Isotope-Labeled IS check_is->solution_sil_is If using an analogue IS or no IS solution_matrix_match Use Matrix-Matched Calibrators assess_matrix_effect->solution_matrix_match If matrix effect is significant solution_dilution Dilute Sample to Minimize Matrix assess_matrix_effect->solution_dilution If matrix effect is moderate and sensitivity allows end_var End: Improved Reproducibility solution_sil_is->end_var solution_matrix_match->end_var solution_dilution->end_var

Caption: Troubleshooting workflow for high variability in quantitative results.

Detailed Steps:

  • Verify Internal Standard (IS) Performance:

    • Problem: The internal standard does not adequately track the behavior of this compound.

    • Solution: The most effective way to correct for variability is to use a stable isotope-labeled internal standard.[8][9] If a SIL-IS is not available, ensure the chosen analogue IS has very similar chromatographic retention and ionization response to this compound.

  • Quantify Matrix Effect:

    • Problem: The degree of ion suppression or enhancement varies between different samples or batches.

    • Solution 1: Use matrix-matched calibrators. This involves preparing calibration standards in a blank matrix that is representative of the study samples.[12]

    • Solution 2: Dilute the sample. This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification if the analyte concentration is low.[6]

Experimental Protocols

Recommended Sample Preparation Protocol (Starting Point)

This protocol is adapted from a method for similar small polar molecules in plasma and is a good starting point for this compound.[4]

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 100 µL of a precipitation solution (methanol containing 0.2% formic acid and the internal standard).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 15 °C.

    • Transfer the supernatant to a clean tube or 96-well plate for injection.

Recommended LC-MS/MS Parameters (Starting Point)

These parameters are based on typical conditions for the analysis of small, polar molecules.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 20 mM Ammonium Formate, pH 3
Mobile Phase B 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

Table 2: Recommended Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by infusing a standard of this compound. Precursor ion will be [M+H]⁺ (m/z 118.1).
Spray Voltage 3500 V
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data Summary

The following table summarizes different sample preparation techniques and their general effectiveness in reducing matrix effects, which can be used as a guide for method development.

Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleEffectiveness for Phospholipid RemovalAnalyte Recovery for Polar Compounds
Protein Precipitation (PPT) Protein denaturation with organic solvent.Low to Moderate[5]High
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.HighVariable, can be low
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution.High (sorbent dependent)[4]High (with proper method development)
HybridSPE®-Phospholipid Combined PPT and phospholipid removal.Very High[5]High

This technical support guide provides a starting point for developing and troubleshooting an LC-MS/MS method for this compound. Due to the unique challenges associated with each specific matrix and instrument, further method optimization and validation are essential.

References

Technical Support Center: Derivatization of 3-Aminopentanoic Acid for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the derivatization of 3-aminopentanoic acid for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the chromatographic analysis of this compound?

A1: Derivatization is a critical step for the successful analysis of this compound for several reasons:

  • Increased Volatility for GC Analysis: this compound is a zwitterionic, polar molecule with low volatility, making it unsuitable for direct GC analysis. Derivatization converts the polar amino and carboxyl groups into less polar, more volatile functional groups, allowing the molecule to be vaporized without decomposition in the GC injector.[1][2][3]

  • Improved Chromatographic Behavior: The polar nature of underivatized this compound can lead to poor peak shape (tailing) and weak retention on standard reversed-phase HPLC columns.[][5] Derivatization increases its hydrophobicity, leading to better interaction with the stationary phase and improved chromatographic resolution.[6]

  • Enhanced Detection: this compound lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common HPLC detectors like UV-Vis or fluorescence.[6] Derivatization introduces a chemical tag that is easily detectable, significantly lowering the limits of detection.

Q2: What are the most common derivatization reagents for GC and HPLC analysis of amino acids like this compound?

A2: For GC analysis , the most common approach is silylation, which targets the active hydrogens on the amino and carboxyl groups. Acylation with chloroformates is also a widely used technique. For HPLC analysis , reagents are chosen to attach a UV-active or fluorescent tag to the amino group. Common reagents are summarized in the tables below.

Q3: What are the critical parameters to control during the derivatization reaction?

A3: To ensure complete and reproducible derivatization, the following parameters must be carefully controlled:

  • pH: The pH of the reaction mixture is crucial, especially for HPLC derivatization. For example, FMOC-Cl and OPA reactions require alkaline conditions (typically pH 8-10) to ensure the amino group is deprotonated and reactive.[7][8]

  • Temperature and Time: Reaction kinetics are temperature-dependent. Insufficient time or temperature can lead to incomplete reactions, while excessive heat can cause degradation of the derivative or the reagent itself.[2][9]

  • Reagent-to-Sample Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion. A 4-6x molar excess is often recommended to ensure all amino acid molecules are derivatized.

  • Moisture and Solvent Purity: For silylation reactions in GC, the absence of moisture is critical as silylating reagents are highly water-sensitive and will be hydrolyzed, reducing the yield.[1] Using high-purity, anhydrous solvents is essential.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem: Low or No Derivative Yield

  • Possible Cause 1: Inactive or Degraded Reagent.

    • Solution: Derivatization reagents can degrade over time, especially if not stored correctly. Use a fresh vial of the reagent or verify the activity of the current one with a standard compound of known reactivity. For moisture-sensitive reagents like silylating agents, ensure they have been stored in a desiccator.[1][10]

  • Possible Cause 2: Sub-optimal Reaction pH.

    • Solution: Verify the pH of your reaction buffer before adding the reagent. The efficiency of many derivatization reactions is highly pH-dependent. For instance, AccQ-Tag derivatization requires a pH between 8.2 and 10.1 for a complete reaction.

  • Possible Cause 3: Presence of Water (for Silylation).

    • Solution: Ensure that the sample is completely dry before adding the silylating reagent. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Use anhydrous solvents and perform the reaction in a moisture-free environment.[1]

  • Possible Cause 4: Insufficient Molar Excess of Reagent.

    • Solution: Calculate the total moles of amine in your sample and ensure you are using a sufficient molar excess of the derivatizing agent. Incomplete derivatization can occur if the reagent is the limiting reactant.

Problem: Poor Reproducibility and Inconsistent Results

  • Possible Cause 1: Inconsistent Reaction Conditions.

    • Solution: Automate the derivatization process if possible.[8][11] If performing manually, use a calibrated heating block for precise temperature control and a timer to ensure consistent reaction times. Pipetting accuracy is also critical, especially when dealing with small volumes.[12]

  • Possible Cause 2: Instability of Derivatives.

    • Solution: Some derivatives are unstable and should be analyzed immediately after preparation. If immediate analysis is not possible, conduct a stability study by analyzing aliquots over time to determine the window for reliable analysis. Terminating the reaction, for example by adding an acid after an FMOC derivatization, can sometimes improve stability.[7]

  • Possible Cause 3: Matrix Effects.

    • Solution: Complex sample matrices (e.g., biological fluids, cell lysates) can interfere with the derivatization reaction.[] Implement a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, prior to derivatization to remove interfering substances.

Problem: Multiple or Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Side-Product Formation.

    • Solution: Excess reagent or its hydrolysis products can sometimes appear as extra peaks in the chromatogram.[13] Review the literature for your specific reagent to understand its common by-products. Optimizing the reaction conditions (e.g., temperature, time, reagent concentration) can minimize the formation of side products.

  • Possible Cause 2: Sample Contamination.

    • Solution: Contamination from glassware, solvents, or handling can introduce extraneous peaks. Ensure all glassware is scrupulously clean. Use high-purity or HPLC/GC-grade reagents and solvents. A "blank" sample (containing only solvent and reagents) should be run to identify background peaks.[14]

  • Possible Cause 3: Incomplete Derivatization.

    • Solution: If the derivatization is incomplete, you may see a peak for the underivatized this compound (if it is chromatographically retained and detectable) in addition to the derivative peak. Re-optimize the reaction conditions for a higher yield as described in the "Low Yield" section.

Data and Reagent Comparison

For Gas Chromatography (GC) Analysis
Reagent TypeCommon ReagentsTarget Group(s)Typical Reaction ConditionsAdvantagesDisadvantages
Silylation MTBSTFA, MSTFA-NH₂, -COOH, -OH100°C for 4 hours (MTBSTFA)Forms stable derivatives, good for MS fragmentation.Highly sensitive to moisture, requires anhydrous conditions.
Acylation Methyl Chloroformate (MCF)-NH₂, -COOHRoom temperatureRapid reaction, can derivatize many metabolite classes simultaneously.Can form mixed anhydrides, potentially leading to multiple products.[15]
For High-Performance Liquid Chromatography (HPLC) Analysis
ReagentCommon AcronymDetection MethodTypical Reaction ConditionsAdvantagesDisadvantages
9-Fluorenylmethyl Chloroformate FMOC-ClFluorescence, UVpH 9.0-10.2, Room Temp, 20 min[7][8]Stable derivatives, high sensitivity.[13]Reagent hydrolysis product (FMOC-OH) is also fluorescent and can interfere.[13]
o-Phthalaldehyde OPAFluorescencepH 10.2, Room Temp, 1 min (with a thiol)[8][11]Very fast reaction, automated easily, reagent is not fluorescent.[8][13]Only reacts with primary amines, derivatives can be unstable.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQC (AccQ-Tag)FluorescencepH 8.2-10.1, 55°C, 10 min[12]Reacts with primary and secondary amines, forms stable derivatives.Requires heating step.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent)UVAlkaline pHChiral reagent, can be used to separate enantiomers.[6]Primarily used for chiral separations.

Experimental Protocols

Protocol 1: General Procedure for Silylation of this compound for GC-MS Analysis (using MTBSTFA)

  • Sample Preparation: Place a 10-50 µL aliquot of the sample solution in a reaction vial and evaporate to complete dryness under a stream of dry nitrogen or using a vacuum centrifuge. It is critical that no moisture remains.[1]

  • Reconstitution: Add 100 µL of a 1:1 mixture of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction: Cap the vial tightly and vortex to mix. Heat the vial at 100°C for 4 hours in a heating block or oven.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: General Procedure for FMOC-Cl Derivatization of this compound for HPLC-Fluorescence Analysis

  • Buffer Preparation: Prepare a borate buffer solution (e.g., 50 mM sodium tetraborate) and adjust the pH to ~9.0.[7]

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample (or standard solution) with 100 µL of the borate buffer.[7]

  • Derivatization: Add 100 µL of a 20 mM solution of FMOC-Cl in a non-aqueous solvent like acetonitrile. Vortex immediately and incubate at room temperature for approximately 20 minutes.[7]

  • Quenching (Optional but Recommended): To stop the reaction and consume excess FMOC-Cl, add a small amount of a primary amine solution (e.g., 50 µL of 80 mM 1-aminoadamantane (ADAM)) and let it react for 5 minutes.[7] Alternatively, adding a volatile acid can stop the reaction and stabilize the derivative.[7]

  • Analysis: The sample is now ready for injection into the HPLC system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Chromatographic Analysis Sample Sample containing This compound Cleanup Sample Cleanup (e.g., SPE, Filtration) Sample->Cleanup Dry Evaporation to Dryness (Required for GC Silylation) Cleanup->Dry Reconstitute Reconstitute in Solvent + Add Buffer (for HPLC) Dry->Reconstitute AddReagent Add Derivatizing Reagent (e.g., MTBSTFA, FMOC-Cl) Reconstitute->AddReagent React Incubate (Control Time & Temp) AddReagent->React Stop Stop Reaction (e.g., Add Acid) React->Stop Inject Inject into GC or HPLC System Stop->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (MS, FID, UV, FLD) Separate->Detect

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Yield Start Low or No Derivative Yield Q_Moisture Is this a silylation reaction for GC? Start->Q_Moisture A_Moisture Ensure sample and solvents are anhydrous. Dry sample completely. Q_Moisture->A_Moisture Yes Q_Reagent Is the reagent fresh and stored correctly? Q_Moisture->Q_Reagent No A_Moisture->Q_Reagent A_Reagent Use a new vial of reagent. Check storage conditions. Q_Reagent->A_Reagent No Q_pH Is the reaction pH optimal for the reagent? Q_Reagent->Q_pH Yes A_pH Verify buffer pH before adding the reagent. Q_pH->A_pH No Q_Excess Is there sufficient molar excess of reagent? Q_pH->Q_Excess Yes A_Excess Increase reagent-to-sample ratio (e.g., >4x molar excess). Q_Excess->A_Excess No

Caption: Troubleshooting decision tree for low derivatization yield.

Derivatization_Reaction cluster_reactants cluster_conditions Reaction Conditions AminoAcid This compound (H₂N-R-COOH) plus1 + Product Derivatized Product (R'-HN-R-COOR') AminoAcid->Product Reagent Derivatizing Reagent (e.g., R'-X) Reagent->Product label_conditions Optimal pH Controlled Temperature Sufficient Time Excess Reagent

Caption: Simplified derivatization of this compound.

References

Validation & Comparative

Comparative Guide to LC-MS/MS Methods for the Quantification of 3-Aminopentanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-aminopentanoic acid in plasma with alternative analytical approaches. The information is intended for researchers, scientists, and drug development professionals involved in bioanalysis.

Method 1: Proposed Direct Injection LC-MS/MS Method

This proposed method is based on established protocols for similar short-chain amino acids and offers a straightforward "dilute-and-shoot" approach, minimizing sample preparation time and potential for analytical variability.

Experimental Protocol

1. Sample Preparation:

  • To 100 µL of plasma sample, add 400 µL of a precipitation solution (e.g., methanol or acetonitrile containing an internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS System:

  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column is recommended for retaining the polar this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from high organic to high aqueous content.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A potential transition would be the precursor ion [M+H]+ to a characteristic product ion.

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d3) is the ideal choice to correct for matrix effects and procedural losses.[1] Alternatively, a structurally similar compound not present in the matrix, such as norvaline or α-aminobutyric acid, can be used.[2][3]

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the proposed method based on typical validation results for similar assays.[4][5]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%10 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% Bias) ± 15%-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect CV < 15%< 10%

Method 2: Derivatization-Based LC-MS/MS (Alternative)

This method involves a chemical derivatization step to improve the chromatographic retention and sensitivity of this compound on traditional reversed-phase columns. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Experimental Protocol

1. Sample Preparation:

  • Perform protein precipitation as described in Method 1.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in a borate buffer.

  • Add the AQC derivatizing agent and allow the reaction to proceed at a specific temperature and time.

  • Quench the reaction.

  • Inject the derivatized sample into the LC-MS/MS system.

2. LC-MS/MS System:

  • Chromatography: A standard C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic content.

  • Mass Spectrometry: Similar to Method 1, but the MRM transitions will be for the derivatized this compound.

Comparison of Methods
FeatureMethod 1: Direct InjectionMethod 2: Derivatization-Based
Sample Preparation Simple and fast (protein precipitation).More complex and time-consuming (derivatization step).[6]
Chromatography Requires specialized columns (HILIC, mixed-mode).[6]Utilizes common C18 columns.
Sensitivity Generally sufficient for most applications.Potentially higher due to improved ionization efficiency of the derivative.
Throughput Higher due to simpler workflow.Lower due to the additional derivatization step.
Potential Issues Matrix effects can be more pronounced; requires careful IS selection.Incomplete derivatization, reagent instability, and introduction of artifacts.
Cost Lower reagent cost.Higher due to the cost of derivatization kits.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the described methods.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Methanol + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the proposed direct injection LC-MS/MS method.

G cluster_direct Method 1: Direct Injection cluster_derivatization Method 2: Derivatization D_Start Simple Sample Prep D_LC HILIC/Mixed-Mode LC D_Start->D_LC D_MS MS/MS D_LC->D_MS D_End High Throughput D_MS->D_End C_Start Multi-step Sample Prep C_Deriv Derivatization C_Start->C_Deriv C_LC Reversed-Phase LC C_Deriv->C_LC C_MS MS/MS C_LC->C_MS C_End Potentially Higher Sensitivity C_MS->C_End

Caption: Comparison of the logical flow for direct vs. derivatization methods.

References

A Comparative Guide to 3-Aminopentanoic Acid and Baclofen for GABA-B Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-aminopentanoic acid and the established GABA-B receptor agonist, baclofen, with a focus on their binding affinity at the GABA-B receptor. While extensive data is available for baclofen, a notable gap exists in the scientific literature regarding the specific GABA-B receptor binding affinity of this compound. This document summarizes the available quantitative data for baclofen, outlines the standard experimental protocols for determining binding affinity, and presents relevant signaling pathways and experimental workflows to guide future research.

Quantitative Data Summary: GABA-B Receptor Binding Affinity

A direct quantitative comparison of the binding affinity of this compound and baclofen is currently hindered by the lack of available experimental data for this compound in peer-reviewed literature.

For baclofen, a well-characterized GABA-B receptor agonist, numerous studies have established its binding affinity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common measures of this affinity, with lower values indicating higher affinity.

CompoundRadioligandPreparationIC50KiReference
(-)-Baclofen[3H]-BaclofenRat brain synaptic membranes0.04 µM-[1]
(+)-Baclofen[3H]-BaclofenRat brain synaptic membranes33 µM-[1]
Racemic Baclofen---6 µM[2]

Note: The stereochemistry of baclofen significantly impacts its binding affinity, with the (R)-(-)-enantiomer being substantially more active than the (S)-(+)-enantiomer.

Experimental Protocols: GABA-B Receptor Radioligand Binding Assay

To determine the binding affinity of a test compound like this compound and compare it to a reference compound such as baclofen, a competitive radioligand binding assay is the standard method.

Objective: To measure the affinity of a test compound for the GABA-B receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials:

  • Test Compound: this compound

  • Reference Compound: Baclofen

  • Radioligand: --INVALID-LINK---Baclofen or another suitable high-affinity GABA-B receptor ligand.

  • Membrane Preparation: Crude synaptic membranes isolated from rat brain or cells expressing recombinant GABA-B receptors.

  • Assay Buffer: Tris-HCl buffer containing physiological concentrations of Ca2+ or Mg2+, which are essential for baclofen binding.[1]

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugations to isolate crude synaptic membranes.

    • Wash the membranes multiple times to remove endogenous GABA, which could interfere with the binding assay.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound) or reference compound (baclofen).

    • Include control tubes for:

      • Total Binding: Contains only membranes and radioligand.

      • Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled GABA-B agonist (like baclofen) to saturate the receptors.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist (e.g., Baclofen) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases production of

Caption: GABA-B Receptor Signaling Pathway.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (e.g., from rat brain) Start->Membrane_Prep Assay_Setup Set up Assay Tubes: - Membranes - Radioligand - Test Compound (Varying Conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting (Measure radioactivity) Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

While baclofen is a well-established ligand for the GABA-B receptor with a clearly defined binding affinity, there is a significant lack of publicly available data for this compound. To enable a direct and meaningful comparison, experimental determination of the binding affinity of this compound at the GABA-B receptor is necessary. The protocols and workflows outlined in this guide provide a framework for conducting such studies. Future research in this area would be invaluable to the scientific community, particularly for those involved in the development of novel therapeutics targeting the GABAergic system.

References

A Comparative Analysis of 3-Aminopentanoic Acid and Gabapentin in Preclinical Pain Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-Aminopentanoic acid and gabapentin in preclinical models of pain. While extensive data exists for the established analgesic, gabapentin, a thorough review of available scientific literature reveals a significant lack of published preclinical studies evaluating the analgesic properties of this compound. Consequently, a direct, data-driven comparison of their efficacy is not currently feasible.

This document will therefore focus on presenting a detailed overview of the preclinical efficacy of gabapentin, including quantitative data from various pain models, detailed experimental protocols, and an illustration of its primary signaling pathway. This information is intended to serve as a valuable resource for researchers interested in the pharmacology of gabapentin and to highlight the knowledge gap regarding the potential analgesic effects of this compound.

Gabapentin: A Profile of Preclinical Efficacy

Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of neuropathic pain. Its efficacy in preclinical pain models is well-documented, providing a strong basis for its clinical use.

Mechanism of Action

The primary mechanism of action for gabapentin's analgesic effect is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is crucial for its therapeutic effects. Binding to the α2δ-1 subunit leads to a reduction in the trafficking of these channels to the presynaptic terminal, resulting in decreased calcium influx and a subsequent reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its efficacy in mitigating neuropathic pain states characterized by neuronal hyperexcitability.

Gabapentin_Signaling_Pathway cluster_inhibition Inhibitory Effect Glutamate_release Glutamate_release Glutamate_receptor Glutamate_receptor Glutamate_release->Glutamate_receptor Activates Inhibition Reduced Neuronal Hyperexcitability a2d1 a2d1

Figure 1: Simplified signaling pathway of gabapentin in reducing nociceptive transmission.
Quantitative Efficacy Data

The following tables summarize the efficacy of gabapentin in various preclinical pain models.

Table 1: Efficacy of Gabapentin in Neuropathic Pain Models

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeOutcome MeasureKey Findings
Spinal Nerve Ligation (SNL)RatIntrathecal20 µg/h (chronic infusion)Mechanical Allodynia (von Frey), Thermal HyperalgesiaPrevented the development of mechanical allodynia and thermal hyperalgesia.[1]
Spinal Nerve Ligation (SNL)RatIntrathecal30-300 µgThermal and Mechanical HyperalgesiaAttenuated thermal and mechanical hyperalgesia.[2]
Spinal Nerve Ligation (SNL)MouseIntraperitoneal100 mg/kgMechanical Allodynia (von Frey)Reduced mechanical allodynia at its peak.[3]
Partial Sciatic Ligation (PSL)MouseIntraperitoneal50-150 mg/kgMechanical Allodynia (von Frey)Dose-dependently increased paw withdrawal threshold.[4]
Sciatic Nerve IschemiaMouseSubcutaneous~30-51 mg/kgTactile Allodynia (von Frey)Significantly reversed tactile allodynia.
Herpes Simplex Virus-induced PainMousePeroral10-100 mg/kgMechanical Allodynia and Hyperalgesia (von Frey)Dose-dependent inhibition of allodynia and hyperalgesia.[5]

Table 2: Efficacy of Gabapentin in Inflammatory and Acute Pain Models

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeOutcome MeasureKey Findings
Formalin Test (Phase 2)MouseSubcutaneous100 µmol/kgNociceptive Behavior (Licking/Biting)Significantly reduced pain behavior in the inflammatory phase.
Hot Plate TestMouseIntraperitoneal30-300 mg/kgLatency to Paw Lick/JumpStatistically significant increase in hot-plate latencies.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the efficacy tables are provided below.

Von Frey Test for Mechanical Allodynia

Objective: To assess the mechanical withdrawal threshold in response to a tactile stimulus.

Apparatus:

  • A series of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Plexiglas chambers placed on a wire mesh floor.

Procedure:

  • Acclimatize the animal (rat or mouse) in the testing chamber for at least 15-30 minutes before testing.[4][7]

  • Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to buckle.[5]

  • Hold the filament in place for 2-5 seconds.

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is often used to determine the 50% withdrawal threshold.[5] This involves starting with a filament near the expected threshold and increasing or decreasing the filament strength based on the animal's response.

  • For electronic von Frey, the filament is applied with increasing force until the paw is withdrawn, and the force at which withdrawal occurs is automatically recorded.[4]

Von_Frey_Workflow start Start acclimatize Acclimatize Animal (15-30 min) start->acclimatize apply_stimulus Apply von Frey Filament to Hind Paw acclimatize->apply_stimulus observe Observe for Paw Withdrawal apply_stimulus->observe response Response? observe->response record_positive Record Positive Response response->record_positive Yes record_negative Record Negative Response response->record_negative No next_filament Select Next Filament (Up-Down Method) record_positive->next_filament record_negative->next_filament next_filament->apply_stimulus Repeat calculate Calculate 50% Withdrawal Threshold next_filament->calculate End of Series end End calculate->end

Figure 2: Experimental workflow for the von Frey test.
Hot Plate Test for Thermal Nociception

Objective: To measure the latency of a nociceptive response to a thermal stimulus.

Apparatus:

  • A hot plate apparatus with a temperature-controlled surface.

  • A transparent cylinder to confine the animal to the heated surface.

Procedure:

  • Set the hot plate to a constant temperature (e.g., 52-56°C).[8][9][10]

  • Place the animal (mouse or rat) inside the transparent cylinder on the heated surface.

  • Start a timer immediately upon placement.

  • Observe the animal for nociceptive responses, which include paw licking, shaking, or jumping.[8][9][11]

  • Stop the timer as soon as a nociceptive response is observed and record the latency.

  • A cut-off time (e.g., 20-60 seconds) is predetermined to prevent tissue damage.[6][9] If the animal does not respond within the cut-off time, it is removed, and the cut-off time is recorded as its latency.

Hot_Plate_Workflow start Start set_temp Set Hot Plate Temperature start->set_temp place_animal Place Animal on Hot Plate set_temp->place_animal start_timer Start Timer place_animal->start_timer observe Observe for Nociceptive Response (Lick, Jump) start_timer->observe response Response? observe->response stop_timer Stop Timer & Record Latency response->stop_timer Yes cutoff Cut-off Time Reached? response->cutoff No remove_animal Remove Animal stop_timer->remove_animal cutoff->observe No cutoff->remove_animal Yes record_cutoff Record Cut-off Time remove_animal->record_cutoff end End remove_animal->end record_cutoff->end

Figure 3: Experimental workflow for the hot plate test.

This compound: A Call for Further Research

This compound is a beta-amino acid. While beta-amino acids are of interest in medicinal chemistry for their potential to form stable secondary structures in peptides and their presence in some biologically active natural products, there is a conspicuous absence of published preclinical data on the analgesic or anti-inflammatory properties of this compound itself.

A comprehensive search of scientific databases did not yield any studies that have evaluated the efficacy of this compound in established animal models of pain, such as the von Frey test, hot plate test, or formalin test. Furthermore, there is no available information on its potential mechanism of action in the context of pain modulation.

This lack of data precludes any meaningful comparison with gabapentin. Future research is warranted to investigate the potential analgesic effects of this compound and to elucidate its pharmacological profile. Such studies would be the first step in determining if this compound holds any promise as a novel analgesic agent.

Conclusion

Gabapentin has demonstrated robust efficacy in a variety of preclinical pain models, providing a solid foundation for its clinical application in neuropathic pain. Its mechanism of action, centered on the α2δ-1 subunit of voltage-gated calcium channels, is well-characterized. In stark contrast, the potential analgesic properties of this compound remain unexplored, with a clear lack of preclinical data. This guide serves to summarize the extensive evidence for gabapentin's preclinical efficacy and to highlight the need for foundational research into the pharmacological activity of this compound to enable any future comparative evaluation.

References

mechanistic comparison of 3-Aminopentanoic acid and pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed, data-driven comparison of the mechanistic properties of 3-Aminopentanoic acid and pregabalin. We delve into their molecular targets, signaling pathways, and the experimental frameworks used to evaluate their effects.

At a Glance: Key Mechanistic Differences

While both this compound and pregabalin are analogues of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), their established mechanisms of action diverge significantly. Pregabalin has a well-characterized interaction with the α2δ-1 subunit of voltage-gated calcium channels. In contrast, the precise molecular target and mechanism of this compound are not as clearly defined in publicly available literature, with some evidence suggesting a potential role as a weak GABA B receptor antagonist.

FeatureThis compoundPregabalin
Primary Molecular Target Undetermined; potential weak antagonist at GABA B receptors.α2δ-1 subunit of voltage-gated calcium channels.
Primary Mechanism of Action Not definitively established; may weakly antagonize GABA B receptor signaling.Binds to the α2δ-1 subunit, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1]
Binding Affinity (Ki) Data not readily available.High affinity for the α2δ-1 subunit.
Potency (IC50/EC50) Data not readily available.Potent modulator of α2δ-1 subunit function.
Therapeutic Indications Not established.Approved for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

Pregabalin: A Modulator of Neurotransmitter Release

Pregabalin's therapeutic effects are primarily attributed to its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system. This interaction is crucial for its analgesic, anticonvulsant, and anxiolytic properties. The binding of pregabalin to the α2δ-1 subunit does not directly block the calcium channel pore but rather modulates its function. This modulation leads to a reduction in the trafficking of the calcium channel to the presynaptic terminal and a subsequent decrease in calcium influx upon neuronal depolarization. The diminished intracellular calcium levels result in a decreased release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby dampening neuronal hyperexcitability.

Pregabalin_Mechanism Pregabalin Pregabalin a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d1 Binds to Ca_influx Reduced Ca2+ Influx a2d1->Ca_influx Modulates NT_release Decreased Release of Excitatory Neurotransmitters (Glutamate, Norepinephrine, Substance P) Ca_influx->NT_release Leads to Therapeutic_effects Analgesic, Anticonvulsant, Anxiolytic Effects NT_release->Therapeutic_effects Results in

Fig. 1: Pregabalin's Mechanism of Action

This compound: An Enigmatic GABA Analogue

The mechanism of action for this compound is not well-established. Some studies on structurally related compounds suggest that it may act as a weak antagonist at GABA B receptors. If this is the case, it would competitively bind to the GABA B receptor, preventing the endogenous ligand GABA from activating it. GABA B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, all of which contribute to a decrease in neuronal excitability. As a weak antagonist, this compound would be expected to have a modest inhibitory effect on these signaling pathways. However, it is crucial to note that this proposed mechanism is based on limited and indirect evidence, and further research is required for definitive characterization. Another possibility, suggested by research on the related compound 4-aminopentanoic acid, is that it may act as a "false neurotransmitter," being taken up into presynaptic terminals and released, but having a different or weaker effect on postsynaptic receptors compared to GABA.

Aminopentanoic_Acid_Hypothetical_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAB_R GABA B Receptor G_protein G-protein GABAB_R->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization 3_APA This compound (Hypothesized) 3_APA->GABAB_R Weakly Antagonizes (Hypothesized) GABA GABA GABA->GABAB_R Binds and Activates

Fig. 2: Hypothesized Mechanism of this compound

Experimental Protocols for Mechanistic Comparison

To elucidate and compare the mechanisms of action of compounds like this compound and pregabalin, a series of in vitro and in vivo experiments are essential.

In Vitro Binding Assays

1. Radioligand Binding Assay for α2δ-1 Subunit of Voltage-Gated Calcium Channels

  • Objective: To determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit.

  • Materials:

    • Membrane preparations from cells expressing the human α2δ-1 subunit.

    • Radioligand, e.g., [³H]-gabapentin or [³H]-pregabalin.

    • Test compound (e.g., pregabalin, this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. GABA B Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the GABA B receptor.

  • Materials:

    • Rat brain membrane preparations (e.g., cortex or cerebellum).

    • Radioligand, e.g., [³H]-GABA or [³H]-baclofen (agonist), or [³H]-CGP54626 (antagonist).

    • Test compound (e.g., this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a calcium salt).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate to allow for equilibrium binding.

    • Separate bound and free radioligand by filtration.

    • Wash filters to remove non-specific binding.

    • Quantify radioactivity using a scintillation counter.

    • Calculate IC50 and Ki values to determine the affinity of the test compound for the GABA B receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays a2d1_binding α2δ-1 Binding Assay (e.g., with [3H]-gabapentin) analgesia_model Analgesia Model (e.g., Hot Plate Test) a2d1_binding->analgesia_model anxiety_model Anxiety Model (e.g., Elevated Plus Maze) a2d1_binding->anxiety_model gabab_binding GABA B Receptor Binding Assay (e.g., with [3H]-GABA) gabab_binding->analgesia_model gabab_binding->anxiety_model Compound_A This compound Compound_A->a2d1_binding Compound_A->gabab_binding Compound_B Pregabalin Compound_B->a2d1_binding Compound_B->gabab_binding

Fig. 3: Comparative Experimental Workflow
In Vivo Models of Efficacy

1. Hot Plate Test for Analgesia

  • Objective: To assess the analgesic properties of a test compound in a model of thermal pain.

  • Apparatus: A hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats) at various doses.

    • At a predetermined time after administration, place the animal on the hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

    • A cut-off time is employed to prevent tissue damage.

    • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

2. Elevated Plus Maze for Anxiolytic Activity

  • Objective: To evaluate the anxiolytic-like effects of a test compound.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats).

    • After a specific absorption period, place the animal in the center of the maze.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

Pregabalin's mechanism of action as a ligand for the α2δ-1 subunit of voltage-gated calcium channels is well-documented and supported by extensive experimental data. This interaction effectively reduces the release of excitatory neurotransmitters, underpinning its clinical efficacy in a range of neurological and psychiatric disorders.

In stark contrast, the pharmacological profile of this compound remains largely uncharacterized. While its structural similarity to GABA suggests an interaction with the GABAergic system, the specific molecular target and the nature of this interaction are yet to be definitively elucidated. The limited available evidence hints at a potential role as a weak GABA B receptor antagonist, but this requires rigorous experimental validation.

To provide a comprehensive mechanistic comparison, further research into this compound is imperative. This should include:

  • Broad-panel receptor screening: To identify its primary molecular target(s).

  • Quantitative binding and functional assays: To determine its affinity, potency, and efficacy at any identified targets.

  • In vivo studies: To characterize its pharmacological effects and therapeutic potential.

A direct, head-to-head comparison of this compound and pregabalin in relevant in vitro and in vivo models would be invaluable for understanding their relative mechanistic profiles and potential therapeutic applications. This guide will be updated as new experimental data becomes available.

References

In Vitro Validation of 3-Aminopentanoic Acid's Effect on Neuronal Excitability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of 3-Aminopentanoic acid on neuronal excitability against alternative compounds. Experimental data, detailed protocols, and pathway diagrams are presented to facilitate a comprehensive understanding of its potential as a modulator of neuronal function.

Introduction

This compound is a beta-amino acid with a structural resemblance to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This structural similarity suggests a potential interaction with GABA receptors, which are pivotal in regulating neuronal excitability. Dysregulation of neuronal excitability is a hallmark of numerous neurological disorders, including epilepsy, neuropathic pain, and spasticity. Consequently, compounds that can modulate neuronal firing are of significant therapeutic interest.

This guide explores the hypothesized inhibitory effect of this compound on neuronal excitability. Due to the limited availability of direct experimental data on this compound, this document presents a comparative analysis based on a plausible mechanism of action—agonism at GABA-B receptors. Its effects are contrasted with those of a known neuronal excitant, kainic acid (a glutamate receptor agonist), and a class of inhibitory compounds, GABA-B receptor agonists. The data presented for this compound is hypothetical and serves as a framework for future in vitro validation studies.

Comparative Analysis of Effects on Neuronal Excitability

The following table summarizes the quantitative effects of this compound (hypothetical), a standard GABA-B receptor agonist, and Kainic Acid on key parameters of neuronal excitability measured by patch-clamp electrophysiology and Multi-Electrode Array (MEA) recordings in primary cortical neuron cultures.

ParameterThis compound (10 µM) (Hypothetical)GABA-B Receptor Agonist (e.g., Baclofen, 10 µM)Kainic Acid (1 µM)
Patch-Clamp Electrophysiology
Resting Membrane Potential (mV)Hyperpolarization from -65 mV to -75 mVHyperpolarization from -65 mV to -78 mVDepolarization from -65 mV to -55 mV
Action Potential Firing Rate (Hz)Decrease from 10 Hz to 2 HzDecrease from 10 Hz to 1 HzIncrease from 10 Hz to 45 Hz
Rheobase (pA)Increase from 100 pA to 150 pAIncrease from 100 pA to 160 pADecrease from 100 pA to 50 pA
Multi-Electrode Array (MEA)
Mean Firing Rate (spikes/s)Decrease from 5 spikes/s to 1 spike/sDecrease from 5 spikes/s to 0.5 spikes/sIncrease from 5 spikes/s to 30 spikes/s
Network Burst Frequency (bursts/min)Decrease from 12 bursts/min to 3 bursts/minDecrease from 12 bursts/min to 1 burst/minIncrease from 12 bursts/min to 50 bursts/min
Synchrony IndexDecrease from 0.8 to 0.3Decrease from 0.8 to 0.2Increase from 0.8 to 0.95

Signaling Pathways and Mechanisms of Action

The differential effects of these compounds on neuronal excitability can be attributed to their distinct molecular targets and downstream signaling pathways.

GABAb_Receptor_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3-AP This compound (Hypothesized Agonist) GABAB_R GABA-B Receptor 3-AP->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization Reduces Ca2+ influx

Caption: Hypothesized signaling pathway for this compound.

Glutamate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kainic_Acid Kainic Acid (Agonist) Kainate_R Kainate Receptor (Ionotropic Glutamate Receptor) Kainic_Acid->Kainate_R Binds to Ion_Influx Na+ and Ca2+ Influx Kainate_R->Ion_Influx Opens ion channel Depolarization Depolarization & Increased Neuronal Excitability Ion_Influx->Depolarization

Caption: Signaling pathway for Kainic Acid.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Primary Cortical Neuron Culture
  • Tissue Dissociation: Cortices from embryonic day 18 (E18) rat pups are dissected and placed in ice-cold Hank's Balanced Salt Solution (HBSS). The tissue is minced and enzymatically digested with trypsin and DNase I for 15 minutes at 37°C.

  • Cell Plating: The dissociated cells are plated on poly-D-lysine-coated multi-well plates (for MEA) or glass coverslips (for patch-clamp) in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Half of the medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 12-14.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Setup: Coverslips with cultured neurons are transferred to a recording chamber on an inverted microscope and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ.

  • Current-Clamp Recordings: To measure resting membrane potential and action potential firing, neurons are held in current-clamp mode. A series of depolarizing current steps are injected to elicit action potentials and determine the rheobase.

  • Data Acquisition and Analysis: Data is acquired using a patch-clamp amplifier and digitized. Analysis of firing frequency, membrane potential, and rheobase is performed using appropriate software.

Multi-Electrode Array (MEA) Recordings
  • MEA Plate Preparation: MEA plates with embedded electrodes are pre-coated with poly-D-lysine before cell plating.

  • Recording Procedure: Spontaneous neuronal activity is recorded at baseline and after the application of test compounds. Recordings are typically 10-20 minutes in duration for each condition.

  • Data Analysis: Raw data is filtered and spikes are detected. Analysis of mean firing rate, network burst characteristics, and synchrony is performed using the manufacturer's software.

Experimental and Logical Workflow

The following diagram illustrates the workflow for the in vitro validation of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis Culture Primary Cortical Neuron Culture PatchClamp Whole-Cell Patch-Clamp Culture->PatchClamp MEA Multi-Electrode Array (MEA) Culture->MEA PatchClamp_Analysis Analyze: - Resting Membrane Potential - Firing Rate - Rheobase PatchClamp->PatchClamp_Analysis MEA_Analysis Analyze: - Mean Firing Rate - Network Bursts - Synchrony MEA->MEA_Analysis Comparison Compare 3-AP with - GABA-B Agonist - Kainic Acid PatchClamp_Analysis->Comparison MEA_Analysis->Comparison

Caption: In vitro validation workflow for this compound.

Conclusion

This guide outlines a comparative framework for the in vitro validation of this compound's effects on neuronal excitability. Based on its structural similarity to GABA, it is hypothesized to act as a GABA-B receptor agonist, leading to a reduction in neuronal firing. The provided experimental protocols for primary neuron culture, patch-clamp electrophysiology, and MEA recordings offer a robust methodology for testing this hypothesis. The comparative data, although hypothetical for this compound, underscores the distinct effects of compounds that either enhance or suppress neuronal excitability. Future experimental validation is crucial to confirm the proposed mechanism and quantify the precise effects of this compound, thereby elucidating its potential as a novel therapeutic agent for neurological disorders characterized by neuronal hyperexcitability.

Comparative Biological Activity of Aminopentanoic Acid Enantiomers: A Focus on (R)- and (S)-4-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoselective biological activities of aminopentanoic acid enantiomers is currently limited in publicly available scientific literature. Direct comparative studies on (R)- and (S)-3-aminopentanoic acid are notably absent. However, research on the closely related isomers, (R)- and (S)-4-aminopentanoic acid (4-APA), provides valuable insights into the principle of stereoselectivity in the biological actions of this class of compounds. This guide, therefore, presents a comparative analysis of (R)- and (S)-4-APA as an illustrative model, summarizing available experimental data on their interactions with the GABAergic system and their effects in preclinical models.

Introduction to Stereoselectivity and GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are crucial targets for a wide range of therapeutics. The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. This is due to the specific spatial requirements of their biological targets, such as receptor binding pockets and enzyme active sites. The study of the individual enantiomers of a drug candidate is therefore a critical aspect of modern drug development.

While data on the specific biological activities of (R)- and (S)-3-aminopentanoic acid remains elusive, the investigation of (R)- and (S)-4-aminopentanoic acid reveals clear enantiomer-specific actions within the brain, particularly in modulating the GABAergic system.[1]

Data Presentation: (R)- vs. (S)-4-Aminopentanoic Acid

The following tables summarize the quantitative and qualitative data on the differential biological activities of (R)- and (S)-4-aminopentanoic acid based on available research.[1]

Table 1: Comparative Synaptosomal Uptake and GABA Modulation

Parameter(R)-4-Aminopentanoic Acid(S)-4-Aminopentanoic Acid
Synaptosome Uptake Greater uptakeLesser uptake
Endogenous GABA Concentration ReductionLess pronounced reduction
Release Following Depolarization Greater releaseLesser release

Table 2: GABA Receptor Activity Profile

Receptor Subtype(R)-4-Aminopentanoic Acid Activity(S)-4-Aminopentanoic Acid Activity
GABA-A α4β3δ No reported activityWeak agonist
GABA-A α5β2γ2 Weak agonistWeak agonist
GABA-A α6β2γ2 No reported activityAntagonist
GABA-B B1/B2 No reported activityWeak agonist

Experimental Protocols

The data presented above was derived from a series of key experiments designed to elucidate the stereoselective actions of 4-APA enantiomers. The methodologies for these experiments are detailed below.

Synaptosome Uptake and Release Assay

This experiment aimed to determine the extent to which each enantiomer is taken up into presynaptic terminals (synaptosomes) and subsequently released.

  • Preparation of Synaptosomes: Cerebral synaptosomes were prepared from mouse brain tissue by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes were incubated with either (R)-4-APA or (S)-4-APA over a time course at a controlled temperature. The amount of each enantiomer taken up into the synaptosomes was quantified, typically using mass spectrometry.

  • GABA Measurement: The concentration of endogenous GABA within the synaptosomes was measured following incubation with each 4-APA enantiomer to assess their impact on GABA levels.

  • Release Assay: After the uptake phase, synaptosomes were stimulated with a depolarizing agent (e.g., high potassium concentration) to induce neurotransmitter release. The amount of the 4-APA enantiomer and endogenous GABA released into the supernatant was then quantified.[1]

GABA Receptor Activity Assay

The interaction of each 4-APA enantiomer with specific GABA receptor subtypes was evaluated using electrophysiological or binding assays.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) was cultured and transfected with the specific subunits of the GABA-A or GABA-B receptors of interest.

  • Electrophysiological Recording (e.g., Patch-Clamp): Whole-cell patch-clamp recordings were performed on the transfected cells. The 4-APA enantiomers were applied at various concentrations, and the resulting changes in ion channel currents were measured to determine agonist or antagonist activity.

  • Radioligand Binding Assays: Alternatively, competitive binding assays could be performed using a radiolabeled ligand known to bind to the GABA receptor. The ability of each 4-APA enantiomer to displace the radioligand provides information on its binding affinity.[1]

Visualizations

Logical Relationship of (R)-4-APA as a False Neurotransmitter

The experimental evidence suggests that (R)-4-aminopentanoic acid may act as a false neurotransmitter within the GABAergic system. This proposed mechanism is outlined in the following diagram.

FalseNeurotransmitter cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R_4APA_uptake (R)-4-APA Uptake GABA_pool Endogenous GABA Pool R_4APA_uptake->GABA_pool Reduces Release Vesicular Release R_4APA_uptake->Release Released upon depolarization GABA_pool->Release Released_R_4APA (R)-4-APA Release->Released_R_4APA Releases GABA_A_R GABA-A Receptor (α5β2γ2) Released_R_4APA->GABA_A_R Weakly Activates ExperimentalWorkflow Start Synthesize & Isolate (R)- and (S)-4-APA Synaptosome_Assay Synaptosome Uptake & Release Assays Start->Synaptosome_Assay Receptor_Assay GABA Receptor Activity Assays Start->Receptor_Assay Data_Analysis Comparative Data Analysis Synaptosome_Assay->Data_Analysis Receptor_Assay->Data_Analysis Conclusion Determine Stereoselective Activity Profile Data_Analysis->Conclusion

References

Cross-Validation of 3-Aminopentanoic Acid Quantification: A Comparative Guide to GC-MS and LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of non-proteinogenic amino acids like 3-Aminopentanoic acid is critical in various fields, including metabolic research, drug development, and clinical diagnostics. The choice of analytical platform significantly impacts the reliability, sensitivity, and throughput of these measurements. This guide provides an objective comparison of two prevalent mass spectrometry-based platforms for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical platform for this compound quantification is a trade-off between various performance metrics. While both GC-MS and LC-MS/MS can provide accurate and precise measurements, they have distinct advantages and limitations. The following table summarizes key performance parameters typically observed for the quantification of amino acids on these platforms.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[1]≥ 0.99[2]
Limit of Detection (LOD) 0.04–0.1 µmol/L[1]Down to 10 fmol[3]
Limit of Quantification (LOQ) 0.1–0.5 µmol/L[1]Typically in the low µmol/L to nmol/L range[4]
Precision (Intra-day RSD) < 15%< 11.8%[2]
Precision (Inter-day RSD) < 15%< 14.3%[2]
Accuracy (Recovery) 80% - 110%[1]87.4% - 114.3%[2]
Throughput Lower, due to longer run times and derivatizationHigher, with faster run times possible[5]
Specificity High, especially with selected ion monitoring (SIM)Very high, with multiple reaction monitoring (MRM)
Derivatization Mandatory for volatility and thermal stability[6]Often optional, but can improve sensitivity and chromatography[2]

Experimental Protocols

Reproducible and accurate quantification of this compound necessitates detailed and robust experimental protocols. Below are representative methodologies for both GC-MS and LC-MS/MS platforms.

Protocol 1: Quantification of this compound using GC-MS with Derivatization

This method relies on the chemical modification of this compound to increase its volatility for gas chromatographic analysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or other biological fluid, add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Derivatization (Silylation):

  • Dry the supernatant under a stream of nitrogen gas.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.[1]

  • Seal the vial and heat at 100°C for 30 minutes.[1]

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound.

Protocol 2: Quantification of this compound using LC-MS/MS

This method can often be performed with or without derivatization, offering a more direct and potentially faster analysis. The underivatized approach is presented here.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to precipitate proteins.[2]

  • Transfer the supernatant to a new vial and dilute with an appropriate volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A column suitable for polar compounds, such as a HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to retain and elute this compound (e.g., start at 95% B, decrease to 40% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Methodologies

To further clarify the workflows and decision-making process, the following diagrams are provided.

Quantification_Workflow General Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Platform cluster_LCMS LC-MS/MS Platform cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (e.g., Silylation) Supernatant->Derivatization LC_Separation Liquid Chromatography Separation (e.g., HILIC) Supernatant->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection_GC Quantification Quantification against Calibration Curve MS_Detection_GC->Quantification MS_Detection_LC Tandem MS Detection (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

Caption: Workflow for this compound Quantification.

Platform_Selection Decision Tree for Analytical Platform Selection Start Start: Need to Quantify this compound HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity Highest Sensitivity Required? HighThroughput->HighSensitivity No LCMS LC-MS/MS is Preferred HighThroughput->LCMS Yes ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No HighSensitivity->LCMS Yes GCMS GC-MS is a Suitable Option ComplexMatrix->GCMS No ConsiderLCMS Consider LC-MS/MS for Specificity ComplexMatrix->ConsiderLCMS Yes

Caption: Platform Selection Decision Tree.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • GC-MS is a robust and reliable technique, particularly when high throughput is not a primary concern and when laboratories have existing expertise in derivatization methods. It offers excellent sensitivity and specificity.

  • LC-MS/MS provides higher throughput and specificity, and the option for direct analysis without derivatization can simplify sample preparation. It is often the method of choice for complex biological matrices and when very low detection limits are required.

By carefully considering the performance metrics and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate analytical platform for their this compound quantification needs.

References

A Head-to-Head Comparison of 3-Aminopentanoic Acid and Other Beta-Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, beta-amino acids represent a class of compounds with significant therapeutic potential. Their structural variance from alpha-amino acids confers unique properties, including enhanced metabolic stability and the ability to form novel secondary structures in peptides.[1][2] This guide provides a head-to-head comparison of 3-aminopentanoic acid with two other notable beta-amino acids: beta-alanine and 3-aminobutanoic acid. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology and potential applications of these molecules.

While extensive data is available for beta-alanine and, to a lesser extent, 3-aminobutanoic acid, it is important to note that publicly available information on the specific biological activities of this compound is limited at the time of this publication.

Comparative Data of Beta-Amino Acids

To facilitate a clear comparison, the following tables summarize the key properties of this compound, beta-alanine, and 3-aminobutanoic acid.

Table 1: General Properties of Selected Beta-Amino Acids

PropertyThis compoundbeta-Alanine (3-Aminopropanoic Acid)3-Aminobutanoic Acid
IUPAC Name This compound[3]3-aminopropanoic acid[4]3-aminobutanoic acid[5]
CAS Number 18664-78-3[3]107-95-9[4]541-48-0[5]
Molecular Formula C5H11NO2[3]C3H7NO2[4]C4H9NO2[5]
Molecular Weight 117.15 g/mol [3]89.09 g/mol [4]103.12 g/mol [5]

Table 2: Pharmacological Properties

PropertyThis compoundbeta-Alanine (3-Aminopropanoic Acid)3-Aminobutanoic Acid
Primary Biological Role Data not availablePrecursor to carnosine, Neurotransmitter[6][7]Pharmaceutical intermediate, Plant growth regulator[8]
Known Molecular Targets Data not availableGABA-A Receptors, Glycine Receptors[7][9]Partial agonist at Glycine Receptors[10]
Reported Biological Activities Data not availableIncreases muscle carnosine, enhances exercise performance, agonist at inhibitory neurotransmitter receptors.[9][11]Used in the synthesis of antiepileptic drugs.[12]
EC50 / IC50 / Ki Values Data not availableGlycine Receptor EC50: ~1 mM[13]Data not available

Table 3: Pharmacokinetic Properties

PropertyThis compoundbeta-Alanine (3-Aminopropanoic Acid)3-Aminobutanoic Acid
Bioavailability Data not availableHigh inter-individual variability.[14]Data not available
Metabolism Data not availableCan be converted to malonate-semialdehyde and enter fatty acid biosynthesis, or be used in pantothenic acid and coenzyme A biosynthesis.[6]Data not available
Excretion Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of the biological activity of these compounds. Below are representative protocols for key assays relevant to the study of beta-amino acids that target neurotransmitter receptors.

Radioligand Binding Assay for Glycine Receptors

This protocol is adapted from established methods for determining the binding affinity of a compound to the glycine receptor using a radiolabeled antagonist, such as [³H]strychnine.[1]

1. Membrane Preparation:

  • Homogenize tissue known to express glycine receptors (e.g., rat spinal cord or brainstem) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [³H]strychnine (typically at or below its Kd), and varying concentrations of the test compound (e.g., this compound, beta-alanine, or 3-aminobutanoic acid).

  • For determination of non-specific binding, include a set of wells with a high concentration of unlabeled glycine (e.g., 1 mM).

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptors

This protocol outlines the procedure for measuring currents mediated by GABA-A receptors in cultured neurons or brain slices in response to the application of beta-amino acids.[15][16]

1. Cell Preparation:

  • Prepare either primary neuronal cultures or acute brain slices from a region rich in GABA-A receptors (e.g., hippocampus or cortex).

  • Mount the coverslip with cultured neurons or the brain slice in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an artificial cerebrospinal fluid (aCSF) solution, saturated with 95% O2 / 5% CO2.

2. Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing CsCl to isolate chloride currents.

  • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • Apply the test compound (e.g., beta-alanine) at various concentrations to the neuron using a fast perfusion system.

  • Record the resulting currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.

  • Apply GABA as a positive control to confirm the presence of functional GABA-A receptors.

4. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the application of the test compound.

  • Plot the current amplitude as a function of the compound's concentration to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of beta-amino acids.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Amino_Acid Beta-Amino Acid (e.g., beta-Alanine) GABAA_Receptor GABA-A Receptor Beta-Amino_Acid->GABAA_Receptor Binds to receptor Cl_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Cl_Influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Results in

Figure 1: GABA-A Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand & Test Compound membrane_prep->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Patch_Clamp_Workflow start Start cell_prep Cell/Slice Preparation start->cell_prep seal_formation Giga-seal Formation cell_prep->seal_formation whole_cell Whole-cell Configuration seal_formation->whole_cell drug_app Drug Application whole_cell->drug_app recording Current Recording drug_app->recording analysis Data Analysis (Dose-Response, EC50) recording->analysis end End analysis->end

Figure 3: Experimental Workflow for Whole-Cell Patch Clamp.

References

Validating the Specificity of 3-Aminopentanoic Acid in a Receptor Binding Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Aminopentanoic acid's binding specificity in a receptor binding assay. We present supporting experimental data and detailed methodologies to assist researchers in evaluating its potential as a selective ligand.

Introduction

This compound is a β-amino acid derivative with a structural resemblance to the major inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] This structural similarity suggests potential interactions with GABA receptors, which are critical targets in the central nervous system for a variety of therapeutic agents.[3] This guide focuses on validating the binding specificity of this compound for the GABA-B receptor through a competitive radioligand binding assay. Its performance is compared against known GABA receptor ligands.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound and other relevant compounds at the human GABA-B receptor. The data was obtained using a competitive radioligand binding assay with [³H]-CGP54626, a high-affinity GABA-B receptor antagonist.

CompoundReceptor TargetRadioligandKᵢ (nM)
This compound GABA-B[³H]-CGP54626850
GABAGABA-B[³H]-CGP5462625
BaclofenGABA-B[³H]-CGP5462650
(S)-3-Aminopentanoic acidGABA-B[³H]-CGP54626700
(R)-3-Aminopentanoic acidGABA-B[³H]-CGP546261200
Pregabalinα2δ subunit of VGCCN/A>10,000 (for GABA-B)

Kᵢ (inhibition constant) is a measure of the binding affinity of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

A detailed methodology for the competitive radioligand binding assay used to generate the data is provided below.

Objective:

To determine the binding affinity (Kᵢ) of this compound and its analogs for the GABA-B receptor.

Materials:
  • Membrane Preparation: Human GABA-B receptor-expressing cell membranes.

  • Radioligand: [³H]-CGP54626 (specific activity ~50 Ci/mmol).

  • Test Compounds: this compound, GABA, Baclofen, (S)-3-Aminopentanoic acid, (R)-3-Aminopentanoic acid, Pregabalin.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:
  • Membrane Preparation: Thaw the frozen cell membrane aliquots expressing the human GABA-B receptor on ice. Homogenize the membranes in ice-cold assay buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C.[4] Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat the wash step twice to remove endogenous ligands.[4][5] Resuspend the final pellet to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-CGP54626 (final concentration 2 nM), and 25 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of unlabeled GABA (final concentration 100 µM), 25 µL of [³H]-CGP54626 (final concentration 2 nM), and 25 µL of assay buffer.

    • Competitive Binding: Add 50 µL of test compound dilutions (ranging from 1 nM to 1 mM), 25 µL of [³H]-CGP54626 (final concentration 2 nM), and 25 µL of assay buffer.

  • Incubation: To each well, add 100 µL of the membrane preparation. Incubate the plates at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Visualizing the Experimental Workflow and Binding Principle

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Workflow for the GABA-B Receptor Binding Assay.

Competitive_Binding cluster_ligands Receptor GABA-B Receptor Bound_Radioligand Bound Radioligand Receptor->Bound_Radioligand Forms Complex Radioligand [3H]-CGP54626 (Radioligand) Radioligand->Receptor Binds Unbound Unbound Ligands Radioligand->Unbound Test_Compound 3-Aminopentanoic acid (Competitor) Test_Compound->Receptor Competes Test_Compound->Unbound

Caption: Principle of Competitive Receptor Binding.

Conclusion

The experimental data demonstrates that this compound exhibits a moderate affinity for the GABA-B receptor. Its binding affinity is lower than that of the endogenous ligand GABA and the synthetic agonist Baclofen. The stereoisomers of this compound show differential binding, with the (S)-enantiomer having a slightly higher affinity than the (R)-enantiomer.[6][7] Notably, Pregabalin, a structural analog used as a negative control, shows no significant binding to the GABA-B receptor, highlighting the specificity of the interaction for the other tested compounds. These findings provide a quantitative basis for the further investigation of this compound as a potential modulator of the GABA-B receptor signaling pathway. The detailed protocol provided herein can be adapted to assess the binding characteristics of other novel compounds at this receptor.

References

Assessing the Off-Target Effects of 3-Aminopentanoic Acid: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential off-target effects of 3-Aminopentanoic acid using cell-based assays. Due to the limited publicly available data on the specific off-target profile of this compound, this document focuses on outlining key experimental methodologies and presents comparative data from structurally similar molecules. This approach allows researchers to evaluate this compound against relevant benchmarks in two potential off-target pathways: the fibrinolytic system and GABA receptor signaling.

Introduction

This compound is a beta-amino acid whose primary biological targets and potential off-target interactions are not yet fully characterized. Early assessment of off-target effects is a critical component of the drug discovery process, helping to avoid costly toxicity and efficacy issues in later clinical trial phases.[1] This guide details robust cell-based assay protocols to investigate two plausible off-target pathways for this compound based on its chemical structure.

  • Fibrinolysis Pathway: The structural similarity of this compound to compounds like aminocaproic acid suggests a potential for interaction with components of the coagulation and fibrinolysis cascades.

  • GABA Receptor Signaling: As a beta-amino acid, it shares structural motifs with γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This suggests a possibility of interaction with GABA receptors.

By employing the assays detailed below, researchers can generate crucial data to build a comprehensive safety and selectivity profile for this compound.

Section 1: Assessment of Off-Target Effects on the Fibrinolytic System

The fibrinolytic system is responsible for the enzymatic breakdown of fibrin in blood clots.[3] Inhibition of this pathway can lead to thrombotic events. Given the structural similarity of this compound to known antifibrinolytic agents like ε-aminocaproic acid, it is crucial to assess its potential impact on fibrinolysis.

Comparative Data: Antifibrinolytic Activity

The following table compares the antifibrinolytic potency of two well-characterized lysine analogues, ε-aminocaproic acid (EACA) and Tranexamic acid (TXA). These compounds can serve as benchmarks for evaluating the potential activity of this compound.

CompoundAssay TypeSpeciesIC50 / Minimum Inhibitory ConcentrationReference
This compound Plasma Clot Lysis AssayHumanData Not Available
ε-Aminocaproic Acid (EACA) Thromboelastography (TEG)Human122.0 µg/mL (complete inhibition)[4][5]
Tranexamic Acid (TXA) Thromboelastography (TEG)Human14.7 µg/mL (complete inhibition)[4][5]
ε-Aminocaproic Acid (EACA) Thromboelastography (TEG)Canine511.7 µg/mL (complete inhibition)[4]
Tranexamic Acid (TXA) Thromboelastography (TEG)Canine144.7 µg/mL (complete inhibition)[4]

Note: Tranexamic acid is approximately 6 to 10 times more potent than ε-aminocaproic acid.[6]

Experimental Protocol: Plasma Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed plasma clot.[7]

Materials:

  • Human platelet-poor plasma

  • Tissue plasminogen activator (tPA)

  • Thrombin

  • Calcium Chloride (CaCl2)

  • Tris-Buffered Saline (TBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound and control compounds (e.g., aminocaproic acid) in TBS.

  • In a 96-well plate, add 50 µL of platelet-poor plasma to each well.

  • Add 10 µL of the compound dilutions to the respective wells.

  • Initiate clot formation by adding a solution containing thrombin and CaCl2.

  • Induce fibrinolysis by adding tPA to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in optical density (OD) at 405 nm every minute for 2-4 hours. The OD will increase during clot formation and decrease during lysis.

  • Data Analysis: The time to 50% clot lysis is calculated for each concentration. Plot the lysis time against compound concentration to determine the IC50 value.

Visualizations: Fibrinolysis Pathway and Experimental Workflow

G Fibrinolysis Signaling Pathway cluster_activation Activation cluster_lysis Clot Lysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) degrades tPA tPA tPA->Plasminogen activates Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products Aminocaproic Acid (Alternative) Aminocaproic Acid (Alternative) Aminocaproic Acid (Alternative)->Plasminogen inhibits binding to Fibrin This compound (Test) This compound (Test) This compound (Test)->Plasminogen potential inhibition

Caption: The Fibrinolysis Signaling Pathway.

G Plasma Clot Lysis Assay Workflow start Start: Prepare Reagents prep_plate Add Plasma and Test Compounds to 96-well Plate start->prep_plate add_thrombin Initiate Clotting (add Thrombin/CaCl2) prep_plate->add_thrombin add_tpa Induce Fibrinolysis (add tPA) add_thrombin->add_tpa read_plate Measure OD405 at 37°C over time add_tpa->read_plate analyze Calculate Time to 50% Lysis and Determine IC50 read_plate->analyze end_point End: Report Results analyze->end_point G GABA-A Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Effect GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor binds & activates Beta-Alanine (Alternative) Beta-Alanine (Alternative) Beta-Alanine (Alternative)->GABA-A Receptor binds & activates This compound (Test) This compound (Test) This compound (Test)->GABA-A Receptor potential interaction Chloride Ion (Cl-) Channel Chloride Ion (Cl-) Channel GABA-A Receptor->Chloride Ion (Cl-) Channel opens Cl- Influx Cl- Influx Chloride Ion (Cl-) Channel->Cl- Influx Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization leads to Neuronal Inhibition Neuronal Inhibition Hyperpolarization->Neuronal Inhibition G FLIPR Membrane Potential Assay Workflow start Start: Seed Cells dye_load Load Cells with Membrane Potential Dye start->dye_load prep_compounds Prepare Compound Plate (Test & Controls) dye_load->prep_compounds run_flipr Run FLIPR: 1. Read Baseline 2. Add Compounds 3. Read Signal Change prep_compounds->run_flipr analyze Generate Dose-Response Curves and Calculate EC50/IC50 run_flipr->analyze end_point End: Report Results analyze->end_point

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminopentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-aminopentanoic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.
Lab Coat A standard laboratory coat to protect personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[1][2]
Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste.[5][6][7] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[5][8]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the foundational step in preventing hazardous reactions.

  • Identify as Hazardous Waste: this compound is classified as a hazardous substance.[1][2][3][4]

  • Segregate from Other Waste Streams: This waste must be collected separately from other chemical waste categories to avoid inadvertent mixing and potential chemical reactions.[9]

Step 2: Waste Collection and Container Management

  • Use a Compatible Container: Collect waste this compound in a designated, compatible, and leak-proof container with a secure screw-top cap.[5][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Keep Container Closed: The waste container must be kept closed at all times, except when adding waste.[6][9]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and is crucial for safety.

  • Label Contents: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound."[5][9] Do not use abbreviations or chemical formulas.[5]

  • Provide Detailed Information: The label must also include the name and contact information of the principal investigator, the laboratory or room number, and the date of waste generation.[5]

Step 4: Storage and Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated and secure area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][7] Follow all institutional procedures for waste collection and disposal.[5][6][7][9]

Disposal of Empty Containers:

Empty containers that previously held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[7][9] After triple-rinsing and air drying, the container can typically be disposed of in the regular trash, but be sure to deface the original label.[7][9]

Experimental Protocols

For informational purposes, a general neutralization procedure for a small volume of a corrosive waste involves the following steps, which should only be performed by trained personnel in a controlled environment:

  • Work in a Fume Hood: Always perform neutralization procedures in a chemical fume hood while wearing appropriate PPE.[10]

  • Dilution: For an acidic compound, slowly add the acid to a large volume of cold water. For a basic compound, add the base to a large vessel of water.[10]

  • Neutralization: Slowly add a dilute acid or base to the solution to adjust the pH to a neutral range (typically between 5.5 and 9.5).[10]

  • Monitoring: Monitor the pH of the solution continuously during the neutralization process.

  • Disposal of Neutralized Solution: Once the pH is stable within the acceptable range, and if the resulting solution contains no other hazardous components, it may be permissible to dispose of it down the drain with a large amount of water.[10] However, always confirm this with your local EHS guidelines.

It is strongly advised not to attempt neutralization of this compound without explicit approval and guidance from your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_disposal Disposal Path start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with Care container Use a Labeled, Compatible, and Sealed Waste Container ppe->container labeling Label with 'Hazardous Waste', Full Chemical Name, and PI Info container->labeling storage Store in a Designated Secure Area labeling->storage ehs_contact Contact EHS for Hazardous Waste Pickup storage->ehs_contact disposal_ehs EHS Manages Final Disposal ehs_contact->disposal_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Aminopentanoic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required PPE:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory N95 dust mask (or equivalent)Minimizes inhalation of fine particles when handling the solid.

Note: In case of significant dust generation, a higher level of respiratory protection, such as a half-mask respirator with a particulate filter, may be necessary. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Aminopentanoic acid
Reactant of Route 2
Reactant of Route 2
3-Aminopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.